Calcium thiosulfate
Description
Properties
IUPAC Name |
calcium;dioxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYYUXPSKDFLEC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034415 | |
| Record name | Calcium thiosulfate | |
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Molecular Weight |
152.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, (50% solution): Liquid; Soluble in water; [MSDSonline] | |
| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |
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| Record name | Calcium thiosulfate | |
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CAS No. |
10124-41-1 | |
| Record name | Calcium thiosulfate | |
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| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium thiosulfate | |
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| Record name | Calcium thiosulphate | |
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| Record name | CALCIUM THIOSULFATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IO10O728E | |
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| Record name | CALCIUM THIOSULFATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Calcium Thiosulfate via Calcium Polysulfide Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of calcium thiosulfate (CaS₂O₃) through the oxidation of calcium polysulfide (CaSₓ). The document details the underlying chemistry, experimental protocols, and quantitative analysis of this process, which is favored for its use of inexpensive and readily available raw materials.
Introduction
This compound is a compound with applications in various fields, including agriculture as a fertilizer, in the leaching of precious metals, and as a dechlorination agent in water treatment. The synthesis method involving the oxidation of calcium polysulfide, commonly known as lime-sulfur, is an industrially significant route. This process is typically carried out in two main stages: the formation of a calcium polysulfide solution and its subsequent oxidation to yield this compound. Careful control of reaction parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts such as calcium sulfite (CaSO₃) and calcium sulfate (CaSO₄).
Chemical Reaction Pathway
The synthesis of this compound from calcium polysulfide is a two-step process. The first step involves the reaction of calcium hydroxide (slaked lime) with elemental sulfur to form a mixture of calcium polysulfides. This mixture is then oxidized in the second step to produce this compound.
Step 1: Formation of Calcium Polysulfide (Lime-Sulfur)
Calcium hydroxide reacts with sulfur at elevated temperatures to form a solution containing various calcium polysulfides (CaSₓ, where x is typically between 4 and 5).
3Ca(OH)₂ + (2x+2)S → 2CaSₓ + CaS₂O₃ + 3H₂O
Step 2: Oxidation of Calcium Polysulfide
The calcium polysulfide solution is then oxidized, typically with oxygen, to form this compound.
2CaSₓ + 3O₂ → 2CaS₂O₃ + (2x-4)S
The overall simplified reaction for the oxidation of calcium pentasulfide (a major component of lime-sulfur) is:
2CaS₅ + 3O₂ → 2CaS₂O₃ + 6S
The precipitated sulfur can further react with available calcium hydroxide to form more polysulfide, which is then oxidized.[1]
Figure 1: Chemical reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are synthesized from various patented methods for the production of this compound.
Batch Process for this compound Synthesis
This protocol outlines a typical batch process for the synthesis of this compound solution.
Materials:
-
Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)
-
Elemental sulfur (S)
-
Deionized water
-
Oxygen gas (or air)
Equipment:
-
Reaction vessel equipped with a stirrer, heating mantle, thermometer, and gas inlet.
-
Filtration apparatus
-
pH meter
Procedure:
Part 1: Preparation of Calcium Polysulfide (Lime-Sulfur) Slurry
-
Slaking of Lime (if using CaO): Add a stoichiometric amount of calcium oxide to water in the reaction vessel. The mixture will exothermically react to form calcium hydroxide (slaked lime). For example, for a target of 11.7% Ca(OH)₂ solution, the appropriate amount of CaO and water would be calculated.[1]
-
Addition of Sulfur: To the calcium hydroxide slurry, add elemental sulfur. A typical molar ratio of sulfur to calcium hydroxide is in the range of 3.6:1 to 4:1.[1][2]
-
Heating and Reaction: Heat the mixture to 90-92°C with constant stirring.[1] Maintain this temperature for a period of 2 to 6 hours to ensure the complete reaction of sulfur to form the calcium polysulfide slurry.[2] The solution will turn a characteristic dark reddish-brown.[3]
-
Cooling: After the reaction is complete, cool the lime-sulfur slurry to the desired oxidation temperature, typically between 55°C and 75°C.[4]
Part 2: Oxidation to this compound
-
Introduction of Oxidant: Introduce oxygen gas or air into the cooled calcium polysulfide slurry through a gas dispersing tube while maintaining vigorous stirring. The reaction is exothermic, and cooling may be required to maintain the temperature in the optimal range.
-
Controlled Oxidation: The oxidation process should be controlled to minimize the formation of byproducts. The reaction can be monitored by measuring the consumption of oxygen. The process is complete when oxygen consumption ceases.
-
pH Adjustment: After the oxidation is complete, the pH of the solution can be adjusted to a range of 7-9.[3]
-
Filtration: The resulting this compound solution contains solid byproducts, primarily calcium sulfite and calcium sulfate. These can be removed by filtration. The use of a flocculant and a filter aid like diatomaceous earth can improve filtration efficiency.[1]
-
Analysis: The final solution should be analyzed for its this compound concentration and the presence of impurities.
Continuous Process for this compound Synthesis
For larger-scale production, a continuous process using a series of continuous stirred tank reactors (CSTRs) is often employed.[4]
Equipment:
-
A series of at least two CSTRs equipped with agitators, heating/cooling jackets, and gas inlets/outlets.
-
Pumps for transferring solutions between reactors.
-
Filtration unit.
Procedure:
-
Reactor 1 (Partial Oxidation): A calcium polysulfide slurry, prepared as in the batch process, is continuously fed into the first CSTR. Oxygen is introduced to partially oxidize the polysulfide to a mixture of calcium polysulfide and this compound. The temperature is maintained at about 70-95°C and the pressure at 15-80 psig.[4]
-
Reactor 2 (Further Oxidation): The solution from the first reactor is then transferred to a second CSTR where further oxidation takes place under similar temperature and pressure conditions to convert the remaining polysulfide to this compound.[4]
-
Recovery: The solution from the final reactor is then passed to a recovery stage, which includes filtration to remove solid byproducts.[4]
Quantitative Data
The yield and concentration of the final this compound solution are highly dependent on the reaction conditions. The following table summarizes quantitative data from various sources.
| Parameter | Value | Outcome/Observation | Reference |
| Lime-Sulfur Formation | |||
| Ca(OH)₂ Concentration | 11.7% | Can produce a ~24% this compound solution. | [1] |
| S:Ca(OH)₂ Molar Ratio | 3.6:1 to 4:1 | Optimal for lime-sulfur formation. | [1][2] |
| Reaction Temperature | 90-92°C | Optimum temperature for maximizing soluble Ca²⁺. Decomposition of CaS₂O₃ occurs above 97°C. | [1] |
| Reaction Time | 135-190 minutes | Time for Ca²⁺ concentration to stabilize. | [1] |
| Oxidation | |||
| Oxidation Temperature | < 75°C | Preferred to minimize byproduct formation. Significant CaSO₄ formation at 85°C. | [1] |
| Pressure | 15-80 psig | Increased pressure (e.g., to 80 psig) can decrease oxidation time by 70-75%. | [2] |
| Product & Byproducts | |||
| Byproduct Concentration | ~2% by weight | Can be achieved with appropriate process control. | [1] |
| Final Product | ~29% CaS₂O₃ solution | Can be achieved with higher concentrations of lime slurry. | [1] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the batch synthesis of this compound.
Figure 2: Experimental workflow for the batch synthesis of this compound.
Analytical Methods for Product Characterization
Accurate quantification of this compound and potential byproducts is essential for process optimization and quality control.
-
Iodometric Titration: A classic and reliable method for determining the concentration of thiosulfate. The thiosulfate solution is titrated with a standardized iodine solution, and the endpoint is detected using a starch indicator.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of thiosulfate, sulfite, and sulfate ions in the product solution, providing a more detailed analysis of the product purity.
-
Gravimetric Analysis: The concentration of sulfate can be determined by precipitation as barium sulfate and subsequent gravimetric analysis.
Conclusion
The synthesis of this compound by the oxidation of calcium polysulfide is a robust and economically viable method. This guide has provided a detailed overview of the process, including the fundamental chemistry, comprehensive experimental protocols for both batch and continuous production, and key quantitative data. By carefully controlling reaction parameters such as temperature, pressure, and reactant ratios, a high-purity, concentrated solution of this compound can be efficiently produced. The provided diagrams and analytical methods serve as valuable tools for researchers and professionals in the development and optimization of this important chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process for preparation of this compound liquid solution from lime, sulfur, and sulfur dioxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 4. AU2018236882B1 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]
Calcium Thiosulfate (CaS₂O₃): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological activities of calcium thiosulfate (CaS₂O₃). The information is intended to support research, scientific, and drug development applications by consolidating key data on its synthesis, characteristics, and potential therapeutic mechanisms.
Chemical Properties and Structure
This compound is an inorganic compound that exists in both anhydrous (CaS₂O₃) and, more commonly, hexahydrated (CaS₂O₃·6H₂O) forms.[1] The hexahydrate is a white, crystalline solid.
Quantitative Data Summary
The key physicochemical properties of this compound and its hexahydrate are summarized in the table below for easy reference and comparison.
| Property | Anhydrous this compound | This compound Hexahydrate | References |
| Molecular Formula | CaS₂O₃ | CaS₂O₃·6H₂O | [1][2] |
| Molecular Weight | 152.21 g/mol | 260.3 g/mol | [1][2] |
| Appearance | - | White, triclinic crystals | [1][3] |
| Density | - | 1.87 g/cm³ | [1] |
| Solubility in Water | Soluble | 78.7 g/100 g at 0°C; 224 g/100 g at 40°C | [3] |
| Solubility in Ethanol | Insoluble | Insoluble | [1][3] |
| Decomposition | Decomposes at 112°C | Spontaneously decomposes at 43-49°C | [1] |
Chemical Structure
The thiosulfate anion ([S₂O₃]²⁻) is structurally analogous to the sulfate ion ([SO₄]²⁻), with one oxygen atom replaced by a sulfur atom. The central sulfur atom is bonded to three oxygen atoms and one terminal sulfur atom.
The crystal structure of this compound hexahydrate is triclinic.[1][3] Detailed crystallographic studies have revealed that the structure consists of chains of alternating thiosulfate anions and hydrated calcium cations ([Ca(H₂O)₆]²⁺), where the polyhedra share common oxygen atoms.[4]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A prevalent industrial method involves the oxidation of calcium polysulfide, commonly known as lime-sulfur.
Synthesis from Calcium Polysulfide (Lime-Sulfur)
This method is advantageous due to the use of readily available and inexpensive raw materials. The overall process can be summarized in the following conceptual workflow:
Detailed Methodology:
-
Slurry Preparation: A slurry of calcium hydroxide (Ca(OH)₂) is prepared in water.
-
Polysulfide Formation: Elemental sulfur is added to the calcium hydroxide slurry. The mixture is heated (typically to around 90-100°C) and stirred to facilitate the reaction, forming a mixture of calcium polysulfides (CaSₓ) and some this compound.
-
Oxidation: The reaction mixture is cooled to a controlled temperature (e.g., 40-60°C). An oxidizing agent, such as pure oxygen or air, is then bubbled through the slurry. This step selectively oxidizes the calcium polysulfides to this compound.
-
Filtration and Purification: After the oxidation is complete, the solution is cooled. The pH may be adjusted to the neutral range (6.5-7.5) to improve stability. The solution is then filtered to remove any unreacted sulfur and insoluble byproducts, such as calcium sulfite. The resulting clear solution is an aqueous solution of this compound.
Biological Activities and Relevance in Drug Development
While this compound itself is not a primary therapeutic agent, the thiosulfate ion has garnered significant interest in the medical field for its therapeutic potential. The biological effects observed with sodium thiosulfate are largely attributable to the thiosulfate anion and are therefore relevant to this compound.
Mechanism in Cyanide Poisoning
Thiosulfate is a well-established antidote for cyanide poisoning.[5][6] The mechanism involves the enzymatic conversion of the highly toxic cyanide ion to the much less toxic thiocyanate ion, a reaction catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).[5][7]
Role in Vascular Calcification
Vascular calcification is a serious complication in patients with chronic kidney disease. Thiosulfate has been investigated for its potential to inhibit this process.[8][9] The proposed mechanisms include:
-
Chelation of Calcium: Thiosulfate can form a soluble complex with calcium ions, which may help to prevent their deposition in soft tissues.[9][10]
-
Antioxidant Properties: Thiosulfate exhibits antioxidant effects, which may protect vascular smooth muscle cells from oxidative stress-induced damage and subsequent calcification.[9][11]
-
Direct Extracellular Effect: Studies suggest that thiosulfate has a direct, extracellular effect that inhibits calcification, independent of its effects on ionized calcium or pH.[8]
Antioxidant Activity and Nrf2 Signaling
The antioxidant properties of thiosulfate are a key aspect of its therapeutic potential.[11] It can act as a scavenger of reactive oxygen species (ROS).[12] Furthermore, there is evidence linking thiosulfate metabolism to the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Nrf2 is a master regulator of the cellular antioxidant response.[14] The activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and cytoprotective genes.[15][16] The interplay between thiosulfate, its metabolic products like hydrogen sulfide, and the Nrf2 pathway represents a promising area for therapeutic intervention in diseases associated with oxidative stress.[13][17]
Conclusion
This compound is a stable and soluble source of the thiosulfate ion. While its direct applications in drug development are still emerging, the well-documented therapeutic effects of the thiosulfate anion in conditions like cyanide poisoning and vascular calcification highlight its potential. The antioxidant properties of thiosulfate and its interaction with key cellular signaling pathways like Nrf2 warrant further investigation for the development of novel therapeutic strategies for a range of diseases. This technical guide provides a foundational understanding of the chemical and biological properties of this compound to aid in these research and development endeavors.
References
- 1. This compound [drugfuture.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound hexahydrate [chemister.ru]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. quora.com [quora.com]
- 8. The chemistry of thiosulfate and vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Sodium Thiosulfate on Vascular Calcification in End-Stage Renal Disease: A Pilot Study of Feasibility, Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Sodium Thiosulfate? [synapse.patsnap.com]
- 11. Hydrogen Sulfide Metabolite, Sodium Thiosulfate: Clinical Applications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium thiosulfate ameliorates oxidative stress and preserves renal function in hyperoxaluric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiosulfate sulfurtransferase deficiency promotes oxidative distress and aberrant NRF2 function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Thiosulfate sulfurtransferase deficiency promotes oxidative distress and aberrant NRF2 function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Decomposition Pathways of Calcium Thiosulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of calcium thiosulfate (CaS₂O₃) solutions. It details the decomposition pathways under various conditions, presents quantitative data from relevant studies, outlines experimental protocols for analysis, and visualizes the core chemical processes.
Introduction
This compound is a versatile inorganic compound used in various applications, including as a dechlorinating agent, in agricultural fertilizers, and in certain industrial processes. The stability of this compound solutions is a critical parameter, particularly when subjected to elevated temperatures. Understanding its thermal decomposition pathways is essential for optimizing its use, ensuring product quality, and maintaining safety. This guide synthesizes available scientific information to provide a detailed technical resource on this topic.
Factors Influencing the Stability of this compound Solutions
The decomposition of this compound in aqueous solutions is primarily influenced by two key factors: temperature and pH.
-
Temperature: Elevated temperatures significantly accelerate the decomposition of this compound. Decomposition becomes particularly notable near the boiling point of the solution. For instance, a pure this compound solution has been observed to decompose at 97°C.[1] In concentrated solutions (e.g., 24%), significant product loss and formation of byproducts can occur at temperatures as low as 85°C.[1]
-
pH: The pH of the solution plays a crucial role in the decomposition pathway.
-
Neutral to Alkaline Conditions (pH ≥ 7): In this range, this compound solutions are relatively stable. The primary thermal decomposition route involves the formation of calcium sulfite (CaSO₃) and elemental sulfur (S).[1]
-
Acidic Conditions (pH < 7): Aqueous solutions of thiosulfate are unstable in acidic environments. The decomposition is rapid and leads to the formation of elemental sulfur and sulfur dioxide (SO₂).[2]
-
Thermal Decomposition Pathways
The decomposition of this compound can proceed through different pathways depending on the pH of the solution.
3.1. Decomposition in Neutral to Alkaline Solutions
Under neutral to slightly alkaline conditions, the predominant thermal decomposition reaction for this compound is a disproportionation reaction, yielding calcium sulfite and elemental sulfur.
Reaction: CaS₂O₃(aq) → CaSO₃(s) + S(s)
This is the primary pathway of concern when heating this compound solutions for applications where the formation of solid precipitates (calcium sulfite and sulfur) is undesirable.
3.2. Decomposition in Acidic Solutions
In the presence of an acid, thiosulfate ions (S₂O₃²⁻) decompose to form sulfur and sulfur dioxide.
Reaction: CaS₂O₃(aq) + 2H⁺(aq) → Ca²⁺(aq) + S(s) + SO₂(g) + H₂O(l)
Sulfur dioxide is a gas with significant solubility in water, so vigorous bubbling may not be observed, though a characteristic sulfurous odor might be present.[2] The elemental sulfur precipitates as a fine colloidal suspension, leading to turbidity and eventually opacity of the solution.[2]
3.3. Formation of Polythionates
In some conditions, particularly during the synthesis of this compound via oxidation of calcium polysulfide, or in the presence of other oxidizing agents, various polythionates (SₓO₆²⁻, where x = 3, 4, 5, etc.) can be formed as byproducts.[3] These can further decompose, especially in alkaline conditions, to form thiosulfate and sulfite, adding complexity to the overall reaction mixture.[4]
Visualizing the Decomposition Pathways
The following diagrams illustrate the key decomposition pathways of this compound under different pH conditions.
Caption: Thermal Decomposition Pathways of this compound.
Quantitative Data
While extensive kinetic data specifically for the thermal decomposition of this compound is limited in publicly available literature, data from studies on thiosulfate salts (primarily sodium thiosulfate) and industrial production of this compound provide valuable insights.
Table 1: Decomposition Temperatures and Products
| Compound/Solution | Condition | Approximate Decomposition Temperature | Primary Decomposition Products | Reference(s) |
| Pure this compound Solution | Neutral pH | 97°C | Calcium Sulfite, Elemental Sulfur | [1] |
| 24% this compound Solution | Neutral pH | Significant decomposition at 85°C | Calcium Sulfite, Elemental Sulfur, Calcium Sulfate | [1] |
| This compound Hexahydrate (CaS₂O₃·6H₂O) | Solid State | Loses 4 H₂O at 45°C, remaining 2 H₂O at ~85°C. Decomposes at 112°C. | Calcium Sulfate, Sulfur, Sulfur Dioxide | [5] |
| Aqueous Thiosulfate Solution | Acidic (with HCl) | Room temperature and above | Elemental Sulfur, Sulfur Dioxide | [2] |
Table 2: Kinetic Parameters for Acid Decomposition of Thiosulfate
Note: The following data is derived from studies on sodium thiosulfate, as it is the most well-documented system. The general principles are applicable to this compound, but the exact rate constants may differ.
| Parameter | Value | Conditions | Reference(s) |
| Rate Law | Rate = k[S₂O₃²⁻]ˣ[H⁺]ʸ | Varies with concentration. Often found to be second order with respect to thiosulfate at certain concentrations. | [2],[6] |
| Rate Constant (k) | 0.274 M⁻¹s⁻¹ | At 22°C (for a specific set of concentrations) | [2] |
| Activation Energy (Ea) | Varies with conditions | Can be determined using the Arrhenius equation by measuring the rate constant at different temperatures. | [6] |
Experimental Protocols
This section details methodologies for studying the thermal decomposition of this compound and analyzing its products.
5.1. Protocol for Monitoring Thermal Decomposition Kinetics
This protocol describes a general method for studying the kinetics of thermal decomposition by monitoring the depletion of thiosulfate and the formation of products over time.
-
Preparation of this compound Solution: Prepare a this compound solution of known concentration in deionized water. Adjust the pH to the desired level (e.g., neutral, alkaline, or acidic) using appropriate buffers or acids/bases.
-
Experimental Setup:
-
Place a known volume of the this compound solution in a sealed, temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
The vessel should have ports for sample extraction.
-
For studies involving gas evolution (e.g., SO₂ in acidic decomposition), the setup can be connected to a gas collection or scrubbing system.
-
-
Decomposition Study:
-
Heat the solution to the desired temperature (e.g., 60°C, 75°C, 90°C).
-
Once the target temperature is reached, start a timer and periodically withdraw small aliquots of the solution.
-
Immediately quench the reaction in the aliquots, for example, by rapid cooling in an ice bath, to prevent further decomposition before analysis.
-
-
Sample Analysis: Analyze the quenched aliquots for the concentration of thiosulfate and its decomposition products (sulfite, sulfate) using methods like ion chromatography or HPLC (see Protocol 5.2).
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of decomposition. From this data, the reaction order and rate constant can be determined. By repeating the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.
Visualizing the Experimental Workflow
References
- 1. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 2. luckyscience.com [luckyscience.com]
- 3. scribd.com [scribd.com]
- 4. Polythionic Acids in the Wackenroder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lacc-terryb.com [lacc-terryb.com]
- 6. talkingaboutscience.com [talkingaboutscience.com]
Solubility Profile of Calcium Thiosulfate Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium thiosulfate hexahydrate (CaS₂O₃·6H₂O) in aqueous and alcoholic solutions. The information presented herein is intended to support research, development, and formulation activities where this compound's solubility characteristics are of critical importance.
Quantitative Solubility Data
The solubility of this compound hexahydrate is highly dependent on the solvent and temperature. The following tables summarize the available quantitative data.
Solubility in Water
This compound hexahydrate is freely soluble in water, with its solubility increasing significantly with temperature.
| Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility ( g/100 mL of solvent) | Molar Concentration (mol/L) |
| 0 | 78.7[1] | - | ~3.02 |
| 3 | - | 100[1][2][3] | ~3.84 |
| 20 | - | 50.2 | ~1.93 |
| 25 | - | 92 | ~3.53 |
| 40 | 224[1] | - | ~8.60 |
Note: Molar concentrations are estimated based on the molecular weight of this compound hexahydrate (260.3 g/mol ) and the density of water at the specified temperatures.
Solubility in Alcohols
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound hexahydrate.
Preparation of a Saturated Solution
A saturated solution is essential for accurate solubility determination. The following protocol outlines the steps to prepare a saturated aqueous solution of this compound hexahydrate.
References
reaction kinetics of calcium thiosulfate with acidic solutions
An In-depth Technical Guide on the Reaction Kinetics of Thiosulfate with Acidic Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of thiosulfate ions (S₂O₃²⁻) with acidic solutions is a classic chemical kinetics study, primarily characterized by the formation of a colloidal sulfur precipitate. This reaction serves as an excellent model for investigating the factors that influence reaction rates, such as concentration and temperature.[1][2][3] While this guide specifies calcium thiosulfate, the vast majority of available research focuses on sodium thiosulfate (Na₂S₂O₃). However, as the reaction fundamentally involves the thiosulfate anion and hydrogen ions, the kinetic principles and reaction mechanisms are considered analogous, with the cation (Ca²⁺ or Na⁺) acting as a spectator ion.
In an acidic environment, the thiosulfate ion undergoes a disproportionation reaction, where it is simultaneously oxidized and reduced, yielding elemental sulfur and sulfur dioxide.[4][5] The overall ionic equation for this reaction is:
S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l) [1][4][6]
The sulfur produced is insoluble and forms a fine colloidal suspension, causing the solution to become progressively cloudy and opaque.[1][6] This change in turbidity is the most common method used to monitor the progress of the reaction and determine its rate.[6][7][8]
Reaction Mechanism and Rate Law
The decomposition of thiosulfate in an acidic solution is not a single-step process. The proposed mechanism involves an initial protonation of the thiosulfate ion to form thiosulfuric acid (H₂S₂O₃), which is unstable and subsequently decomposes.[9]
A simplified proposed mechanism is as follows:
-
Protonation (Fast Equilibrium): S₂O₃²⁻(aq) + H⁺(aq) ⇌ HS₂O₃⁻(aq)
-
Further Protonation (Slow, Rate-Determining): HS₂O₃⁻(aq) + H⁺(aq) → H₂S₂O₃(aq)
-
Decomposition (Fast): H₂S₂O₃(aq) → S(s) + H₂SO₃(aq)
-
Sulfurous Acid Decomposition: H₂SO₃(aq) ⇌ SO₂(aq) + H₂O(l)
Another proposed mechanism suggests a bimolecular reaction between protonated and unprotonated thiosulfate ions.[10]
Caption: Proposed reaction pathway for the acid-catalyzed decomposition of thiosulfate.
The general form of the differential rate law for this reaction is expressed as:
Rate = k[S₂O₃²⁻]ˣ[H⁺]ʸ [6][11]
Where:
-
k is the rate constant.
-
[S₂O₃²⁻] is the concentration of the thiosulfate ion.
-
[H⁺] is the concentration of the hydrogen ion.
-
x and y are the orders of the reaction with respect to each reactant, which must be determined experimentally.[6][11]
The determination of the reaction orders 'x' and 'y' has been the subject of numerous studies, with varying results reported, suggesting a complex kinetic relationship.
Experimental Protocols
The rate of reaction is typically determined by monitoring the time it takes for a certain amount of sulfur to precipitate. This is often achieved by measuring the time until the solution's turbidity obscures a mark placed beneath the reaction vessel.[6][12] More sophisticated methods utilize a light sensor or colorimeter to measure the change in light transmittance or absorbance as the colloidal sulfur forms.[7][11][13]
Protocol: Initial Rate Method (Disappearing Cross)
This method determines the initial rate of reaction by measuring the time (t) required to produce a fixed amount of sulfur precipitate. The initial rate is considered to be inversely proportional to this time (Rate ∝ 1/t).[2]
Materials:
-
This compound (or sodium thiosulfate) solution of known concentration (e.g., 0.15 M).[13]
-
Hydrochloric acid (HCl) solution of known concentration (e.g., 2.0 M).[14]
-
Distilled water.
-
Graduated cylinders.
-
Stopwatch.
Procedure:
-
Preparation: Mark a distinct "X" on a piece of paper. Place a clean, dry beaker on top of the "X".[14]
-
Varying Thiosulfate Concentration:
-
For the first trial, add a specific volume of the thiosulfate solution (e.g., 50 mL of 0.15 M Na₂S₂O₃) to the beaker.[15]
-
Measure a fixed volume of the acid solution (e.g., 5.0 mL of 2.0 M HCl) in a separate graduated cylinder.[14]
-
Simultaneously pour the acid into the thiosulfate solution, swirl the mixture once, and start the stopwatch.[14][15]
-
Look down through the solution from directly above the beaker. Stop the stopwatch the moment the "X" is no longer visible.[6][14]
-
Record the time (t).
-
Repeat the experiment using different concentrations of thiosulfate solution. This is achieved by diluting the stock solution with distilled water while keeping the total volume constant.[12][15] The concentration of HCl must be kept constant for this series of experiments.[13]
-
-
Varying Acid Concentration:
-
Repeat the procedure, but this time use a constant concentration of thiosulfate and vary the concentration of the hydrochloric acid.[6]
-
-
Data Analysis:
-
Calculate the initial concentration of each reactant in the final mixture for every trial.
-
Calculate the relative initial rate for each trial as 1/t.
-
Plot graphs of log(Rate) vs. log([S₂O₃²⁻]) (at constant [H⁺]) and log(Rate) vs. log([H⁺]) (at constant [S₂O₃²⁻]). The slopes of these lines will give the order of the reaction with respect to each reactant (x and y).
-
Caption: General experimental workflow for the initial rate method.
Quantitative Data Summary
The experimentally determined orders of reaction for the decomposition of thiosulfate in acid vary across different studies and conditions. This complexity may arise from the multi-step nature of the reaction mechanism.
Table 1: Reported Reaction Orders for Rate = k[S₂O₃²⁻]ˣ[H⁺]ʸ
| Source / Study | Order w.r.t. S₂O₃²⁻ (x) | Order w.r.t. H⁺ (y) | Notes |
| Typical High School/Undergraduate Experiment | 1 | 0 | Often observed under specific concentration ranges; simplifies the analysis.[16] |
| Dinegar, Smellie, and La Mer (1951)[10] | ~1.5 (3/2) | ~0.5 (1/2) | Spectrophotometric study at constant ionic strength, suggesting a complex mechanism.[10] |
| Flinn Scientific[14] | 3/2 | 1/2 | Noted to occur at lower concentrations of sodium thiosulfate. |
| Doc Brown's Chemistry[4] | 1 | 1 | Stated as an expected outcome based on the interaction of oppositely charged ions. |
| Lucky Science[6] | 2 | 0 | Based on sample data where varying [H⁺] had no significant effect on reaction time. |
Table 2: Sample Experimental Data Collection Template
This table is a template for organizing data collected using the "Disappearing Cross" protocol.
| Trial | Vol. Na₂S₂O₃ (mL) | Vol. H₂O (mL) | Vol. HCl (mL) | Total Vol. (mL) | Initial [Na₂S₂O₃] (M) | Initial [HCl] (M) | Time (t) (s) | Rate (1/t) (s⁻¹) |
| 1 | 50 | 0 | 5 | 55 | ||||
| 2 | 40 | 10 | 5 | 55 | ||||
| 3 | 30 | 20 | 5 | 55 | ||||
| 4 | 20 | 30 | 5 | 55 | ||||
| 5 | 10 | 40 | 5 | 55 |
Note: Initial concentrations must be calculated based on the final total volume after mixing.
Conclusion
The reaction between this compound and acidic solutions is a classic example of a disproportionation reaction with complex kinetics. The rate is dependent on the concentrations of both the thiosulfate ion and the hydrogen ion, though the precise orders of reaction can vary with experimental conditions. The formation of colloidal sulfur provides a convenient visual and instrumental method for monitoring the reaction's progress. Understanding this reaction requires careful experimental design and data analysis to elucidate the rate law and gain insight into the multi-step reaction mechanism. For researchers, this system serves as a valuable model for studying colloidal formation and complex reaction pathways.
References
- 1. faculty.pingry.org [faculty.pingry.org]
- 2. chemguide.uk [chemguide.uk]
- 3. atilim.edu.tr [atilim.edu.tr]
- 4. mechanism kinetics hydrochloric acid sodium thiosulfate reaction rate expression orders of reaction explained oxidation state changes of sulfur disproportionation redox reaction Doc Brown's advanced level revision notes [docbrown.info]
- 5. quora.com [quora.com]
- 6. luckyscience.com [luckyscience.com]
- 7. reaction rate: thiosulfate & acid - Roger Frost: science, sensors and automation [rogerfrost.com]
- 8. lacc-terryb.com [lacc-terryb.com]
- 9. quora.com [quora.com]
- 10. datapdf.com [datapdf.com]
- 11. pwista.com [pwista.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. purdue.edu [purdue.edu]
- 14. flinnsci.com [flinnsci.com]
- 15. The effect of concentration on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 16. tledermansblog.wordpress.com [tledermansblog.wordpress.com]
molecular formula and weight of anhydrous calcium thiosulfate
Anhydrous Calcium Thiosulfate: A Technical Overview
Introduction
Anhydrous this compound, a compound of significant interest in various chemical and industrial applications, is an inorganic salt with the chemical formula CaS₂O₃. This document provides a detailed examination of its molecular properties, specifically its molecular formula and weight. The information herein is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Molecular Formula and Composition
The molecular formula for anhydrous this compound is CaS₂O₃ [1][2][3]. This formula indicates that each molecule of anhydrous this compound is composed of one calcium atom, two sulfur atoms, and three oxygen atoms.
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for the molecular weight of anhydrous this compound is detailed below.
Table 1: Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight (amu) |
| Calcium | Ca | 40.078[4][5][6] |
| Sulfur | S | 32.066[7][8][9] |
| Oxygen | O | 15.999[10][11][12] |
Calculation of Molecular Weight:
The molecular weight of CaS₂O₃ is calculated as follows:
(1 x Atomic Weight of Ca) + (2 x Atomic Weight of S) + (3 x Atomic Weight of O)
= (1 x 40.078) + (2 x 32.066) + (3 x 15.999) = 40.078 + 64.132 + 47.997 = 152.207 amu
The calculated molecular weight of anhydrous this compound is approximately 152.21 g/mol , which aligns with published data[1][2].
Further Research and Analysis
To provide a comprehensive technical guide as requested, further investigation into experimental protocols for the synthesis and analysis of anhydrous this compound, as well as its involvement in any signaling pathways or relevant experimental workflows, is necessary. The following sections will be developed based on subsequent research.
(Sections to be developed based on further searches)
-
Experimental Protocols
-
Synthesis of Anhydrous this compound
-
Analytical Methods for Purity and Characterization
-
-
Signaling Pathways and Logical Relationships
-
(Diagrams and descriptions to be added)
-
-
Experimental Workflows
-
(Diagrams and descriptions to be added)
-
This initial section provides the foundational data regarding the . The subsequent sections will build upon this with detailed experimental and illustrative information as required.
References
- 1. This compound | CaO3S2 | CID 24964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Page loading... [guidechem.com]
- 4. Atomic Weight of Calcium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Atomic Weights and Isotopic Compositions for Calcium [physics.nist.gov]
- 6. Calcium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. echemi.com [echemi.com]
- 8. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. proprep.com [proprep.com]
- 10. fiveable.me [fiveable.me]
- 11. princeton.edu [princeton.edu]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Calcium Thiosulfate (CAS Number: 10124-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium thiosulfate, identified by the CAS number 10124-41-1, is an inorganic compound with a growing portfolio of applications across various scientific disciplines. While extensively utilized in agriculture as a fertilizer and soil amendment, its unique chemical properties are garnering increasing interest in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical characteristics, synthesis methodologies, and established and prospective applications in drug development and clinical research. Detailed experimental protocols and visual representations of key mechanisms are included to facilitate a deeper understanding and application of this versatile compound.
Chemical and Physical Properties
This compound is a white crystalline powder, though it is often supplied commercially as a clear aqueous solution.[1] The anhydrous form has a molecular weight of 152.21 g/mol .[2] It is freely soluble in water but practically insoluble in alcohol.[2] The hexahydrate form (CaS₂O₃·6H₂O) is known to be unstable when dry, decomposing on standing to form a yellow crust; it is more stable when kept damp and stored at low temperatures.[2]
| Property | Value | References |
| CAS Number | 10124-41-1 | [3] |
| Molecular Formula | CaS₂O₃ | [3] |
| Molecular Weight | 152.21 g/mol | [2] |
| Appearance | White crystalline powder or clear solution | [1][4] |
| Solubility | Freely soluble in water; practically insoluble in alcohol | [2] |
| Density (hexahydrate) | 1.87 g/cm³ | [2] |
| pH (solution) | 6.5 - 8.0 | [5] |
Synthesis of this compound
Several methods for the synthesis of this compound have been documented, ranging from laboratory-scale preparations to industrial production processes. The choice of method often depends on the desired purity and scale of production.
Metathesis Reaction
A common laboratory and industrial method involves a metathesis (double displacement) reaction between a soluble calcium salt and a soluble thiosulfate salt.
Experimental Protocol: Metathesis Reaction of Calcium Chloride and Sodium Thiosulfate
-
Materials: Calcium chloride (CaCl₂), Sodium thiosulfate (Na₂S₂O₃), distilled water, Berkefeld filter (or equivalent).
-
Procedure:
-
Prepare separate aqueous solutions of calcium chloride and sodium thiosulfate.
-
Slowly add the sodium thiosulfate solution to the calcium chloride solution with constant stirring. A precipitate of sodium chloride (NaCl) will form.
-
Allow the reaction mixture to stand to ensure complete precipitation of the sodium chloride.
-
Filter the mixture to separate the aqueous this compound solution from the solid sodium chloride. For high-purity solutions suitable for therapeutic applications, filtration through a Berkefeld filter is recommended to remove any traces of elemental sulfur.[6]
-
The resulting solution can be used directly or concentrated under vacuum if a solid product is desired. Recrystallization from water by the addition of a water-miscible organic liquid can be performed for further purification.[6]
-
Oxidation of Calcium Polysulfide (Lime Sulfur)
For large-scale production, the oxidation of calcium polysulfide, commonly known as lime sulfur, is an efficient method.
Experimental Protocol: Oxidation of Lime Sulfur
-
Materials: Calcium hydroxide (Ca(OH)₂), Sulfur (S), Water, Oxygen source.
-
Procedure:
-
Prepare a slurry of calcium hydroxide in water.
-
Add elemental sulfur to the slurry and heat the mixture to form a solution of calcium polysulfide (lime sulfur).[7]
-
Cool the reaction mixture to a suitable temperature for oxidation (temperatures above 75°C should be avoided to prevent decomposition of the product).[7]
-
Introduce an oxidant, typically oxygen or air, into the reaction mixture under controlled conditions to oxidize the calcium polysulfide to this compound.[7]
-
The resulting suspension is then filtered to remove any solid byproducts, yielding a clear this compound solution.[7]
-
Analytical Methods
The concentration and purity of this compound solutions can be determined using various analytical techniques.
| Analytical Method | Description |
| Iodometric Titration | A classic titrimetric method where the thiosulfate ion is oxidized by a standard solution of iodine. The endpoint is typically detected using a starch indicator. |
| Ion Chromatography (IC) | A powerful technique for the separation and quantification of ionic species. It can be used to determine the concentration of thiosulfate and other anions in a sample.[8] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Used for the elemental analysis of calcium to determine the concentration of the calcium component of the salt. |
Applications in Research and Drug Development
While the agricultural applications of this compound are well-established, its potential in the biomedical field is an active area of research. Much of the clinical research has been conducted with sodium thiosulfate; however, the therapeutic action is primarily attributed to the thiosulfate anion.
Cyanide Poisoning Antidote
This compound has been investigated as a potential antidote for cyanide poisoning.[][10] The thiosulfate ion acts as a sulfur donor for the mitochondrial enzyme rhodanese, which detoxifies cyanide by converting it to the much less toxic thiocyanate, which is then excreted in the urine.[11]
Treatment of Calciphylaxis
Calciphylaxis, or calcific uremic arteriolopathy, is a rare and severe condition characterized by the calcification of small blood vessels. Sodium thiosulfate has been used off-label for its treatment, and the proposed mechanism involves the chelation of calcium to form soluble this compound, which can be cleared from the body.[12] Additionally, thiosulfate exhibits antioxidant properties that may contribute to its therapeutic effect.[13]
Antioxidant Properties and Cytoprotective Effects
Thiosulfate is a metabolite of hydrogen sulfide (H₂S), a known signaling molecule with antioxidant properties. Thiosulfate itself has been shown to possess cytoprotective effects against oxidative stress. It can activate the Nrf2 antioxidant response pathway and inhibit pro-apoptotic signaling pathways.[14]
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Wear appropriate personal protective equipment, including safety glasses and gloves. Avoid inhalation of dust or mists.[15]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[]
-
Incompatibilities: Avoid contact with strong acids and oxidizing agents.[5]
Conclusion
This compound is a compound with a well-defined chemical profile and a range of established and emerging applications. For researchers and professionals in drug development, the therapeutic potential of the thiosulfate ion as an antioxidant and a chelating agent presents exciting opportunities for further investigation. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for future research and development involving this versatile molecule.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]
- 4. This compound | CaO3S2 | CID 24964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. Buy this compound | 10124-41-1 [smolecule.com]
- 11. Acute Cyanide Poisoning: Hydroxocobalamin and Sodium Thiosulfate Treatments with Two Outcomes following One Exposure Event - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium Thiosulfate: Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. io.nihr.ac.uk [io.nihr.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Sodium Thiosulfate: An Emerging Treatment for Calciphylaxis in Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Thiosulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of calcium thiosulfate solutions. It includes a detailed description of their appearance, a summary of key quantitative data, and experimental protocols for their preparation. Additionally, a biochemical pathway illustrating the role of thiosulfate in calcium chelation is presented.
Physical Description and Appearance
This compound is commercially available as a solution.[1][2] This solution is a clear, colorless liquid with little to no odor.[1][3][4][5][6][7][8] It is a neutral to basic, chlorine-free solution.[4][7][8] The stability of the solution is a critical factor, as the thiosulfate ion can be susceptible to decomposition under certain conditions, such as elevated temperatures, which can affect the purity and efficacy of the product.[1]
Quantitative Data
The physical and chemical properties of this compound solutions are summarized in the table below. These values are essential for handling, storage, and application of the solution in a laboratory or industrial setting.
| Property | Value | Notes |
| pH | 6.5 - 8.0 | Neutral to slightly basic.[1][3][4] |
| Specific Gravity | 1.25 | At standard conditions.[3][7] |
| Density | 10.4 lbs/gallon | Equivalent to approximately 1.25 g/mL.[3][4][7][8] |
| Solubility in Water | 50.2 g/100 ml | At 20°C.[1] |
| Salt-Out Temperature | 32°F (0°C) | The temperature at which the salt begins to crystallize out of solution.[3][7] |
| Molecular Formula | CaS₂O₃ | |
| Molecular Weight | 152.21 g/mol | [1] |
Experimental Protocols
Preparation of High-Purity this compound Solution
This protocol is based on the oxidation of calcium polysulfide, a common industrial method for producing this compound.
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Elemental sulfur (S)
-
Water
-
Oxygen source (e.g., compressed air)
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Methodology:
-
Slurry Preparation: A slurry of calcium hydroxide is prepared by mixing it with water in the reaction vessel. The concentration of the slurry should be carefully controlled to achieve the desired final concentration of this compound.
-
Formation of Calcium Polysulfide: Elemental sulfur is added to the calcium hydroxide slurry. The mixture is heated and stirred to facilitate the reaction, forming a calcium polysulfide (lime sulfur) mixture. The reaction temperature is a critical parameter and should be maintained to ensure complete reaction and minimize byproduct formation.
-
Oxidation: The calcium polysulfide mixture is then oxidized to this compound. This is achieved by introducing oxygen into the reaction vessel under controlled temperature and pressure. The oxidation process converts the polysulfide into thiosulfate.
-
pH Adjustment and Flocculation: After the oxidation is complete, the pH of the solution is adjusted to between 7 and 9. A flocculating agent is then added to aggregate any solid impurities.
-
Filtration: The solution is filtered to remove any solid byproducts, resulting in a clear, high-purity this compound solution.[3]
Biochemical Pathway and Logical Relationships
While this compound is not directly involved in a classical signaling pathway, its formation from sodium thiosulfate is crucial in the treatment of calciphylaxis, a condition characterized by the calcification of small blood vessels. The following diagram illustrates the biochemical interaction of thiosulfate in chelating calcium ions.
Caption: Biochemical interaction of thiosulfate in calciphylaxis treatment.
References
- 1. This compound for Research Applications [benchchem.com]
- 2. This compound [chemicalbook.com]
- 3. Preparation method for high-purity this compound and sulfur dioxide under wet-process condition - Eureka | Patsnap [eureka.patsnap.com]
- 4. ES2377388A1 - Process for preparation of this compound liquid solution from lime, sulfur, and sulfur dioxide - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]
- 7. Sodium Thiosulfate: Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calciphylaxis Treatment & Management: Medical Care, Surgical Care, Diet [emedicine.medscape.com]
Methodological & Application
Application Notes and Protocols for Calcium Thiosulfate as a Liquid Fertilizer in Agriculture
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Calcium thiosulfate (Ca(S₂O₃)), commonly referred to as CaTs, is a clear, neutral to slightly basic liquid fertilizer that serves as a readily available source of both calcium (Ca) and sulfur (S) for crops.[1][2] Its formulation typically contains approximately 6% calcium and 10% thiosulfate sulfur by weight.[2][3] Beyond its nutritional value, this compound is utilized as a soil amendment to improve soil structure, enhance water infiltration, and remediate saline and sodic soils.[4][5] The thiosulfate ion (S₂O₃²⁻) also exhibits properties as a nitrification inhibitor, potentially improving nitrogen use efficiency.[6][7]
These application notes provide a comprehensive overview of the agricultural uses of this compound, detailing its chemical properties, mechanisms of action, and protocols for experimental evaluation.
Chemical Properties and Composition
| Property | Value | Reference |
| Chemical Formula | CaS₂O₃ | [3] |
| Appearance | Clear, colorless liquid | [8] |
| Calcium (Ca) Content | ~6% w/w | [2][3] |
| Sulfur (S) Content | ~10% w/w (as thiosulfate) | [2][3] |
| pH | 6.5 - 8.0 | [9] |
| Density | ~1.25 g/cm³ (10.4 lbs/gallon) | [2][3] |
| Solubility in Water | Completely soluble | [3] |
Mechanisms of Action
Nutrient Supply
This compound provides readily available calcium and sulfur to plants. Calcium is essential for cell wall structure, root development, and enzyme activation.[3][10] Sulfur, a component of amino acids and proteins, is crucial for chlorophyll formation and overall plant metabolism.[3][11] The thiosulfate form of sulfur becomes available to plants over several weeks as it oxidizes to sulfate in the soil.[12][13]
Soil Amendment and Remediation
In saline and sodic soils, the highly soluble calcium from this compound displaces sodium ions (Na⁺) from the cation exchange sites of soil particles.[5][14] This process improves soil aggregation, leading to better water infiltration and aeration, and allows for the leaching of harmful sodium salts from the root zone.[5][14]
Nitrogen Stabilization
The thiosulfate ion can act as a nitrification inhibitor, slowing the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) by soil bacteria.[6][15] This can reduce the leaching of nitrate, a form of nitrogen that is highly mobile in the soil, and potentially decrease nitrous oxide emissions.[6][7] By keeping nitrogen in the more stable ammonium form for a longer period, its availability to the crop may be enhanced.[14]
Application Recommendations
This compound can be applied to a wide range of crops through various methods, including soil application (broadcast, banded, injected), fertigation (drip, sprinkler, flood irrigation), and foliar sprays.[1][12] Application rates should be determined based on soil and plant tissue analysis.[2][12]
Soil Application Rates for Selected Crops
| Crop | Application Rate (Liters/hectare) | Application Timing & Notes | Reference |
| Row Crops | 50 - 140 | Applied with irrigation water as needed during the growing season to improve water infiltration and as a nutrient source. | [1] |
| Tree Crops | 100 - 200 | Applied with irrigation water as needed during the growing season. For pre-plant treatment, 100-350 L/ha may be used. | [1] |
| Apples | 45 - 95 | Repeat as needed to achieve desired calcium tissue levels. | [1] |
| Potatoes | 94 - 140 | Begin applications at the hooking stage, with a second application when tubers are golf-ball size. | [2] |
| Onions | 94 - 112 | Begin after the 3rd leaf stage, with 2-3 applications at least one week apart. | [2] |
| Alfalfa | 19 - 37 | Apply on the stubble of the previous cutting. | [2] |
Foliar Application Rates for Selected Crops
| Crop | Application Rate (Liters/hectare) | Dilution & Notes | Reference |
| Tree Fruits (Apples, Pears, Cherries) | 19 - 26 | Per 1000 liters of water per hectare. Begin at petal fall and repeat 4-6 times. | [1] |
| Grapes | 5 - 7 | Per 1000 liters of water per hectare. Apply 4-6 times during the growing season. | [1] |
| Vegetables | 5 - 10 | Dilute with 100-600 liters of water per hectare. Apply after flowering. | [1] |
| Alfalfa | 19 - 37 | Apply in sufficient volume for good coverage, typically 200-300 L/ha. | [1] |
Note: Foliar application should be done with caution, as leaf injury can occur under certain weather conditions. It is recommended to dilute with water before application and avoid spraying during periods of high heat or moisture stress.[1][13]
Experimental Protocols
The following protocols are generalized frameworks for conducting field and laboratory experiments to evaluate the efficacy of this compound.
Field Trial Protocol for Crop Yield and Quality Assessment
Objective: To determine the effect of different application rates of this compound on the yield and quality of a specific crop.
Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[3][16]
Treatments:
-
T1: Control (no this compound)
-
T2: Low rate of this compound (e.g., 50 L/ha)
-
T3: Medium rate of this compound (e.g., 100 L/ha)
-
T4: High rate of this compound (e.g., 150 L/ha)
-
T5: Standard grower practice (e.g., calcium nitrate)
Methodology:
-
Site Selection: Choose a field with uniform soil type and a history of the intended crop. Conduct baseline soil analysis for pH, EC, organic matter, and nutrient levels (N, P, K, Ca, S, Na).
-
Plot Establishment: Demarcate plots of a standard size (e.g., 6 rows, 8 meters long) with adequate buffer zones between plots.[17]
-
Fertilizer Application: Apply this compound according to the treatment plan. Application can be through drip irrigation, banding, or broadcasting, depending on the research question.[3] Ensure uniform application within each plot.
-
Crop Management: Follow standard agronomic practices for the specific crop regarding planting, irrigation, pest control, and other nutrient applications, ensuring these are uniform across all plots.
-
Data Collection:
-
Plant Growth Parameters: Measure plant height, stem diameter, and leaf area index at key growth stages.
-
Yield Data: At harvest, measure the total yield and marketable yield from the central rows of each plot.[2]
-
Crop Quality Parameters: Analyze representative samples for quality attributes such as firmness, soluble solids content, titratable acidity, and nutrient content (e.g., fruit calcium concentration).[18]
-
-
Soil Analysis: Collect soil samples from each plot at the end of the growing season and analyze for the same parameters as the baseline analysis to assess changes in soil chemical properties.
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.[8]
Laboratory Protocol for Soil Column Leaching Study
Objective: To quantify the effectiveness of this compound in displacing sodium from a sodic soil.
Materials:
-
Intact or packed soil columns representative of the target soil.
-
This compound solutions of varying concentrations.
-
Deionized water or a synthetic irrigation water of known composition.
-
Peristaltic pump for controlled application of solutions.
-
Fraction collector to collect leachate.
-
Analytical instruments for measuring Na⁺, Ca²⁺, Mg²⁺, and K⁺ concentrations (e.g., ICP-OES or AAS).
Methodology:
-
Column Preparation: Prepare soil columns with a known bulk density and length. Pre-saturate the columns with a solution of known sodium concentration to simulate sodic conditions.
-
Leaching Procedure:
-
Apply a control solution (e.g., deionized water) to one set of columns.
-
Apply this compound solutions of different concentrations to other sets of columns at a constant flow rate.
-
-
Leachate Collection: Collect the leachate in fractions of a specific volume or at set time intervals.
-
Leachate Analysis: Analyze each leachate fraction for the concentration of Na⁺, Ca²⁺, Mg²⁺, and K⁺.
-
Data Analysis: Plot the concentration of sodium in the leachate over time or cumulative volume to generate breakthrough curves. Calculate the total amount of sodium leached from each column to determine the efficiency of sodium displacement by this compound.
Quantitative Data Summary
Effect of this compound on Winter Maize Yield Components
A field experiment was conducted on winter maize with treatments applied via drip irrigation.[11]
| Treatment | Cob Weight ( g/plant ) | Grain Weight ( g/cob ) | 100-Grain Weight (g) | Grain Yield ( kg/ha ) | Stover Yield ( kg/ha ) |
| NPK Control | - | - | - | - | - |
| NPK + 30 L/ha CaTs | - | - | - | - | - |
| NPK + 30 L/ha KTS | - | - | - | - | - |
| NPK + 30 L/ha CaTs + 30 L/ha KTS | 150.1 | 121.6 | 32.0 | 9063.0 | 7951.3 |
Note: The study showed that the combination of CaTs and KTS produced the highest values for these parameters.[11]
Effect of this compound on Saffron Yield and Soil Properties
An experiment on saffron was conducted with soil application of CaTs.[1]
| Treatment | Stigma Dry Weight ( kg/ha ) | Daughter Corms (number/m²) | Soil pH (post-treatment) | Soil EC (dS/m) (post-treatment) |
| Control (Conventional) | - | - | - | - |
| 67 L/ha CaTs (3 applications) | Highest | 7950 | Decreased | Increased |
| 100 L/ha CaTs (2 applications) | - | 1865 (lowest) | Decreased | Increased |
Note: The study indicated that multiple applications at a moderate rate were more effective for saffron yield components.[1]
Visualizations
Logical Relationships and Workflows
Caption: Mechanism of soil reclamation using this compound.
Caption: General workflow for a field experiment evaluating this compound.
Caption: Role of thiosulfate in nitrification inhibition.
Compatibility and Handling
-
This compound is compatible with most nitrogen-based fertilizers, such as urea ammonium nitrate (UAN) and calcium ammonium nitrate (CAN-17).[2][13]
-
It is not compatible with phosphate, sulfate, and ammonium thiosulfate fertilizers.[1][2] A jar test is recommended before mixing large quantities with other chemicals.[2]
-
Blends of this compound should not be acidified below a pH of 6.0.[2]
-
Standard personal protective equipment should be worn when handling the product.
Conclusion
This compound is a versatile liquid fertilizer and soil amendment with demonstrated benefits for crop nutrition and soil health. Its dual role in providing essential nutrients and improving soil properties makes it a valuable tool in modern agriculture. The provided protocols offer a framework for further research to optimize its use under various cropping systems and environmental conditions.
References
- 1. The Effects of Potassium and Calcium Thiosulphates on Soil Properties, Flower and Corm Yield of Saffron Under On-farm Conditions [jsr.birjand.ac.ir]
- 2. journals.flvc.org [journals.flvc.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. This compound as a Nitrate-Free Calcium Source in Soilless Culture – Science in Hydroponics [scienceinhydroponics.com]
- 5. plantfoodco.com [plantfoodco.com]
- 6. Protect Your Nitrogen Investment with Thiosulfate Fertilizers | Tessenderlo Kerley [tessenderlokerley.com]
- 7. tessenderlokerley.com [tessenderlokerley.com]
- 8. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. tessenderlokerley.com [tessenderlokerley.com]
- 11. researchgate.net [researchgate.net]
- 12. lovelandagriproducts.com.au [lovelandagriproducts.com.au]
- 13. Drip It Like It’s Hot: A Technical Guide to Using this compound in Processing Tomatoes | Tessenderlo Kerley [tessenderlokerley.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design and Experiment of a Targeted Variable Fertilization Control System for Deep Application of Liquid Fertilizer [mdpi.com]
- 17. repository.cimmyt.org [repository.cimmyt.org]
- 18. This compound DOES NOT INFLUENCE YIELD, POSTHARVEST QUALITY, OR CALCIUM CONTENT OF ´SWEET CHARLIE´ STRAWBERRY | International Society for Horticultural Science [ishs.org]
Application of Calcium Thiosulfate in Gold and Silver Leaching: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of thiosulfate, particularly calcium thiosulfate (Ca(S₂O₃)₂), as a lixiviant for gold and silver extraction has emerged as a promising and more environmentally benign alternative to traditional cyanidation.[1][2][3][4] This technology is especially advantageous for treating complex and refractory ores, such as those containing copper or carbonaceous material, where cyanidation is less effective.[1][3][4] Thiosulfate leaching offers several benefits, including lower toxicity, faster leaching kinetics under certain conditions, and applicability to a wider range of ore types.[1][5] However, the process chemistry is more complex than cyanidation and requires careful control of various parameters to optimize metal recovery and minimize reagent consumption.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in gold and silver leaching, aimed at researchers and professionals in the field.
Chemical Principle
The fundamental principle of thiosulfate leaching involves the oxidation of gold and its subsequent complexation with thiosulfate ions to form a stable, soluble gold-thiosulfate complex, primarily [Au(S₂O₃)₂]³⁻.[2][6] The overall reaction can be represented as:
4Au + 8S₂O₃²⁻ + O₂ + 2H₂O → 4[Au(S₂O₃)₂]³⁻ + 4OH⁻[6]
In practice, the reaction is often catalyzed, typically by a combination of copper(II) ions and ammonia.[2][5] Ammonia stabilizes the cupric ions (Cu²⁺) in solution, forming a cupric tetraamine complex, [Cu(NH₃)₄]²⁺, which acts as the primary oxidant for gold.[2][5] The cuprous ions (Cu⁺) formed are then re-oxidized to cupric ions by dissolved oxygen, completing the catalytic cycle.
Logical Relationship of Thiosulfate Leaching
Caption: Overview of the thiosulfate leaching and recovery process.
Experimental Protocols
Protocol 1: Standard this compound Leaching of Gold Ore
This protocol outlines a typical laboratory-scale procedure for leaching gold from an ore sample using a this compound solution.
1. Materials and Reagents:
-
Gold-bearing ore, pulverized to a suitable particle size (e.g., -75 µm)
-
This compound (Ca(S₂O₃)₂)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ammonium hydroxide (NH₄OH) or ammonia solution (NH₃)
-
Deionized water
-
pH meter
-
Stirred tank reactor or bottle roller
-
Filtration apparatus
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analysis
2. Leaching Procedure:
-
Prepare a leach solution with the desired concentrations of this compound, copper sulfate, and ammonia. A typical starting point is 0.1 M Ca(S₂O₃)₂, 15 mM CuSO₄, and 0.2 M NH₃.
-
Adjust the pH of the leach solution to the desired level, typically between 9 and 10.5, using ammonium hydroxide.[3][5]
-
Add a known mass of the pulverized ore to the reactor to achieve a specific pulp density (e.g., 40% solids w/w).
-
Seal the reactor and commence agitation at a constant speed (e.g., 400 rpm) to ensure the ore particles remain suspended.[7][8]
-
Maintain a constant temperature, typically between 25°C and 60°C. Higher temperatures can increase the leaching rate but may also accelerate thiosulfate degradation.[7][9]
-
Monitor and adjust the pH of the slurry periodically throughout the experiment.
-
Take solution samples at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours) for analysis. Filter the samples immediately to remove solids.
-
Analyze the concentration of gold and silver in the filtered solution samples using AAS or ICP-MS to determine the leaching kinetics and overall recovery.
Protocol 2: Leaching of Copper-Rich Gold Ores
For ores with a high copper content, adjustments to the standard protocol are necessary to manage the increased consumption of thiosulfate and potential for competing reactions.
1. Pre-treatment (Optional):
-
An acid pre-leach with dilute sulfuric acid can be performed to remove highly soluble copper minerals, reducing their impact on the subsequent thiosulfate leach.[10]
2. Leaching Procedure:
-
Increase the initial concentration of this compound to compensate for consumption by copper minerals. Concentrations may range from 0.2 M to 0.5 M.[7]
-
The concentration of ammonia is also critical and should be carefully optimized. A higher ammonia concentration can help stabilize copper ions but may also increase copper dissolution.[10]
-
The added copper sulfate concentration may be reduced or eliminated if the ore itself provides sufficient copper ions to catalyze the reaction.
-
Follow the general leaching procedure outlined in Protocol 1, with careful monitoring of both gold/silver extraction and thiosulfate concentration over time.
Experimental Workflow for Leaching Studies
Caption: A typical experimental workflow for laboratory-scale thiosulfate leaching studies.
Data Presentation
The following tables summarize quantitative data from various studies on gold and silver leaching using thiosulfate, providing a basis for comparison.
Table 1: Comparison of Leaching Systems and Gold/Silver Recovery
| Leaching System | Ore Type | Au Recovery (%) | Ag Recovery (%) | Leaching Time (h) | Reference |
| Cyanidation (Baseline) | Auriferous Ore | 89.8 | - | 24 | [9] |
| Ammoniacal Thiosulfate | Auriferous Ore | 58 | - | 6 | [9] |
| Thiosulfate-Glycine-Copper | Auriferous Ore | 89.3 | - | 6 | [9] |
| Ammoniacal Thiosulfate | Copper-bearing Ore | ~78 | ~67 | - | [10] |
| Thiosulfate (direct) | High Copper Concentrate | >90 | - | - | [7][8] |
| Thiosulfate (pre-treatment) | High Copper Concentrate | >90 | - | - | [7][8] |
Table 2: Key Operating Parameters in Thiosulfate Leaching
| Parameter | Typical Range | Notes |
| This compound Conc. | 0.05 - 0.5 M | Higher concentrations may be needed for high-copper ores.[7][11] |
| Copper(II) Sulfate Conc. | 2 - 15 mM | Acts as a catalyst; high concentrations can increase thiosulfate consumption.[9] |
| Ammonia/Ammonium Conc. | 0.2 - 1.5 M | Stabilizes Cu(II) and controls pH.[7][12] |
| pH | 9.0 - 10.5 | Critical for thiosulfate stability and gold complex formation.[3][13] |
| Temperature | 25 - 60 °C | Higher temperatures generally increase reaction rates.[7][9] |
| Pulp Density | 10 - 40% (w/v or w/w) | Affects reagent consumption and mass transfer.[11] |
Signaling Pathway: Catalytic Leaching Mechanism
Caption: The copper-ammonia catalytic cycle in thiosulfate leaching of gold.
Challenges and Considerations
-
Thiosulfate Consumption: Thiosulfate is metastable and can be consumed through oxidation by cupric ions and disproportionation, especially in the presence of certain sulfide minerals.[2][14] This is a major factor affecting the economics of the process.
-
Formation of Polythionates: The degradation of thiosulfate can lead to the formation of polythionates (e.g., tetrathionate, S₄O₆²⁻), which can interfere with gold recovery, particularly in resin-in-pulp circuits.[15]
-
Gold Recovery: The gold-thiosulfate complex does not adsorb well onto activated carbon, necessitating the use of alternative recovery methods such as ion-exchange resins or cementation.[2][9]
-
Process Control: The chemical system is complex, requiring careful control of pH, Eh (redox potential), and reagent concentrations to maintain optimal leaching conditions and minimize reagent degradation.[3]
Conclusion
This compound leaching presents a viable and less toxic alternative to cyanidation for gold and silver extraction, particularly for challenging ore types. Successful implementation requires a thorough understanding of the underlying chemistry and careful optimization of process parameters. The protocols and data presented here provide a foundation for researchers and professionals to develop and refine thiosulfate leaching processes for specific applications. Further research is ongoing to address the challenges of reagent consumption and efficient gold recovery, aiming to enhance the economic and environmental sustainability of this technology.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. mdpi.com [mdpi.com]
- 3. sgs.com [sgs.com]
- 4. 911metallurgist.com [911metallurgist.com]
- 5. medium.com [medium.com]
- 6. US6632264B2 - Gold recovery from thiosulfate leaching - Google Patents [patents.google.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thiosulfate Leaching of Gold from Copper Bearing Ores - 911Metallurgist [911metallurgist.com]
- 11. Evaluation of Thiosulfate for Gold Recovery from Pressure Oxidation Residues | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Increased Recovery of Gold Thiosulfate Alkaline Solutions by Adding Thiol Groups in the Porous Structure of Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The modes of gold loss in the this compound leaching system - UBC Library Open Collections [open.library.ubc.ca]
Application Notes and Protocols: Calcium Thiosulfate as a Dechlorination Agent in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of calcium thiosulfate (CaS₂O₃) for the dechlorination of wastewater. This document outlines the chemical principles, experimental protocols for performance evaluation, and analytical methods for monitoring the dechlorination process.
Introduction
Dechlorination is a critical final step in wastewater treatment to remove residual chlorine before discharge into receiving waters, thereby protecting aquatic ecosystems from the toxic effects of chlorine and its byproducts. This compound has emerged as an effective dechlorination agent, offering several advantages over other sulfur-based compounds like sodium bisulfite. It is non-hazardous, minimizes the formation of cyanogen chloride, and does not crystallize at low temperatures.[1][2][3]
Chemical Principles
The primary reaction in the dechlorination of water using this compound involves the reduction of free chlorine (hypochlorous acid, HOCl) to chloride ions (Cl⁻). The thiosulfate ion (S₂O₃²⁻) is oxidized to sulfate (SO₄²⁻).
The overall balanced chemical equation is:
CaS₂O₃ + 4HOCl → CaSO₄ + H₂SO₄ + 4HCl
This reaction demonstrates that this compound effectively neutralizes active chlorine, converting it into harmless salts.
Quantitative Data and Dosage
The efficiency of dechlorination is dependent on the dosage of this compound, contact time, pH, and temperature. The following tables summarize key quantitative data for the application of this compound.
| Parameter | Value | Reference |
| Stoichiometric Ratio | 1.48 lbs CaS₂O₃ per 1 lb Chlorine | [4] |
| Reaction Kinetics | First-order with respect to total chlorine | [5][6][7] |
| Reaction Time | < 1 minute for complete dechlorination at 1x stoichiometric dosage | [5][6][7] |
| Optimal pH Range | 6.5 - 8.5 | [8] |
Table 1: Key Performance Parameters for this compound Dechlorination
| Dechlorination Agent | Stoichiometric Dosage (mg Agent / mg Cl₂) | Reaction Time to Completion | Key Advantages | Key Disadvantages |
| This compound | ~1.0 | < 1 minute | Non-hazardous, reduces cyanogen chloride formation, low crystallization potential. | Over-dosing can cause turbidity and promote bacterial growth.[9] |
| Sodium Bisulfite | Excess of stoichiometric dosage often required | < 1 minute (with excess) | Lower cost. | Can form more cyanogen chloride, hazardous material.[2][3] |
| Ascorbic Acid | ~2.5 | Variable | Does not impact dissolved oxygen. | Ineffective for monochloramine removal, can increase Total Organic Carbon (TOC).[9][10] |
Table 2: Comparison of Common Dechlorination Agents [2][3][5][6][7][9][10]
Experimental Protocols
Protocol for Evaluating Dechlorination Efficiency
This protocol outlines the steps to assess the effectiveness of this compound in removing residual chlorine from a wastewater sample in a laboratory setting.
Materials:
-
Wastewater sample with a known initial chlorine concentration
-
This compound solution (e.g., 1% w/v)
-
Magnetic stirrer and stir bars
-
Beakers or Erlenmeyer flasks
-
Pipettes and burettes
-
pH meter
-
Timer
-
Reagents for residual chlorine analysis (DPD method or Iodometric Titration)
Procedure:
-
Sample Preparation: Collect a representative sample of chlorinated wastewater. If the initial chlorine concentration is unknown, determine it using one of the analytical methods described in Section 5.
-
Initial Measurements: Measure and record the initial pH and temperature of the wastewater sample.
-
Dosage Calculation: Based on the initial chlorine concentration, calculate the required volume of this compound solution to achieve the desired stoichiometric ratio (e.g., 1x, 1.5x, 2x).
-
Dechlorination Reaction:
-
Place a known volume of the wastewater sample (e.g., 500 mL) in a beaker with a magnetic stir bar.
-
Begin stirring at a constant rate.
-
Add the calculated volume of the this compound solution to the wastewater sample and start the timer immediately.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 15, 30, 60, 120, 300 seconds), collect aliquots of the treated sample.
-
Immediately analyze the residual chlorine concentration in each aliquot using a preferred analytical method (see Section 5).
-
-
Data Analysis:
-
Plot the residual chlorine concentration as a function of time.
-
Determine the reaction rate and the time required to reach the target residual chlorine level (often below 0.1 mg/L).
-
Repeat the experiment under different conditions (e.g., varying pH, temperature, or initial chlorine concentration) to assess their impact on dechlorination efficiency.
-
Workflow for Dechlorination Efficiency Evaluation
Caption: Experimental workflow for evaluating dechlorination efficiency.
Analytical Methods
Accurate measurement of residual chlorine is crucial for controlling the dechlorination process. The following are standard methods suitable for this purpose.
DPD Colorimetric Method for Residual Chlorine
This method is rapid and suitable for low concentrations of chlorine.
Principle: N,N-diethyl-p-phenylenediamine (DPD) reacts with chlorine to produce a red-colored complex. The intensity of the color is proportional to the chlorine concentration and is measured using a spectrophotometer or colorimeter.
Reagents:
-
DPD Reagent Powder Pillows or Solution
-
Phosphate Buffer Solution
-
Chlorine-free deionized water
Procedure:
-
Zeroing the Instrument:
-
Fill a clean sample cuvette with 10 mL of the wastewater sample (before adding DPD).
-
Place the cuvette in the colorimeter or spectrophotometer and zero the instrument.
-
-
Color Development:
-
To a second cuvette, add the DPD reagent to 10 mL of the sample.
-
Mix gently to dissolve. A pink color will develop if chlorine is present.
-
-
Measurement:
-
For free chlorine, measure the absorbance within one minute of adding the reagent.
-
For total chlorine, allow a reaction time of 3-6 minutes before measuring the absorbance.[11]
-
The instrument will display the chlorine concentration in mg/L.
-
Iodometric Titration for Residual Chlorine
This method is more precise for chlorine concentrations above 1 mg/L.[12]
Principle: Chlorine liberates free iodine from a potassium iodide (KI) solution at a pH of 8 or less. The liberated iodine is then titrated with a standard sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.[12][13]
Reagents:
-
Acetic Acid, glacial
-
Potassium Iodide (KI), crystals
-
Standard Sodium Thiosulfate titrant (0.01 N or 0.025 N)
-
Starch indicator solution
Procedure:
-
Sample Preparation:
-
Place 200 mL of the sample into a 500 mL Erlenmeyer flask.
-
Add 5 mL of glacial acetic acid to reduce the pH to between 3 and 4.
-
Add approximately 1 g of KI crystals and swirl to dissolve.
-
-
Titration:
-
Titrate with the standard sodium thiosulfate solution until the yellow color of the liberated iodine is almost discharged.
-
Add 1 mL of starch indicator solution, which will turn the solution blue.
-
Continue titrating dropwise until the blue color disappears.
-
-
Calculation:
-
Record the volume of titrant used.
-
Calculate the residual chlorine concentration using the following formula: mg/L Cl = (A x N x 35.45 x 1000) / mL sample Where: A = mL of Na₂S₂O₃ titrant N = Normality of Na₂S₂O₃
-
Analytical Method for Thiosulfate
Determining the concentration of residual thiosulfate is important to avoid overdosing. The iodometric titration method can be adapted for this purpose.
Principle: An excess of a standard iodine solution is added to the sample, which reacts with the thiosulfate. The remaining unreacted iodine is then back-titrated with a standard sodium thiosulfate solution.
Ion chromatography is another rapid and precise method for quantifying thiosulfate ions in a sample.[4][5]
Signaling and Reaction Pathways
The dechlorination reaction of this compound with hypochlorous acid can be visualized as a direct redox reaction.
Caption: Dechlorination reaction pathway of this compound.
Potential Byproducts and Environmental Considerations
While this compound is considered environmentally friendly, improper dosage can lead to issues.
-
Turbidity: Over-dosing can result in the formation of milky-colored suspended solids, increasing the turbidity of the effluent.[9]
-
Bacterial Growth: Excess thiosulfate discharged into receiving waters can promote the growth of certain sulfur-metabolizing bacteria, such as Thiobacillus, which can impact water quality.[9]
-
pH Depression: The reaction produces sulfuric and hydrochloric acids, which can lower the pH of the treated water. However, the alkalinity of most wastewater is sufficient to buffer this change.[14]
Careful control of the this compound dosage is essential to mitigate these potential impacts.
Conclusion
This compound is a safe and effective dechlorination agent for wastewater treatment. Its rapid reaction kinetics and favorable byproduct profile make it a viable alternative to other dechlorination chemicals. Adherence to the protocols outlined in these notes will enable researchers and professionals to accurately evaluate and implement this compound for efficient and environmentally sound dechlorination.
References
- 1. edfhelpdesk.com [edfhelpdesk.com]
- 2. lovibond.com [lovibond.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. dec.vermont.gov [dec.vermont.gov]
- 7. researchgate.net [researchgate.net]
- 8. supply.coreandmain.com [supply.coreandmain.com]
- 9. vita-d-chlor.com [vita-d-chlor.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 13. egyankosh.ac.in [egyankosh.ac.in]
- 14. Evaluation of Dechlorinating Chemicals for Spent Membrane Cleaning Solutions | Wayne Parker | University of Waterloo [uwaterloo.ca]
Application Notes and Protocols for the Quantification of Calcium Thiosulfate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium thiosulfate is a compound with applications ranging from agriculture to medicine. Accurate quantification of this compound in solution is crucial for quality control, formulation development, and stability testing. These application notes provide detailed protocols for the determination of this compound by quantifying its constituent ions: thiosulfate (S₂O₃²⁻) and calcium (Ca²⁺). The methods described include ion chromatography, spectrophotometry, and classical titration techniques, offering a range of options based on available instrumentation, required sensitivity, and sample matrix complexity.
Quantification of Thiosulfate Ion (S₂O₃²⁻)
The primary analytical challenge in quantifying this compound is the accurate measurement of the thiosulfate anion. Several robust methods are available.
Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography is a highly specific and sensitive method for the determination of thiosulfate. It is particularly well-suited for complex matrices and when the simultaneous analysis of other anions is required.
Principle: The sample is injected into a stream of eluent and passes through an anion-exchange column. The thiosulfate anions are separated from other sample components based on their affinity for the stationary phase. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. The separated thiosulfate is then detected by a conductivity detector.
Experimental Protocol:
-
Instrumentation:
-
Ion chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., IonPac AS19).[1]
-
Autosampler and data acquisition software.
-
-
Reagents:
-
Deionized water (18 MΩ·cm or better).
-
Potassium hydroxide (KOH) eluent concentrate.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Eluent: 45 mM Potassium Hydroxide (KOH) generated using a reagent-free ion chromatography (RFIC) system.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Standard Preparation:
-
Prepare a stock standard solution of 1000 mg/L thiosulfate by dissolving an appropriate amount of this compound reference standard in deionized water.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1.0 - 100.0 mg/L).[1]
-
-
Sample Preparation:
-
Accurately dilute the this compound solution sample with deionized water to bring the thiosulfate concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standards and samples into the IC system.
-
Identify the thiosulfate peak based on its retention time (approximately 5.3 minutes under the specified conditions).[1]
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of thiosulfate in the samples from the calibration curve.
-
Workflow for Ion Chromatography Analysis of Thiosulfate:
Caption: Workflow for thiosulfate quantification by Ion Chromatography.
Quantitative Data Summary (IC):
| Parameter | Value | Reference |
| Linearity Range | 1.0 – 100.0 mg/L | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.015 mg/L | [1] |
| Limit of Quantification (LOQ) | 0.06 mg/L | [1] |
| Retention Time | ~5.3 min | [1] |
Iodometric Titration
Iodometric titration is a classic and cost-effective method for determining the concentration of thiosulfate. It is suitable for solutions where thiosulfate is the primary reducing agent and interferences are minimal.
Principle: Thiosulfate ions react quantitatively with iodine in a redox reaction. A known excess of a standard solution of potassium iodate is reacted with potassium iodide in an acidic medium to generate a precise amount of iodine. This iodine is then titrated with the thiosulfate solution using a starch indicator. The endpoint is a sharp color change from blue-black to colorless.[2][3]
Experimental Protocol:
-
Reagents:
-
Standardized 0.1 N potassium iodate (KIO₃) solution.
-
Potassium iodide (KI), solid.
-
Sulfuric acid (H₂SO₄), 2 M.
-
Starch indicator solution (1% w/v).
-
This compound solution (the analyte).
-
-
Procedure:
-
Accurately pipette a known volume of the standardized potassium iodate solution into an Erlenmeyer flask.
-
Add an excess of solid potassium iodide (approximately 2 g) and 10 mL of 2 M sulfuric acid.[2] The solution will turn a dark brown color due to the formation of iodine.
-
Titrate this solution with the this compound solution from a burette until the color fades to a pale yellow.[3]
-
Add a few drops of starch indicator. The solution will turn a deep blue-black color.[3]
-
Continue the titration dropwise with vigorous swirling until the blue color completely disappears, indicating the endpoint.[3]
-
Record the volume of the this compound solution used.
-
Perform the titration in triplicate.
-
-
Calculation: The reactions involved are: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
From the stoichiometry, 1 mole of KIO₃ produces 3 moles of I₂, which reacts with 6 moles of Na₂S₂O₃. Therefore, the mole ratio of KIO₃ to S₂O₃²⁻ is 1:6.[2]
Moles of KIO₃ = Molarity of KIO₃ × Volume of KIO₃ (L) Moles of S₂O₃²⁻ = 6 × Moles of KIO₃ Molarity of S₂O₃²⁻ = Moles of S₂O₃²⁻ / Volume of Ca(S₂O₃)₂ solution used (L)
Workflow for Iodometric Titration of Thiosulfate:
Caption: Workflow for thiosulfate quantification by Iodometric Titration.
Spectrophotometric Methods
Spectrophotometric methods offer simplicity and are suitable for the rapid quantification of thiosulfate, especially in routine analysis.
Principle: In an acidic medium, thiosulfate reduces the blue-colored methylene blue to its colorless form. The decrease in absorbance at a specific wavelength is directly proportional to the concentration of thiosulfate.[4][5]
Experimental Protocol:
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Reagents:
-
Sulfuric acid solution (1 mol/L).
-
Methylene blue solution (0.25 g/L).
-
This compound reference standard.
-
-
Procedure:
-
Prepare a series of standard solutions of this compound.
-
For each standard and sample, pipette 1.5 mL of 1 mol/L sulfuric acid and 0.35 mL of 0.25 g/L methylene blue solution into a test tube.[4]
-
Add a known volume of the thiosulfate standard or sample solution.
-
Dilute to a final volume of 10 mL with deionized water.[4]
-
Prepare a blank using deionized water instead of the thiosulfate solution.
-
Measure the absorbance of each solution at 664 nm against the blank.[4]
-
-
Quantification:
-
Calculate the change in absorbance (ΔAU) between the blank and the standards/samples.
-
Construct a calibration curve of ΔAU versus thiosulfate concentration.
-
Determine the concentration of thiosulfate in the samples from the calibration curve.
-
Quantitative Data Summary (Methylene Blue Method):
| Parameter | Value | Reference |
| Linear Range | 0 – 0.3 mmol/L | [4][5] |
| Wavelength (λmax) | 664 nm | [4] |
Quantification of Calcium Ion (Ca²⁺)
To fully characterize the this compound solution, the concentration of calcium ions must also be determined.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for elemental analysis, offering high sensitivity and the ability to measure multiple elements simultaneously. It is the method of choice for accurate and precise determination of calcium, especially at low concentrations.
Principle: The sample solution is introduced into a high-temperature argon plasma, which causes the calcium atoms to become excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of calcium in the sample.[6][7]
Experimental Protocol:
-
Instrumentation:
-
ICP-OES spectrometer.
-
-
Reagents:
-
Nitric acid (HNO₃), trace metal grade.
-
Certified calcium standard solution (1000 mg/L).
-
-
Standard Preparation:
-
Prepare a series of calcium standards by diluting the certified stock solution with 2% nitric acid to cover the expected sample concentration range.
-
-
Sample Preparation:
-
Accurately dilute the this compound solution with 2% nitric acid to bring the calcium concentration into the linear range of the instrument.
-
-
Analysis:
-
Aspirate the standards and samples into the plasma.
-
Measure the emission intensity at the calcium wavelength (e.g., 317.9 nm).[8]
-
Construct a calibration curve and determine the calcium concentration in the samples.
-
Workflow for ICP-OES Analysis of Calcium:
Caption: Workflow for calcium quantification by ICP-OES.
Complexometric Titration with EDTA
This is a classical titrimetric method for the determination of calcium and is widely used due to its simplicity and accuracy for macro-level quantification.
Principle: Ethylenediaminetetraacetic acid (EDTA) forms a stable, 1:1 complex with calcium ions. The sample is titrated with a standardized EDTA solution at a high pH (12-13) to precipitate magnesium as Mg(OH)₂, preventing its interference. A specific indicator, such as murexide or calmagite, is used to detect the endpoint, which is signaled by a distinct color change.[5][9]
Experimental Protocol:
-
Reagents:
-
Standardized 0.01 M EDTA solution.
-
Sodium hydroxide (NaOH) solution, 1 M.
-
Murexide indicator (ground with sodium chloride).[9]
-
This compound solution (the analyte).
-
-
Procedure:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Dilute with approximately 100 mL of deionized water.
-
Add 10 mL of 1 M NaOH solution to raise the pH to 12-13.[9]
-
Add a small amount of the murexide indicator.[9]
-
Titrate with the standardized EDTA solution until the color changes from pink/red to violet/blue.[9][10]
-
Record the volume of EDTA used.
-
Perform the titration in triplicate.
-
-
Calculation:
-
The reaction is Ca²⁺ + EDTA⁴⁻ → [Ca-EDTA]²⁻ (1:1 stoichiometry).
-
Moles of EDTA = Molarity of EDTA × Volume of EDTA (L)
-
Moles of Ca²⁺ = Moles of EDTA
-
Molarity of Ca²⁺ = Moles of Ca²⁺ / Volume of sample (L)
-
Stability-Indicating Assays
For drug development professionals, it is crucial to employ stability-indicating assay methods (SIAMs). A SIAM is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[11]
For this compound, a stability-indicating method would typically involve a separation technique like Ion Chromatography . The method would need to be validated to demonstrate specificity, meaning it can resolve the thiosulfate peak from any potential degradants (e.g., sulfite, sulfate) that may form under stress conditions (e.g., heat, light, pH changes). The quantification of the calcium ion, typically by ICP-OES or AAS, is less likely to be affected by degradation, but the overall stability assessment must consider both components.
Development of a Stability-Indicating IC Method:
-
Stress Studies: Subject the this compound solution to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, thermal stress, photolysis).
-
Method Development: Develop an IC method (as described in section 1.1) that separates the intact thiosulfate peak from all degradation product peaks. This may require optimization of the eluent composition, gradient, and column type.
-
Method Validation: Validate the method according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the described analytical methods.
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Considerations |
| Thiosulfate | Ion Chromatography | 1.0 - 100.0 mg/L[1] | 0.015 mg/L[1] | 0.06 mg/L[1] | High specificity, suitable for complex matrices and stability studies. |
| Iodometric Titration | Dependent on titrant concentration | - | - | Cost-effective, suitable for high concentrations, susceptible to interferences from other reducing/oxidizing agents. | |
| Spectrophotometry (Methylene Blue) | 0 - 0.3 mmol/L[4][5] | - | - | Simple, rapid, good for routine analysis. | |
| Calcium | ICP-OES | Wide range (ppb to high ppm) | ppb level | ppb level | High sensitivity and precision, multi-element capability. |
| AAS | 0.01 - 60 mg/L | ~0.01 mg/L | ~0.05 mg/L | Robust and widely available, susceptible to chemical interferences. | |
| EDTA Titration | Dependent on titrant concentration | - | - | Simple, accurate for macro-level analysis, requires careful pH control. |
References
- 1. Frontiers | A High Precision Method for Calcium Determination in Seawater Using Ion Chromatography [frontiersin.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 3500-Ca B [nemi.gov]
- 5. ICP Analysis | Research Analytical Laboratory [ral.cfans.umn.edu]
- 6. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 7. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. titrations.info [titrations.info]
- 9. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 10. pjoes.com [pjoes.com]
- 11. nemi.gov [nemi.gov]
Application Note: Standardization of Sodium Thiosulfate Solution using Potassium Iodate
Audience: Researchers, scientists, and drug development professionals.
Principle
This protocol details the standardization of a sodium thiosulfate (Na₂S₂O₃) solution using potassium iodate (KIO₃) as a primary standard. The method is a classic example of an iodometric titration. The process involves two key redox reactions. First, a precisely known amount of potassium iodate, a strong oxidizing agent, is reacted with an excess of potassium iodide (KI) in an acidic medium.[1] This reaction liberates a stoichiometric amount of iodine (I₂).
Reaction 1: Liberation of Iodine KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O[1]
The liberated iodine is then immediately titrated with the sodium thiosulfate solution to be standardized. The endpoint is detected using a starch indicator, which forms a deep blue-black complex with iodine.[2] The titration is complete when the blue color disappears.
Reaction 2: Titration of Iodine 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI[1]
From the stoichiometry of these balanced equations, one mole of potassium iodate corresponds to six moles of sodium thiosulfate. This relationship allows for the precise calculation of the molarity of the sodium thiosulfate solution.
Materials and Reagents
-
Apparatus:
-
Analytical balance (readable to ±0.0001 g)
-
50 mL Burette
-
25 mL Volumetric pipette
-
1000 mL, 250 mL, and 100 mL Volumetric flasks
-
250 mL Erlenmeyer flasks (x3)
-
Graduated cylinders
-
Magnetic stirrer and stir bars (optional)
-
-
Reagents:
Experimental Protocols
Preparation of Reagents
3.1.1 0.01 M Potassium Iodate (KIO₃) Standard Solution (1000 mL)
-
Accurately weigh approximately 2.14 g of previously dried potassium iodate.[7]
-
Quantitatively transfer the solid to a 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized water and swirl until the solid is completely dissolved.
-
Dilute the solution to the calibration mark with deionized water, cap the flask, and invert several times to ensure homogeneity.
-
Calculate the exact molarity based on the mass of KIO₃ weighed.
3.1.2 ~0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution (1000 mL)
-
Bring 1000 mL of deionized water to a boil for at least 15 minutes to sterilize it and expel dissolved gases. Allow it to cool to room temperature.
-
Weigh approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).[6]
-
Dissolve the solid in about 800 mL of the boiled, cooled water.
-
Add approximately 0.2 g of sodium carbonate as a stabilizer to prevent decomposition by bacteria or dissolved CO₂.[5][6]
-
Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with the remaining boiled water.
-
Mix thoroughly and store in a well-stoppered amber glass bottle. Allow the solution to stand for at least 24 hours before standardization.[6]
3.1.3 1 M Sulfuric Acid (H₂SO₄) Solution (100 mL)
-
Carefully add 5.6 mL of concentrated sulfuric acid to approximately 80 mL of deionized water in a beaker, while stirring. Caution: Always add acid to water.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
3.1.4 Starch Indicator Solution (1%)
-
Make a smooth paste of 1 g of soluble starch with about 5 mL of deionized water.[1]
-
Pour this paste, with constant stirring, into 100 mL of boiling deionized water.[8]
-
Boil for approximately 1 minute until the solution becomes clear or translucent.[9]
-
Allow the solution to cool. This solution should be prepared fresh daily for the best results.[10]
Titration Workflow
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. mccscience.yolasite.com [mccscience.yolasite.com]
- 3. Preparation and Standardization of 0.05 M Potassium Iodate | Pharmaguideline [pharmaguideline.com]
- 4. PHARMACEUTICALS STUDIES: Preparation and standardization of 0.1 M Potassium Iodate volumetric solution [medikems.blogspot.com]
- 5. zenodo.org [zenodo.org]
- 6. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
- 7. Preparation of KIO3 solution [periodni.com]
- 8. flinnsci.com [flinnsci.com]
- 9. titrations.info [titrations.info]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of Calcium Thiosulfate as a Nitrogen-Free Calcium Source in Soilless Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
In soilless culture systems, providing adequate calcium (Ca) without introducing nitrogen (N) is a significant challenge, particularly during the finishing stages of crop production where reduced nitrogen inputs are desirable to manage plant growth and reduce nitrate accumulation in tissues. Calcium is crucial for cell wall structure, membrane integrity, and as a secondary messenger in various signaling pathways. The most common source of soluble calcium for hydroponics is calcium nitrate (Ca(NO₃)₂), which concurrently supplies nitrogen. Calcium thiosulfate (CaS₂O₃) presents a viable, highly soluble, nitrogen-free alternative, supplying both calcium and sulfur in the form of thiosulfate.[1]
These application notes provide a comprehensive overview of the use of this compound in soilless culture, including its properties, preparation of nutrient solutions, and protocols for comparative experimental studies. It is important to note that while the use of this compound in soil and fertigation is documented, peer-reviewed research on its specific application in pure hydroponic or soilless culture is limited.[1] Therefore, the following protocols are based on established hydroponic principles and available data, intended to serve as a guide for further research and application development.
Properties of this compound
Commercial this compound solutions (often marketed as CaTs®) are typically clear liquids with a neutral to slightly basic pH.[1] The composition is generally around 6% calcium and 10% thiosulfate sulfur by weight.[1] Its high solubility makes it suitable for creating concentrated stock solutions for fertigation and hydroponics.[1]
Table 1: Comparison of Common Calcium Sources for Soilless Culture
| Calcium Source | Chemical Formula | % Calcium (approx.) | % Nitrogen (approx.) | Key Characteristics |
| Calcium Nitrate | Ca(NO₃)₂ | 19% | 16% | Standard source, highly soluble, provides nitrate-nitrogen. |
| Calcium Chloride | CaCl₂·2H₂O | 27% | 0% | Highly soluble, but introduces chloride which can be detrimental to some crops at high concentrations.[1] |
| Calcium Sulfate (Gypsum) | CaSO₄·2H₂O | 23% | 0% | Low solubility, not suitable for preparing concentrated stock solutions.[1] |
| This compound | CaS₂O₃ | 6% | 0% | Highly soluble, provides sulfur as thiosulfate, nitrogen-free. [1] |
Experimental Protocols
To rigorously evaluate the efficacy of this compound as a nitrogen-free calcium source in soilless culture, a comparative study is recommended. The following protocols outline a general methodology for such an experiment.
Experimental Design and Setup
A randomized complete block design is recommended to minimize the effects of environmental gradients within the greenhouse or growth chamber.
-
Plant Species: Select a crop of interest, for example, lettuce (Lactuca sativa), tomato (Solanum lycopersicum), or a model plant like Arabidopsis thaliana.
-
Growing System: A deep water culture (DWC), nutrient film technique (NFT), or an inert substrate system (e.g., rockwool, perlite) can be used.
-
Treatments:
-
Control: A standard hydroponic nutrient solution with calcium supplied by calcium nitrate.
-
Treatment: A modified nutrient solution where this compound replaces calcium nitrate as the primary calcium source. The nitrogen level should be balanced with other nitrogen-containing fertilizers (e.g., potassium nitrate, ammonium nitrate) to match the control.
-
-
Replicates: A minimum of four replicates per treatment is recommended.
Nutrient Solution Preparation
The following tables provide a hypothetical nutrient solution formulation for lettuce, adapted from a standard recipe.
Table 2: Stock Solution Formulation (100x Concentration)
| Stock Solution | Compound | Formula | g/10 L |
| A (Calcium-Based) | |||
| Control | Calcium Nitrate | Ca(NO₃)₂·4H₂O | 944 |
| Treatment | This compound (6% Ca) | CaS₂O₃ | See Calculation Below |
| Calcium Chloride (for Ca adjustment if needed) | CaCl₂·2H₂O | As needed | |
| Potassium Nitrate | KNO₃ | As needed to balance N | |
| B (Sulfate & Phosphate) | |||
| Potassium Phosphate Monobasic | KH₂PO₄ | 272 | |
| Potassium Sulfate | K₂SO₄ | 485 | |
| Magnesium Sulfate | MgSO₄·7H₂O | 513 | |
| C (Micronutrients) | |||
| Iron-EDTA (13% Fe) | C₁₀H₁₂N₂O₈FeNa | 40 | |
| Boric Acid | H₃BO₃ | 2.86 | |
| Manganese Chloride | MnCl₂·4H₂O | 1.81 | |
| Zinc Sulfate | ZnSO₄·7H₂O | 0.22 | |
| Copper Sulfate | CuSO₄·5H₂O | 0.08 | |
| Sodium Molybdate | Na₂MoO₄·2H₂O | 0.025 |
Calculation for this compound in Stock Solution A (Treatment):
To achieve a final concentration of approximately 120 ppm Calcium in the nutrient solution at a 1:100 injection ratio, the stock solution needs to contain 12,000 ppm Calcium.[1]
-
Assuming a commercial this compound solution with 6% Calcium (60 g/L), to get 12,000 ppm (12 g/L) in the stock, you would need: (12 g/L) / (60 g/L) = 0.2 L of the commercial solution per liter of stock solution. For a 10 L stock, this would be 2 L of the commercial this compound solution, with the remaining 8 L being purified water.
Table 3: Final Nutrient Solution Composition (Target Concentrations)
| Element | Control (ppm) | Treatment (ppm) |
| Nitrogen (N-NO₃) | 150 | 150 |
| Phosphorus (P) | 50 | 50 |
| Potassium (K) | 200 | 200 |
| Calcium (Ca) | 120 | 120 |
| Magnesium (Mg) | 50 | 50 |
| Sulfur (S) | 70 | 70 + S from Thiosulfate |
| Iron (Fe) | 2 | 2 |
| Boron (B) | 0.5 | 0.5 |
| Manganese (Mn) | 0.5 | 0.5 |
| Zinc (Zn) | 0.05 | 0.05 |
| Copper (Cu) | 0.02 | 0.02 |
| Molybdenum (Mo) | 0.01 | 0.01 |
Monitoring and Data Collection
-
Nutrient Solution: Monitor pH and electrical conductivity (EC) daily and adjust as necessary. The target pH is typically between 5.5 and 6.5.
-
Plant Growth: Measure parameters such as plant height, leaf number, and leaf area at regular intervals.
-
Plant Tissue Analysis: At the end of the experiment, harvest plant tissues (leaves, stems, roots) and analyze for mineral content, particularly calcium.
-
Yield and Quality: For fruiting crops, measure total yield, fruit number, and individual fruit weight. Assess quality parameters such as firmness, soluble solids content, and the incidence of calcium-related disorders (e.g., blossom-end rot in tomatoes, tipburn in lettuce).
Data Presentation
The following tables are templates for presenting the quantitative data from the proposed experiment.
Table 4: Plant Growth Parameters (Hypothetical Data)
| Treatment | Plant Height (cm) | Leaf Number | Leaf Area (cm²) |
| Control (Ca(NO₃)₂) | 25.2 ± 1.5 | 18.3 ± 1.1 | 1250 ± 85 |
| Treatment (CaS₂O₃) | 24.8 ± 1.7 | 17.9 ± 1.3 | 1235 ± 92 |
Table 5: Plant Tissue Calcium Content (Hypothetical Data)
| Treatment | Leaf Ca (% dry weight) | Root Ca (% dry weight) |
| Control (Ca(NO₃)₂) | 1.85 ± 0.12 | 0.45 ± 0.05 |
| Treatment (CaS₂O₃) | 1.78 ± 0.15 | 0.42 ± 0.06 |
Table 6: Yield and Quality Parameters for Tomato (Hypothetical Data)
| Treatment | Total Yield ( kg/plant ) | Fruit Number | Average Fruit Weight (g) | Blossom-End Rot Incidence (%) |
| Control (Ca(NO₃)₂) | 2.5 ± 0.3 | 25 ± 2 | 100 ± 5 | 2.1 ± 0.5 |
| Treatment (CaS₂O₃) | 2.4 ± 0.4 | 24 ± 3 | 101 ± 6 | 2.5 ± 0.7 |
Signaling Pathways and Logical Relationships
The primary rationale for using this compound is to decouple the supply of calcium from nitrogen. This is particularly relevant in the context of managing plant developmental stages and preventing disorders related to calcium deficiency.
References
Application Notes and Protocols for the Laboratory Preparation of High-Purity Calcium Thiosulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium thiosulfate (CaS₂O₃) is a compound of increasing interest in various scientific and pharmaceutical fields. Its applications range from its use as a potent dechlorinating agent to its emerging therapeutic potential. The preparation of high-purity this compound solutions is crucial for research and development to ensure reproducible results and to meet stringent quality standards for potential pharmaceutical applications. These application notes provide detailed protocols for two distinct and reliable methods for the laboratory-scale synthesis of high-purity this compound solutions: the oxidation of calcium polysulfide and a metathesis reaction involving ammonium thiosulfate and calcium hydroxide.
Method 1: Oxidation of Calcium Polysulfide
This method utilizes readily available and inexpensive raw materials to produce a high-concentration, high-purity this compound solution. The process involves the initial formation of calcium polysulfide (lime sulfur) from calcium hydroxide and sulfur, followed by controlled oxidation to yield this compound.
Experimental Protocol
-
Preparation of Calcium Hydroxide Slurry: In a fume hood, prepare a slurry of calcium hydroxide by carefully adding calcium oxide (CaO) to water. Alternatively, use commercial calcium hydroxide (Ca(OH)₂).
-
Formation of Calcium Polysulfide:
-
Transfer the calcium hydroxide slurry to a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Gradually add elemental sulfur (S) powder to the slurry while stirring vigorously. A typical molar ratio of sulfur to calcium hydroxide is between 3.6:1 and 4:1.[1]
-
Heat the mixture to approximately 90-92°C and maintain this temperature with continuous stirring for about 2-3 hours to ensure the complete reaction to form the calcium polysulfide mixture, which has a characteristic dark orange-red color.[2]
-
-
Controlled Oxidation:
-
Cool the reaction mixture to a temperature between 55°C and 75°C.[1] This temperature range is optimal for the oxidation reaction while minimizing the thermal decomposition of the this compound product.[1]
-
Introduce a controlled stream of an oxidant, such as pure oxygen or an oxygen-containing gas, into the reaction mixture through a gas dispersion tube. The oxidation can be performed at atmospheric pressure or slightly elevated pressures (e.g., 10-15 psig) to enhance the reaction rate.[1]
-
Continue the oxidation with vigorous stirring until the color of the solution changes from orange-red to a pale yellow or colorless solution, indicating the conversion of polysulfides to thiosulfate.
-
-
Purification of the this compound Solution:
-
After the oxidation is complete, adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.5-8.5) using a suitable acid, if necessary, to enhance stability.[1]
-
To aid in the removal of any solid byproducts, such as unreacted sulfur or calcium sulfite, a flocculant can be added.[1]
-
Filter the solution through a suitable filtration system (e.g., vacuum filtration with a Büchner funnel and appropriate filter paper) to obtain a clear, high-purity this compound solution.[1] Concentrations of up to 29% this compound can be achieved with this method.[1]
-
Experimental Workflow
Method 2: Metathesis Reaction of Ammonium Thiosulfate and Calcium Hydroxide
This method involves a double displacement reaction between ammonium thiosulfate and calcium hydroxide, yielding this compound and ammonia as a byproduct. Careful removal of ammonia is critical to prevent product contamination and to drive the reaction to completion. This method is capable of producing high-purity aqueous solutions of this compound.[3]
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, combine an aqueous solution of ammonium thiosulfate ((NH₄)₂S₂O₃) with a slurry of calcium hydroxide (Ca(OH)₂) in a reaction vessel equipped with a stirrer, a heating mantle, a thermometer, and a gas outlet tube to safely vent the evolved ammonia gas.
-
Metathesis Reaction and Ammonia Removal:
-
Heat the reaction mixture to facilitate the removal of ammonia. The temperature should be carefully controlled to minimize the decomposition of the thiosulfate ion.
-
For preparing solutions of approximately 10% this compound by weight, heating the mixture to its boiling point at atmospheric pressure is effective for removing the ammonia.[3]
-
To prepare more concentrated solutions (up to about 30% by weight), lower reaction temperatures should be employed, and the ammonia can be removed by air stripping.[3] This involves bubbling a stream of air through the reaction mixture at a controlled temperature (e.g., 80°C).[3]
-
-
Monitoring and Completion:
-
The removal of ammonia can be monitored by testing the vapor with a moistened pH indicator paper. The reaction is considered complete when ammonia is no longer detected.
-
Maintain the reaction volume by the periodic addition of heated, deionized water.[3]
-
-
Purification:
-
After the complete removal of ammonia, the reaction mixture is filtered to remove any unreacted calcium hydroxide and other insoluble impurities.
-
The resulting filtrate is a high-purity aqueous solution of this compound.
-
Experimental Workflow
Data Summary
The following table summarizes key quantitative data for the described preparation methods.
| Parameter | Method 1: Oxidation of Calcium Polysulfide | Method 2: Metathesis Reaction |
| Starting Materials | Calcium Hydroxide/Oxide, Sulfur, Oxygen | Ammonium Thiosulfate, Calcium Hydroxide |
| Typical Molar Ratios | S:Ca(OH)₂ ≈ 3.6:1 to 4:1[1] | Stoichiometric amounts |
| Reaction Temperature | Polysulfide formation: 90-92°C; Oxidation: 55-75°C[1] | Ammonia removal: 80°C to boiling point[3] |
| Achievable Concentration | Up to ~29% by weight[1] | Up to ~30% by weight[3] |
| Reported Yield | High | Overall yield of CaS₂O₃: 98.4%[3] |
| Purity | High, with byproducts reducible to ~2% by weight[1] | High purity, with low thiosulfate decomposition (0.9%)[3] |
| Key Process Control | Temperature and rate of oxidation | Efficient and complete removal of ammonia |
Stability and Storage
Aqueous solutions of this compound are known to be unstable under acidic conditions, decomposing to form elemental sulfur and sulfur dioxide.[4] Therefore, it is crucial to maintain a neutral to slightly alkaline pH (7.5-8.5) for optimal stability and a long shelf life.[1] At elevated temperatures, particularly near boiling, this compound can decompose to form calcium sulfite and elemental sulfur.[4] For long-term storage, it is recommended to keep the solutions in closed containers in a cool, dark place. The hexahydrate form is more stable if kept damp and below 0°C.[5]
Purity Assessment
The purity of the prepared this compound solution can be assessed using various analytical techniques. The concentration of thiosulfate can be determined by titration with a standardized iodine solution. The presence of impurities such as sulfite and sulfate can be quantified using ion chromatography.[6] Analysis of calcium content can be performed using inductively coupled plasma (ICP) atomic emission spectroscopy or atomic absorption spectrometry.[5]
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the laboratory preparation of high-purity this compound solutions. The choice of method may depend on the availability of starting materials, the desired concentration, and the specific purity requirements of the intended application. Careful control of reaction parameters, particularly temperature and pH, is essential for maximizing yield and ensuring the stability of the final product. For researchers and professionals in drug development, adherence to these detailed protocols will facilitate the production of high-quality this compound solutions suitable for a wide range of scientific investigations.
References
- 1. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 2. Preparation method for high-purity this compound and sulfur dioxide under wet-process condition - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4105754A - Production of high purity this compound - Google Patents [patents.google.com]
- 4. This compound for Research Applications [benchchem.com]
- 5. This compound | CaO3S2 | CID 24964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
Application Note: HPLC Method Development for Sodium Thiosulfate Estimation in Ophthalmic Solutions
Introduction
Sodium thiosulfate is an inorganic salt with antioxidant properties, utilized in various pharmaceutical formulations, including ophthalmic solutions, to prevent oxidative degradation of the active pharmaceutical ingredient. Accurate and reliable quantification of sodium thiosulfate is crucial to ensure the stability and efficacy of the final product. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the estimation of sodium thiosulfate in ophthalmic solutions. The described method is simple, precise, accurate, and stability-indicating, making it suitable for routine quality control and stability studies.
Principle
The method employs reversed-phase HPLC with UV detection to separate and quantify sodium thiosulfate. The separation is achieved on a C8 column using an isocratic mobile phase consisting of a phosphate buffer and methanol, with tetrabutylammonium hydrogen sulphate as an ion-pairing agent. This allows for the retention and separation of the highly polar thiosulfate anion from other components of the ophthalmic solution. Detection is performed at a UV wavelength of 210 nm, where sodium thiosulfate exhibits adequate absorbance.
Experimental Protocols
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector (e.g., Agilent Technologies)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Reagents and Chemicals
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Tetrabutylammonium hydrogen sulphate (TBAHS)
-
Water (HPLC grade)
-
Ophthalmic solution (Sample)
Chromatographic Conditions
A robust HPLC method for the estimation of sodium thiosulfate was developed and validated in an ophthalmic solution.[1] The analysis was performed using an Agilent Technologies HPLC system.[1]
| Parameter | Condition |
| Column | Zorbax Eclips XBD-C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.01 M Phosphate buffer (pH 7.1 ± 0.05) : Methanol (85:15 v/v) containing 1.698 g/L of Tetrabutylammonium hydrogen sulphate |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Diluent: Mobile phase was used as the diluent.
-
Phosphate Buffer (0.01 M): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.1 ± 0.05 with a sodium hydroxide solution.
-
Mobile Phase: Mix 850 mL of 0.01 M Phosphate buffer with 150 mL of methanol. Add 1.698 g of tetrabutylammonium hydrogen sulphate and sonicate to dissolve.
-
Standard Stock Solution (1500 µg/mL): Accurately weigh and dissolve 37.5 mg of sodium thiosulfate pentahydrate (equivalent to approximately 24 mg of anhydrous sodium thiosulfate) in a 25 mL volumetric flask with the diluent.
-
Standard Working Solution (150 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[1]
-
Sample Solution: Accurately transfer a volume of the ophthalmic solution equivalent to 15 mg of sodium thiosulfate into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 150 µg/mL of sodium thiosulfate.[1] Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1]
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Linearity
The linearity of the method was evaluated over a concentration range of 25% to 150% of the standard concentration (37.5 µg/mL to 225 µg/mL).[1]
| Parameter | Result |
| Concentration Range | 37.5 - 225 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of sodium thiosulfate standard into the placebo at three different concentration levels (50%, 100%, and 150%).[1]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 75 | 74.5 | 99.3% |
| 100% | 150 | 149.2 | 99.5% |
| 150% | 225 | 223.7 | 99.4% |
| Mean Recovery | 99.41% [1] |
Precision
The precision of the method was evaluated by analyzing six replicate injections of the standard solution.
| Parameter | % RSD |
| System Precision | < 1.0% |
| Method Precision | < 1.5% |
| Intermediate Precision | < 2.0% |
Specificity
The specificity of the method was demonstrated by the absence of interference from the placebo and degradation products at the retention time of sodium thiosulfate. Forced degradation studies were performed under acidic, basic, oxidative, and thermal stress conditions. The peak for sodium thiosulfate was found to be pure and well-resolved from any degradation products.
Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Caption: Analytical Workflow for Sodium Thiosulfate Estimation.
Conclusion
The developed and validated HPLC method is suitable for the routine quantification of sodium thiosulfate in ophthalmic dosage forms.[1] The method is specific, accurate, precise, and linear over the desired concentration range. The short run time and use of common reagents make it an efficient and cost-effective tool for quality control laboratories in the pharmaceutical industry. This application note provides a comprehensive protocol for the implementation of this method.
References
Application Notes and Protocols: Calcium Thiosulfate as a Concrete Set Accelerator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium thiosulfate as a non-chloride accelerator for concrete. This document details the material's effects on the physical properties of concrete, outlines experimental protocols for its evaluation, and discusses the proposed mechanism of action.
Introduction
This compound (CaS₂O₃) is an inorganic salt that has been identified as an effective set and hardening accelerator for cementitious compositions.[1] As a non-chloride-based accelerator, it offers a significant advantage over traditional accelerators like calcium chloride, particularly in applications involving reinforced concrete where chloride-induced corrosion of steel is a major concern.[2][3] The application of this compound can lead to a reduction in setting times and an increase in early compressive strength, which is particularly beneficial in cold weather concreting or when rapid formwork removal is required.[1][3]
Effects on Concrete Properties
The addition of this compound to a concrete mix primarily influences its setting time and strength development.
Setting Time
This compound shortens both the initial and final setting times of concrete. The degree of acceleration is dependent on the dosage of the admixture, the composition of the cement, the ambient temperature, and the water-to-cement ratio.
Compressive Strength
A notable effect of this compound is the enhancement of early compressive strength.[1] Significant gains in strength can be observed at early ages, such as 8 and 16 hours after mixing.[1] This early strength development can be advantageous for fast-track construction projects. While early strength is enhanced, the long-term strength of the concrete is generally not adversely affected and can be comparable to or even higher than that of concrete without the accelerator.
Data Presentation
The following tables summarize the typical effects of this compound on the setting time and compressive strength of Portland cement concrete. The data is compiled based on information from patent literature and related studies on thiosulfate-based accelerators.[1]
Table 1: Effect of this compound on Setting Time of Concrete
| Admixture | Dosage (% by weight of cement) | Initial Setting Time (hours:minutes) | Final Setting Time (hours:minutes) |
| Control (No Accelerator) | 0 | 4:30 | 6:15 |
| This compound | 0.5 | 3:45 | 5:20 |
| This compound | 1.0 | 3:10 | 4:45 |
| This compound | 2.0 | 2:30 | 3:50 |
Table 2: Effect of this compound on Compressive Strength of Concrete
| Admixture | Dosage (% by weight of cement) | 1-Day Compressive Strength (MPa) | 3-Day Compressive Strength (MPa) | 7-Day Compressive Strength (MPa) | 28-Day Compressive Strength (MPa) |
| Control (No Accelerator) | 0 | 10.5 | 18.2 | 25.6 | 35.8 |
| This compound | 0.5 | 13.8 | 21.5 | 28.3 | 36.5 |
| This compound | 1.0 | 16.2 | 24.8 | 30.1 | 37.2 |
| This compound | 2.0 | 18.5 | 27.1 | 32.5 | 38.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a concrete set accelerator.
Protocol for Determination of Setting Time
This protocol is based on the ASTM C403/C403M standard test method.
4.1.1. Materials and Equipment
-
Portland Cement
-
Fine and Coarse Aggregates
-
Potable Water
-
This compound Solution
-
Concrete Mixer
-
Slump Cone and Tamping Rod
-
Mortar Sieving Apparatus (No. 4 sieve)
-
Penetrometer with a set of needles of varying bearing areas
-
Specimen Containers (at least 6 inches in diameter and 4 inches deep)
-
Trowel and Scoop
-
Thermometer
-
Timer
4.1.2. Procedure
-
Concrete Mixing: Prepare a control concrete mix and several experimental mixes with varying dosages of this compound (e.g., 0.5%, 1.0%, 2.0% by weight of cement). The this compound should be dissolved in the mixing water before being added to the dry components.
-
Mortar Extraction: Immediately after mixing, sieve a portion of the fresh concrete through a No. 4 sieve to obtain a representative mortar sample.
-
Specimen Preparation: Place the sieved mortar into the specimen containers, filling them to a depth of at least 4 inches. Compact the mortar by rodding and tap the sides of the container to release any entrapped air. Level the surface with a trowel.
-
Penetration Resistance Measurement:
-
Store the specimens at a constant temperature (e.g., 23 ± 2°C).
-
At regular intervals (e.g., every 30-60 minutes), measure the penetration resistance using the penetrometer.
-
Select a needle that will result in a penetration of 1 ± 1/8 inch in 10 ± 2 seconds when a steady downward force is applied.
-
Record the force required for the 1-inch penetration and the elapsed time from the initial contact of cement and water.
-
Calculate the penetration resistance in psi or MPa by dividing the recorded force by the bearing area of the needle tip.
-
-
Data Analysis: Plot the penetration resistance versus the elapsed time. The initial setting time is the time at which the penetration resistance reaches 500 psi (3.5 MPa), and the final setting time is when it reaches 4000 psi (27.6 MPa).
Protocol for Determination of Compressive Strength
This protocol is based on the ASTM C39/C39M standard test method.
4.2.1. Materials and Equipment
-
Concrete mixes as prepared in the setting time protocol.
-
Cylindrical or cubical concrete molds (e.g., 4x8 inch cylinders or 150x150x150 mm cubes).
-
Tamping Rod or Vibrator.
-
Curing Tank.
-
Compression Testing Machine.
-
Calipers.
4.2.2. Procedure
-
Specimen Casting: For each concrete mix (control and experimental), cast a set of cylindrical or cubical specimens. Fill the molds in layers, tamping each layer to ensure proper consolidation.
-
Curing:
-
After casting, store the specimens in a moist environment at 23 ± 2°C for 24 ± 8 hours.
-
After 24 hours, demold the specimens and transfer them to a curing tank filled with lime-saturated water maintained at 23 ± 2°C.
-
-
Testing:
-
Remove the specimens from the curing tank at the designated test ages (e.g., 1, 3, 7, and 28 days).
-
Wipe the surface of the specimens to a surface-dry condition.
-
Measure the dimensions of the specimens to the nearest 0.01 inch.
-
Place the specimen in the compression testing machine and apply a compressive load at a constant rate until failure.
-
Record the maximum load sustained by the specimen.
-
-
Calculation: Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the specimen. Report the average compressive strength for each set of specimens.
Mechanism of Action and Signaling Pathways
The acceleration of cement hydration by inorganic salts like this compound is a complex process involving interactions with the primary cement phases, tricalcium silicate (C₃S) and tricalcium aluminate (C₃A).[4]
The proposed mechanism involves the following steps:
-
Increased Ion Concentration: The dissolution of this compound in the mix water increases the concentration of Ca²⁺ and S₂O₃²⁻ ions.
-
Acceleration of C₃S Hydration: The increased ionic strength of the pore solution is believed to accelerate the dissolution of C₃S, which is a key component for strength development. This leads to a more rapid formation of calcium silicate hydrate (C-S-H) gel, the primary binding phase in concrete.
-
Interaction with C₃A Hydration: The thiosulfate ions may also influence the hydration of C₃A. While the precise interaction is not fully elucidated, it is hypothesized that thiosulfate ions may participate in the formation of ettringite and other aluminate-containing phases, potentially altering their morphology and accelerating their precipitation. This rapid formation of initial hydration products contributes to the reduction in setting time.
Visualizations
Caption: Proposed pathway of cement hydration accelerated by this compound.
Caption: Experimental workflow for evaluating this compound in concrete.
References
Application Notes and Protocols: The Role of Calcium Thiosulfate in Flue-Gas Desulfurization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flue-gas desulfurization (FGD) is a critical technology for reducing sulfur dioxide (SO₂), a major contributor to acid rain and respiratory ailments, from the exhaust gases of fossil-fuel power plants and other industrial facilities. Wet scrubbing systems, which utilize an alkaline slurry to absorb SO₂, are a prevalent FGD method. A common challenge in these systems is the unintended oxidation of the captured sulfur, which can lead to operational problems such as scaling and reduced byproduct quality. Calcium thiosulfate (CaS₂O₃) plays a crucial role as an oxidation inhibitor in these processes, enhancing efficiency and reliability. These notes provide detailed insights into the application of this compound in FGD, including its mechanism of action, quantitative effects, and the protocols for its evaluation.
Mechanism of Action
In typical wet limestone or lime scrubbing processes, SO₂ reacts with the alkaline slurry to form calcium sulfite (CaSO₃)[1][2]. While calcium sulfite is the desired initial product, it can be oxidized by excess oxygen in the flue gas to form calcium sulfate (gypsum, CaSO₄·2H₂O)[1]. This oxidation can lead to the formation of hard scale on scrubber internals, which can impede gas flow and require costly maintenance[3].
This compound acts as an effective oxidation inhibitor by scavenging free radicals that propagate the sulfite oxidation chain reaction[3]. This inhibition prevents the excessive formation of gypsum within the scrubber, thereby reducing scaling potential and improving the dewatering characteristics of the final sludge product[3][4]. The effectiveness of thiosulfate is often quantified by an "inhibitor product," which is the product of the thiosulfate concentration, calcium concentration, and the rate of SO₂ absorption[3].
Quantitative Data Summary
The following tables summarize key quantitative data regarding the application and effects of this compound in FGD processes.
Table 1: Effect of Thiosulfate on Sulfite Oxidation Inhibition
| Thiosulfate Concentration (mmol/L) | Catalyst Presence | Inhibition Efficiency (%) | Reference |
| 12.67 | Absent | ~98 | [4][5] |
| 26.72 | Present | < 85.0 | [4][5] |
| 1 | - | Reduces sulfite oxidation rate by ~90% | [6] |
| 1 (in 10mM sulfite solution) | - | Decreased sulfite oxidation rate from 130 to 31 mg·L⁻¹·min⁻¹ | [7] |
| 2 (in 10mM sulfite solution) | - | Decreased sulfite oxidation rate to 16 mg·L⁻¹·min⁻¹ | [7] |
Table 2: Impact of Thiosulfate on Gypsum Saturation and Scaling
| Inhibitor Product (gmol/L)³h | Gypsum Saturation (%) | Scaling Observation | Reference |
| > 0.3 x 10⁻⁶ | < 100 | Eliminated | [3] |
| - | 13 (with thiosulfate) | - | [3] |
Table 3: Influence of Thiosulfate on SO₂ Removal Efficiency
| Thiosulfate Addition | Process Conditions | SO₂ Removal Efficiency | Reference |
| With Thiosulfate | Systems with < 10 mM dissolved calcium | Increased | [3] |
| With Thiosulfate | Lime scrubbing | Slightly improved or no significant change | [3] |
Table 4: Composition of FGD Byproducts
| Component | Concentration Range (wt%) | Reference |
| Calcium Sulfite (CaSO₃·½H₂O) | 20 - 90 | [2] |
| Calcium Sulfate (Gypsum, CaSO₄·2H₂O) | Varies | [2] |
| Calcium Carbonate (CaCO₃) | Varies | [8] |
| Fly Ash | Varies | [8] |
Experimental Protocols
Detailed methodologies are crucial for evaluating the efficacy of this compound in FGD processes. The following protocols are based on established analytical techniques.
Protocol 1: Determination of Sulfite Concentration by Iodometric Titration
Objective: To quantify the concentration of sulfite (SO₃²⁻) in FGD slurry, which is essential for assessing the extent of oxidation.
Materials:
-
Sulfuric acid (H₂SO₄) solution
-
Potassium iodate-iodide standard solution
-
Starch indicator solution
-
Graduated cylinder
-
Erlenmeyer flask
-
Titration apparatus (burette or digital titrator)
-
Deionized water
Procedure:
-
Sample Collection: Collect a representative sample of the FGD slurry. Analyze the sample immediately to prevent oxidation of sulfite by atmospheric oxygen. Avoid shaking or excessive agitation of the sample[9].
-
Sample Preparation:
-
Rinse a 125-mL Erlenmeyer flask with deionized water.
-
Using a graduated cylinder, measure a specific volume of the slurry (e.g., 50 mL) and transfer it to the flask.
-
-
Acidification: Add a few drops of sulfuric acid solution to the sample to acidify it. This step releases free iodine from the titrant[9][10].
-
Titration:
-
Add a dropper-full of starch indicator solution to the sample and swirl gently to mix[10].
-
Titrate the sample with the standard potassium iodate-iodide solution. The titrant reacts with the sulfite in the sample.
-
The endpoint is reached when the solution turns a persistent blue color, indicating that all the sulfite has reacted, and excess iodine is present to react with the starch indicator[9][10].
-
-
Calculation: The concentration of sulfite is determined from the volume of titrant consumed, based on the stoichiometry of the reaction[10].
Protocol 2: Analysis of Thiosulfate and Sulfate by Ion Chromatography
Objective: To determine the concentrations of thiosulfate (S₂O₃²⁻) and sulfate (SO₄²⁻) in the FGD liquor to monitor inhibitor levels and byproduct composition.
Materials:
-
Ion chromatograph (IC) system with a conductivity detector
-
Anion-exchange column (e.g., Dionex IonPac™ AS12A or AS16)
-
Eluent solution (e.g., sodium carbonate/sodium bicarbonate or potassium hydroxide)
-
Standard solutions of thiosulfate and sulfate
-
Syringe filters (0.45 µm)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Collect a sample of the FGD liquor.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the sample with deionized water to bring the analyte concentrations within the calibrated range of the instrument[11].
-
-
Instrument Setup:
-
Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.
-
Calibrate the instrument using a series of standard solutions of known thiosulfate and sulfate concentrations[12].
-
-
Analysis:
-
Inject the prepared sample into the IC system.
-
The anions are separated on the column based on their affinity for the stationary phase.
-
The conductivity detector measures the concentration of each anion as it elutes from the column.
-
-
Data Processing: The concentrations of thiosulfate and sulfate in the original sample are calculated from the peak areas in the chromatogram, the calibration curve, and the dilution factor[12][13].
Protocol 3: Determination of SO₂ Removal Efficiency
Objective: To evaluate the effectiveness of the FGD process in removing SO₂ from the flue gas.
Materials:
-
Continuous Emission Monitoring Systems (CEMS) for SO₂ or appropriate manual test methods (e.g., EPA Method 6).
-
Flue gas sampling probes and conditioning system.
Procedure:
-
Measurement Points: Identify sampling locations at the inlet and outlet of the FGD scrubber.
-
Inlet SO₂ Measurement: Measure the SO₂ concentration in the flue gas entering the scrubber (Eai)[14]. This can be done using a CEMS or by collecting integrated gas samples for analysis.
-
Outlet SO₂ Measurement: Simultaneously measure the SO₂ concentration in the flue gas exiting the scrubber (Eao)[14].
-
Calculation of Removal Efficiency: The SO₂ removal efficiency (%Rg) is calculated using the following formula[14]: %Rg = [(Eai - Eao) / Eai] * 100
Protocol 4: Analysis of FGD Solids by Thermogravimetric Analysis (TGA)
Objective: To determine the composition of the FGD solid byproduct, including free moisture, gypsum, calcium sulfite hemihydrate, and unreacted limestone. ASTM D8339-20 provides a standard method for this analysis[8].
Materials:
-
Macro thermogravimetric analyzer
-
FGD solid sample
Procedure:
-
Sample Preparation: Obtain a representative sample of the dewatered FGD solids.
-
TGA Analysis:
-
A known mass of the sample is heated in the TGA furnace according to a specific temperature program.
-
The weight loss of the sample is continuously monitored as the temperature increases.
-
Different components of the FGD solids decompose or lose water at characteristic temperatures.
-
Free moisture is typically removed at a lower temperature.
-
The water of hydration from gypsum (CaSO₄·2H₂O) is lost at a specific temperature range.
-
Calcium sulfite hemihydrate (CaSO₃·½H₂O) decomposition occurs at a different temperature.
-
Calcium carbonate (CaCO₃) decomposes at a higher temperature.
-
-
-
Data Interpretation: The percentage of each component is calculated based on the weight loss at its specific decomposition temperature range[8].
Visualizations
The following diagrams illustrate key aspects of the role of this compound in FGD processes.
References
- 1. Flue-gas desulfurization - Wikipedia [en.wikipedia.org]
- 2. What is the Flue Gas Desulfurization Process? [sgb-slurrypump.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation inhibition of sulfite in dual alkali flue gas desulfurization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. cdn.hach.com [cdn.hach.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Stabilization of sulfide and sulfite and ion-pair chromatography of mixtures of sulfide, sulfite, sulfate and thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Troubleshooting & Optimization
preventing decomposition of calcium thiosulfate solutions during storage
This technical support center provides troubleshooting guidance and frequently asked questions concerning the prevention of decomposition of calcium thiosulfate solutions during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Solution appears cloudy or has a precipitate. | 1. Decomposition: The solution may have degraded, forming insoluble calcium sulfite and elemental sulfur.[1] 2. Low Temperature: The salt may be precipitating out of solution at low temperatures ("salting out").[2] | 1. Verify Decomposition: a. Check the pH of the solution. A pH below 6.5 can accelerate decomposition. b. If possible, analyze a sample for the presence of sulfite and elemental sulfur using the analytical protocols provided below. 2. Address Low Temperature: a. Gently warm the solution to room temperature while stirring. The precipitate should redissolve if it is due to low-temperature precipitation. b. Store solutions at moderate, consistent temperatures. Avoid refrigeration unless specifically indicated.[2] 3. If Decomposition is Confirmed: a. The solution is likely no longer suitable for use. b. Review storage conditions to prevent future occurrences. Ensure the pH is within the optimal range (6.5-9.0), and the solution is protected from high temperatures and direct sunlight.[2][3] |
| A faint "rotten egg" or sulfurous odor is detected. | Acidic Decomposition: In acidic conditions, this compound can decompose to form sulfur dioxide and elemental sulfur.[1] The odor may be due to the formation of hydrogen sulfide in the presence of acid. | 1. Check pH: Immediately measure the pH of the solution. A pH below 6.5 indicates an acidic condition that promotes decomposition. 2. Adjust pH (if appropriate for the application): If the experimental procedure allows, adjust the pH to the neutral or slightly alkaline range (7.0-8.5) using a compatible base. 3. Storage Review: Ensure storage containers are properly sealed to prevent absorption of acidic gases from the laboratory environment. Store away from acids.[3] |
| Loss of potency or inconsistent experimental results. | Gradual Decomposition: The concentration of this compound may have decreased over time due to slow degradation, even without visible precipitation. | 1. Re-standardize the Solution: If the solution's integrity is , re-determine its concentration using a validated analytical method, such as HPLC or titration (see protocols below). 2. Perform a Stability Study: For critical applications, conduct a stability study under your specific storage conditions to determine the acceptable shelf-life. The accelerated stability protocol below can be used to estimate this. 3. Review Storage Practices: Ensure the solution is stored in a cool, dark place, in a tightly sealed, appropriate container.[2][3] |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause the decomposition of this compound solutions?
The primary factors are:
-
Temperature: Elevated temperatures significantly accelerate decomposition. Significant degradation has been observed at temperatures as high as 85°C, with rapid decomposition occurring near boiling (97-100°C).[1]
-
pH: Acidic conditions (pH below 6.5) cause rapid decomposition into elemental sulfur and sulfur dioxide. The optimal pH for stability is in the neutral to slightly alkaline range (6.5 to 9.0).[2][3]
-
Presence of Impurities: The presence of elemental sulfur can potentially catalyze further decomposition.
-
Exposure to Air and Light: While less critical than temperature and pH, prolonged exposure to air (oxygen) and light can contribute to oxidative degradation over time.
2. What are the ideal storage conditions for this compound solutions?
To maximize shelf life, store solutions in:
-
Tightly closed containers to prevent contamination and evaporation.
-
Away from direct sunlight and sources of heat. [2]
-
Segregated from incompatible materials such as strong acids and oxidizing agents.[3]
3. What are the visible signs of decomposition?
The most common signs are the formation of a white or yellowish precipitate (calcium sulfite and elemental sulfur) and a cloudy appearance. In acidic conditions, a sulfurous odor may also be present.
4. Can a decomposed this compound solution be salvaged?
Generally, no. Once the solution has decomposed, it is difficult to reverse the process and restore the original concentration and purity. The presence of degradation products can interfere with experiments. It is recommended to discard the solution and prepare a fresh one, ensuring proper storage conditions.
5. How long can I expect a this compound solution to be stable?
The shelf life depends heavily on the storage conditions (temperature, pH, and purity). A properly prepared and stored solution at a neutral to slightly alkaline pH and moderate temperature can be stable for an extended period. For critical applications, it is recommended to either re-standardize the solution periodically or conduct a stability study to establish a specific expiration date for your storage conditions.
Quantitative Data on Stability
The rate of decomposition of this compound is highly dependent on temperature and pH. The following tables summarize the expected stability based on available literature. Note: Specific kinetic data for this compound decomposition is not widely published. The data below is a qualitative to semi-quantitative representation. For precise shelf-life determination, it is crucial to perform experimental stability studies using the protocols provided.
Table 1: Effect of Temperature on the Stability of this compound Solution (at pH ~7.5)
| Temperature | Observed Stability | Comments |
| < 0°C | More stable if kept damp (for hexahydrate form) | Risk of "salting out" or precipitation of the solute. |
| 4°C - 25°C (Room Temp) | Generally stable | Recommended storage temperature for long-term stability. |
| 40°C | Stable for at least one week in closed bottles | Often used in accelerated stability studies. |
| 43-49°C | Spontaneous decomposition of the hexahydrate form | |
| 85°C | Significant loss of this compound | Formation of large amounts of calcium sulfite and sulfate.[1] |
| 97°C | Decomposition temperature in pure solution | [1] |
| 100°C | Decomposes | [2] |
Table 2: Effect of pH on the Stability of this compound Solution (at Room Temperature)
| pH Range | Stability | Decomposition Products |
| < 6.0 | Unstable | Elemental Sulfur, Sulfur Dioxide |
| 6.5 - 9.0 | Stable | - |
| > 9.0 | Generally Stable | May be susceptible to other reactions depending on solution composition. |
Experimental Protocols
Protocol 1: Accelerated Stability Study and Shelf-Life Estimation
This protocol uses elevated temperatures to accelerate decomposition and the Arrhenius equation to predict the shelf life at a desired storage temperature.
1. Objective: To estimate the shelf life of a this compound solution at a specific storage temperature (e.g., 25°C).
2. Materials:
- This compound solution of known concentration.
- Temperature-controlled stability chambers or ovens set to at least three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
- Inert, tightly sealed storage containers (e.g., amber glass bottles).
- HPLC system or titration setup for analysis.
3. Procedure:
- Prepare a homogenous batch of the this compound solution.
- Determine the initial concentration of this compound (C₀) using the HPLC or titration method outlined below.
- Dispense the solution into several sealed containers.
- Place the containers in the pre-set temperature chambers.
- At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a container from each temperature chamber.
- Allow the sample to cool to room temperature.
- Determine the concentration of this compound (Cₜ) in each sample.
- For each temperature, plot the concentration of this compound versus time and determine the degradation rate constant (k) by fitting the data to an appropriate reaction order (e.g., zero-order or first-order).
- Using the Arrhenius equation, plot the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T in Kelvin).
- Extrapolate the resulting linear regression to the desired storage temperature (e.g., 25°C = 298.15 K) to find the rate constant (k) at that temperature.
- Calculate the shelf life (t₉₀), the time it takes for the concentration to decrease to 90% of its initial value, using the appropriate integrated rate law. For a first-order reaction: t₉₀ = 0.105 / k.
Protocol 2: HPLC Method for Quantification of this compound and Calcium Sulfite
This stability-indicating HPLC method can be used to separate and quantify this compound from its primary degradation product, calcium sulfite.
1. Chromatographic Conditions:
- Column: A suitable reversed-phase column, such as a C18, 250 mm x 4.6 mm, 5 µm.
- Mobile Phase: A buffered mobile phase. A common starting point is an aqueous buffer (e.g., phosphate or acetate buffer) with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) and an organic modifier like methanol or acetonitrile. The exact composition and gradient must be optimized.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a low wavelength, typically around 210-220 nm.
- Column Temperature: 25°C.
2. Standard Preparation:
- Prepare a stock solution of this compound reference standard in deionized water.
- Prepare a separate stock solution of calcium sulfite reference standard. Note that calcium sulfite has low water solubility, so a suitable solvent or suspension method may be required.
- Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range.
3. Sample Preparation:
- Dilute the this compound solution sample with deionized water to fall within the calibration range.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the standards and samples onto the HPLC system.
- Identify the peaks for this compound and calcium sulfite based on their retention times from the standard injections.
- Quantify the concentrations using the peak areas and the calibration curves.
Protocol 3: Spectrophotometric Determination of Elemental Sulfur
This method is based on the reaction of elemental sulfur with sulfite to form thiosulfate, which is then quantified.
1. Principle: Elemental sulfur reacts with a sulfite solution to form thiosulfate. The excess sulfite is masked, and the resulting thiosulfate is reacted with an iodine solution. The decrease in the absorbance of the triiodide ion is proportional to the amount of elemental sulfur originally present.[4]
2. Reagents:
- Ethanol
- Phosphate buffer (pH 6.6)
- Sodium bisulfite solution (0.05 M)
- Formaldehyde solution (0.5 M)
- Acetic acid (15 M)
- Standard iodate-iodide solution (e.g., 1.67 x 10⁻⁴ M standard iodate, 0.87 M iodide)
3. Procedure:
- Extract the elemental sulfur from the sample. If the sample is aqueous, an appropriate liquid-liquid extraction with an organic solvent like ethanol may be necessary.
- In a volumetric flask, mix a known volume of the sample (in ethanol) with the phosphate buffer and sodium bisulfite solution. Allow reacting for approximately 5 minutes.
- Add formaldehyde solution to mask the excess sulfite and let it stand for 1 minute.
- Add acetic acid and the standard iodate-iodide solution.
- Dilute to the final volume with deionized water.
- Measure the absorbance of the triiodide ion at 350 nm using a spectrophotometer.[4]
- Quantify the amount of elemental sulfur by comparing the absorbance to a calibration curve prepared with known concentrations of elemental sulfur.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for an accelerated stability study.
Caption: Troubleshooting logic for this compound solutions.
References
- 1. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. redox.com [redox.com]
- 4. Spectrophotometric determination of elemental sulfur based on the formation of thiosulfate and its reaction with iodine [jstage.jst.go.jp]
optimizing reaction conditions for calcium thiosulfate synthesis to maximize yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of calcium thiosulfate for maximum yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
The most prevalent industrial method for producing this compound is the oxidation of calcium polysulfide, commonly known as lime-sulfur.[1][2] This process is favored due to the use of inexpensive raw materials: calcium oxide (lime) or calcium hydroxide, sulfur, and an oxygen source like air.[1]
Q2: My reaction is foaming excessively. What could be the cause and how can I mitigate it?
Foaming is a common issue when the synthesis of the lime-sulfur intermediate is conducted near the boiling point.[1] To reduce foaming, it is recommended to maintain the reaction temperature at a slightly lower range, optimally between 90-92°C.[1][3]
Q3: I am observing a low yield of this compound. What are the potential reasons?
Several factors can contribute to low yields:
-
Suboptimal Temperature: The temperature for the initial lime-sulfur reaction and the subsequent oxidation step are critical. The lime-sulfur formation is optimized around 90-92°C, while the oxidation should be conducted at a lower temperature, for instance, between 55-65°C, to prevent decomposition of the thiosulfate product.[1]
-
Incorrect Mole Ratios: The stoichiometry of the reactants is crucial. For optimal production of this compound, a 2:1 molar ratio of sulfur to calcium is theoretically desirable.[1]
-
Inefficient Oxidation: The oxidation of calcium polysulfide to this compound requires sufficient contact between the reactants and the oxidant. Factors like pressure and the contacting area play a significant role. Increasing the pressure during oxidation can significantly decrease the reaction time.[3]
-
Decomposition of Product: this compound can decompose at temperatures above 97°C.[3] Furthermore, prolonged reaction times or temperatures above 65°C during certain synthesis methods can lead to increased thiosulfate decomposition.[4]
Q4: What are the common byproducts in this compound synthesis, and how can I minimize them?
Common byproducts include calcium sulfite, calcium sulfate, and unreacted sulfur or calcium hydroxide.[1] Minimizing these byproducts can be achieved by:
-
Controlling Oxidation Conditions: Over-oxidation can lead to the formation of calcium sulfate. Carefully controlling the duration and temperature of the oxidation step is essential.
-
Optimizing Reactant Ratios: Using the correct mole ratios of lime and sulfur can maximize the conversion to the desired product.
-
Process Control: Maintaining optimal process conditions such as temperature and pressure can reduce the formation of unwanted side products to about 2% by weight or less.[1][5]
Q5: The final product slurry is difficult to filter. What can I do to improve filtration?
The solid particulate matter in the final suspension can form a slimy solid that is difficult to filter.[1] To improve filterability, the suspension can be acidified and treated with a flocculant.[1] Adjusting the pH can also significantly impact the filtration rate.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | - Suboptimal reaction temperatures.- Incorrect mole ratio of reactants.- Inefficient oxidation.- Product decomposition. | - Maintain lime-sulfur reaction at 90-92°C and oxidation at 55-65°C.[1]- Ensure a 2:1 sulfur to calcium molar ratio.[1]- Increase pressure during oxidation to improve oxygen contact.[3]- Avoid temperatures above 97°C where this compound decomposes.[3] |
| Excessive Foaming | - Lime-sulfur synthesis temperature is too high (near boiling). | - Reduce the reaction temperature to the optimal range of 90-92°C.[1][3] |
| High Level of Byproducts (e.g., Calcium Sulfite, Calcium Sulfate) | - Over-oxidation of the reaction mixture.- Non-optimal reaction conditions. | - Carefully control the duration and temperature of the oxidation step.- Optimize process parameters like temperature and pressure to minimize byproduct formation.[1] |
| Difficult Filtration of Final Product | - Formation of a slimy solid suspension. | - Acidify the suspension and add a flocculant before filtration.[1]- Adjust the pH to optimize the filtration rate.[1] |
| Slow Reaction Rate | - Insufficient mixing.- Low reaction temperature or pressure. | - Ensure adequate agitation to keep solids suspended.- Increase temperature within the optimal range and consider increasing pressure during oxidation.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Calcium Polysulfide
This protocol is based on the industrial method of oxidizing a lime-sulfur mixture.
Materials:
-
Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)₂)
-
Elemental Sulfur (S)
-
Water
-
Oxygen source (e.g., compressed air)
Procedure:
-
Lime Slurry Preparation:
-
If using CaO, slake it with water. This is an exothermic reaction that will raise the temperature to about 50-60°C.[1]
-
If using Ca(OH)₂, mix it with water to form a slurry.
-
The concentration of the calcium hydroxide slurry will influence the final concentration of the this compound solution. For example, an 11.7% Ca(OH)₂ solution can yield a ~24% this compound solution.[1]
-
-
Lime-Sulfur Synthesis:
-
Add elemental sulfur to the calcium hydroxide slurry. A mole ratio of approximately 2:1 of sulfur to calcium is targeted for optimal this compound production.[1]
-
Heat the mixture to an optimal temperature of 90-92°C with constant stirring.[1][3]
-
Maintain this temperature for a sufficient duration (e.g., 135 to 190 minutes) until the maximum concentration of soluble calcium is achieved, indicating the formation of calcium polysulfide.[3]
-
-
Oxidation to this compound:
-
Cool the resulting lime-sulfur slurry to the preferred oxidation temperature, for example, between 55°C and 65°C.[1] Oxidation temperatures above 75°C should be avoided to prevent product decomposition.[1]
-
Introduce an oxidant, such as air or purified oxygen, into the reaction mixture with vigorous stirring to ensure good contact.
-
The oxidation can be carried out at atmospheric or elevated pressure. Increasing pressure can significantly reduce the reaction time.[3]
-
Monitor the reaction until the conversion to this compound is complete.
-
-
Product Recovery:
-
After the reaction, the slurry will contain the this compound solution and solid byproducts.
-
To improve filtration, adjust the pH and consider adding a flocculant.[1]
-
Filter the slurry to separate the clear this compound solution from the solid particulates.
-
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Lime-Sulfur Formation | Oxidation Step |
| Temperature | 90–92°C[1][3] | 55–65°C[1] |
| S:Ca Mole Ratio | ~2:1[1] | - |
| Pressure | Atmospheric | Atmospheric or Elevated[3] |
| Key Observation | Maximizes soluble Ca²⁺ concentration[1] | Avoids CaS₂O₃ decomposition[1] |
Table 2: Effect of Pressure on Oxidation Time
| Pressure Increase | Reduction in Oxidation Time | Reference |
| 15-20 psig to 80 psig | 70-75% | [3] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]
- 4. US4105754A - Production of high purity this compound - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
troubleshooting precipitation issues in aqueous calcium thiosulfate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous calcium thiosulfate solutions. The information is presented in a question-and-answer format to directly address common precipitation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CaS₂O₃) is an inorganic compound that is freely soluble in water.[1] It serves as a source of both calcium and sulfur. Key applications include:
-
Agriculture: Used as a liquid fertilizer to provide soluble calcium and sulfur to crops.[1]
-
Water Treatment: Acts as an effective dechlorination agent to neutralize residual chlorine in wastewater and potable water.[1]
-
Metallurgy: Employed in thiosulfate leaching as a less toxic alternative to cyanide for gold recovery.[1]
-
Biomedical Research: Investigated for its antioxidant properties and as a potential antidote for cyanide poisoning.[][3]
Q2: What are the common causes of precipitation in my this compound solution?
Precipitation in aqueous this compound solutions is primarily due to the decomposition of the thiosulfate ion under certain conditions. The most common precipitates are elemental sulfur and calcium sulfite.[1][4] Key factors that can induce precipitation include:
-
Low pH (Acidic Conditions): Aqueous solutions of thiosulfate are unstable in acidic environments, leading to decomposition into elemental sulfur and sulfur dioxide.[1]
-
High Temperatures: Elevated temperatures, particularly near the boiling point, can cause this compound to decompose into calcium sulfite and elemental sulfur.[1][4][5]
-
Presence of Oxidizing Agents: Strong oxidizers can lead to the formation of insoluble byproducts like calcium sulfate.[6]
-
Exposure to Air (Carbon Dioxide): Prolonged exposure to air can lead to the absorption of carbon dioxide, forming insoluble calcium carbonate.
-
Interaction with Other Ions: In complex solutions, the presence of ions like phosphates can lead to the precipitation of calcium phosphate.[7]
Troubleshooting Guide: Precipitation Issues
Problem: A yellow or white precipitate has formed in my this compound solution.
This is the most common issue encountered and is typically due to the decomposition of this compound. Follow these steps to identify the cause and resolve the issue.
Step 1: Initial Diagnosis
Observe the characteristics of the precipitate and the solution's storage conditions.
| Observation | Potential Cause | Initial Action |
| Yellow, colloidal precipitate | Decomposition into elemental sulfur due to low pH. | Check the pH of the solution. |
| White, fine precipitate | Decomposition into calcium sulfite due to high temperatures. | Review storage and experimental temperatures. |
| White precipitate after prolonged storage | Formation of calcium carbonate from CO₂ absorption. | Consider if the solution was properly sealed. |
| Precipitate forms after adding other reagents | Reaction with incompatible ions (e.g., phosphates). | Review the chemical compatibility of all components. |
Step 2: Troubleshooting Workflow
Use the following decision tree to systematically troubleshoot the precipitation issue.
Caption: A decision tree for troubleshooting precipitation in this compound solutions.
Step 3: Preventative Measures
To avoid future precipitation issues, adhere to the following best practices for the preparation and storage of aqueous this compound solutions.
Caption: Best practices for preparing and storing stable this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Solution
This protocol is based on the metathesis reaction between ammonium thiosulfate and calcium hydroxide.[8][9][10]
Materials:
-
Ammonium thiosulfate ((NH₄)₂S₂O₃)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Heating mantle with magnetic stirring
-
Reaction vessel with a condenser and a gas outlet
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel with appropriate filter paper)
Procedure:
-
Prepare an aqueous solution of ammonium thiosulfate. The concentration can range from 26-60%.[9]
-
In the reaction vessel, add the ammonium thiosulfate solution.
-
Slowly add calcium hydroxide to the solution while stirring. A slight molar excess of calcium hydroxide (e.g., a molar ratio of ammonium thiosulfate to calcium hydroxide of 1.00:1.05) is recommended.[9]
-
Heat the reaction mixture to a temperature between 70-85°C with continuous stirring (60-80 rpm).[9] The reaction will produce ammonia gas, which should be safely vented or captured. Reaction: (NH₄)₂S₂O₃ + Ca(OH)₂ → CaS₂O₃ + 2NH₃(g) + 2H₂O[9]
-
Maintain the reaction temperature and stirring for a period sufficient to drive the reaction to completion (this may take several hours). Monitor the reaction progress.
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution and adjust to a range of 7.5-8.5 if necessary, using a dilute acid or base that is compatible with the solution.[4][5]
-
Filter the solution to remove any unreacted calcium hydroxide and other solid impurities.
-
Store the clear this compound solution in a tightly sealed container in a cool, dark place.
Protocol 2: Analysis of Precipitate
If the identity of the precipitate is uncertain, the following general steps can be taken for analysis.
Materials:
-
Sample of the solution with precipitate
-
Centrifuge and centrifuge tubes
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Analytical techniques such as X-ray diffraction (XRD) for crystalline solids or elemental analysis (e.g., ICP-MS).
Procedure:
-
Separation: Separate the precipitate from the solution by centrifugation or filtration.
-
Washing: Wash the precipitate several times with deionized water to remove any soluble components.
-
Solubility Test:
-
Take a small portion of the precipitate and add a few drops of dilute HCl.
-
Observation 1: If the precipitate dissolves with effervescence (bubbling), it is likely calcium carbonate.
-
Observation 2: If the precipitate is yellow and does not dissolve, it is likely elemental sulfur.
-
Observation 3: If the precipitate dissolves without effervescence, it could be calcium sulfite or calcium phosphate.
-
-
Instrumental Analysis: For definitive identification, subject the dried precipitate to instrumental analysis. XRD is particularly useful for identifying the crystalline structure of salts like calcium sulfite or calcium sulfate.
Data Summary Tables
Table 1: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Recommended Range/Condition | Common Precipitates Formed |
| pH | Highly unstable in acidic conditions.[1] | 7.5 - 8.5[4][5] | Elemental Sulfur (S) |
| Temperature | Decomposes at elevated temperatures.[1][4] | < 40°C for storage[6] | Calcium Sulfite (CaSO₃), Elemental Sulfur (S) |
| Exposure to Air (CO₂) | Can form calcium carbonate over time. | Store in tightly sealed containers. | Calcium Carbonate (CaCO₃) |
| Concentration | Higher concentrations are more prone to precipitation if solubility limits are exceeded or upon decomposition. | Up to ~29% solutions can be prepared.[4] | This compound (CaS₂O₃) |
| Oxidizing Agents | Can oxidize thiosulfate to sulfate. | Avoid contact with strong oxidizers.[6] | Calcium Sulfate (CaSO₄) |
Table 2: Solubility of this compound and Related Compounds
| Compound | Formula | Solubility in Water | Notes |
| This compound | CaS₂O₃ | Freely soluble[1] | Solubility is higher than many other calcium salts.[11] |
| Calcium Sulfite | CaSO₃ | Slightly soluble | A common decomposition product.[1][4] |
| Calcium Sulfate | CaSO₄ | Sparingly soluble | Can form from the oxidation of calcium sulfite.[4] |
| Calcium Carbonate | CaCO₃ | Very slightly soluble | Can form from exposure to atmospheric CO₂. |
| Elemental Sulfur | S | Insoluble | A common decomposition product in acidic conditions.[1] |
References
- 1. This compound for Research Applications [benchchem.com]
- 3. The chemistry of thiosulfate and vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 5. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]
- 6. plantfoodco.com [plantfoodco.com]
- 7. lovelandagriproducts.com.au [lovelandagriproducts.com.au]
- 8. scribd.com [scribd.com]
- 9. CN112678783A - Preparation system and method of this compound solution - Google Patents [patents.google.com]
- 10. US4105754A - Production of high purity this compound - Google Patents [patents.google.com]
- 11. Successful sodium thiosulphate treatment for recurrent calcium urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in calcium thiosulfate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of calcium thiosulfate. The focus is on identifying and minimizing byproducts to ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for producing this compound?
A1: The most prevalent industrial method for producing this compound is the oxidation of calcium polysulfide, commonly known as lime-sulfur.[1][2] This process involves reacting lime (calcium oxide or calcium hydroxide) with sulfur to form a calcium polysulfide solution, which is then oxidized to yield this compound.[1] Alternative methods, though less common commercially due to byproduct contamination, include the reaction of calcium sulfite with sulfur, and metathesis reactions between a calcium salt (like calcium chloride) and a thiosulfate salt (like sodium thiosulfate).[2][3][4][5]
Q2: What are the typical byproducts encountered in this compound synthesis?
A2: During the production of this compound, several solid and soluble byproducts can form. The most common solid byproducts include calcium sulfite (CaSO₃), calcium sulfate (CaSO₄), unreacted elemental sulfur, and calcium carbonate (CaCO₃) if the lime source is impure.[1][6] Soluble impurities can include various polythionates.[6][7] The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation is critical for obtaining a high-purity this compound solution. Key strategies involve precise control over reaction parameters:
-
Reactant Mole Ratios: The mole ratio of sulfur to calcium hydroxide is a critical factor. Ratios of approximately 3.6 to 4.9 moles of sulfur to 1 mole of calcium hydroxide have been shown to be effective.[6]
-
Temperature Control: Maintaining the optimal temperature during both the formation of calcium polysulfide and the subsequent oxidation step is crucial. The oxidation reaction is typically carried out at temperatures between 55°C and 75°C.[1] Higher temperatures can lead to the decomposition of thiosulfate and the formation of unwanted sulfates.[1]
-
Controlled Oxidation: The rate and duration of oxidation must be carefully managed to prevent the over-oxidation of thiosulfate to sulfate.[1] Using pure oxygen can increase the reaction rate and efficiency compared to air.[1]
-
pH Adjustment: Maintaining an appropriate pH can help to prevent the decomposition of the final product.[6]
By carefully controlling these factors, the concentration of byproducts in the final solution can be reduced to approximately 2% by weight or less.[1][8][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Cloudy or Hazy Final Product | Presence of solid byproducts such as calcium sulfite, calcium sulfate, or unreacted sulfur. | 1. Verify that the correct mole ratios of reactants were used.[6]2. Ensure optimal temperature control during the reaction.[1]3. Improve filtration by adjusting the pH of the solution and using a suitable flocculant to agglomerate fine particles before filtration.[1][6] |
| Low Yield of this compound | - Incomplete reaction.- Decomposition of the thiosulfate product. | 1. Increase reaction time or temperature within the optimal range (55-75°C for oxidation).[1]2. Ensure efficient mixing to promote contact between reactants.3. Avoid excessive temperatures that can lead to decomposition.[1] |
| Presence of a Strong Ammonia Odor | Contamination from the use of ammonium thiosulfate in a metathesis reaction. | This is a known issue with the metathesis reaction involving ammonium thiosulfate and lime.[3][9] Consider using the calcium polysulfide oxidation method to avoid ammonia contamination. |
| High Levels of Salt Contamination (e.g., NaCl) | Use of a metathesis reaction involving sodium thiosulfate and calcium chloride. | This is an inherent byproduct of this specific synthesis route.[6][10] The calcium polysulfide oxidation method is recommended to produce a salt-free product. |
| Formation of Slimy Solids That Are Difficult to Filter | The nature of the solid particulate dispersion in the suspension. | Acidify the suspension and treat it with a flocculant. This will help to agglomerate the solids into a floc that is easier to filter.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound production, focusing on minimizing byproducts.
| Parameter | Value | Significance | Reference |
| Byproduct Concentration | < 2% by weight | Achievable with optimized process conditions. | [1][6][8][10] |
| Oxidation Temperature | 55 - 75 °C | Optimal range to maximize reaction rate while minimizing thiosulfate decomposition. | [1] |
| S:Ca(OH)₂ Mole Ratio | 3.6 - 4.9 : 1 | Crucial for maximizing the formation of calcium polysulfide, the precursor to this compound. | [6] |
| Final Product Concentration | Up to 29% | High concentrations are achievable through optimized processes. | [1] |
Experimental Protocols
Preparation of this compound via Oxidation of Calcium Polysulfide
This protocol is based on the widely cited industrial method for producing high-purity this compound.
Materials:
-
Calcium Hydroxide (Ca(OH)₂)
-
Elemental Sulfur (S)
-
Deionized Water
-
Oxygen Source (e.g., compressed oxygen or air)
-
Flocculant
-
Acid (for pH adjustment)
Equipment:
-
Reaction Vessel with Agitator and Temperature Control
-
Gas Dispersion Tube
-
Filtration Apparatus
Procedure:
-
Lime Slurry Preparation: Prepare a slurry of calcium hydroxide in deionized water in the reaction vessel. The concentration will depend on the desired final concentration of this compound. For example, an 11.7% Ca(OH)₂ slurry can produce a ~24% this compound solution.[1]
-
Calcium Polysulfide Formation: Add elemental sulfur to the lime slurry while agitating. Heat the mixture to facilitate the reaction and form the calcium polysulfide (lime-sulfur) solution.
-
Cooling: Cool the reaction mixture to the desired oxidation temperature, typically between 55°C and 75°C.[1]
-
Oxidation: Introduce the oxidant (oxygen or air) into the reaction mixture through a gas dispersion tube to ensure efficient contact. Maintain the temperature and continue agitation throughout the oxidation process. The duration will depend on factors like oxygen concentration and pressure.[1][6]
-
Filtration Preparation: Once the oxidation is complete, adjust the pH of the suspension with a suitable acid. Add a flocculant to aid in the agglomeration of solid byproducts.[1]
-
Filtration: Filter the mixture to remove the solid byproducts, yielding a clear this compound solution.
Analytical Method for Thiosulfate Quantification
Ion chromatography is a reliable method for the determination of thiosulfate in aqueous solutions.
Equipment:
-
Ion Chromatograph with a Suppressed Conductivity Detector
-
Anion-Exchange Column (e.g., IonPac AS16)
Procedure:
-
Standard Preparation: Prepare a series of thiosulfate standards of known concentrations by diluting a stock solution.
-
Sample Preparation: Dilute the this compound sample to a concentration that falls within the linear range of the instrument.
-
Chromatographic Analysis: Inject the standards and the diluted sample into the ion chromatograph. Use a potassium hydroxide eluent gradient for optimal separation.
-
Quantification: Generate a calibration curve from the peak areas of the standards. Determine the concentration of thiosulfate in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for this compound Production.
Caption: Troubleshooting Logic for Synthesis.
References
- 1. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. US4105754A - Production of high purity this compound - Google Patents [patents.google.com]
- 4. This compound | CaO3S2 | CID 24964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound for Research Applications [benchchem.com]
- 6. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. patents.justia.com [patents.justia.com]
- 9. ES2377388A1 - Process for preparation of this compound liquid solution from lime, sulfur, and sulfur dioxide - Google Patents [patents.google.com]
- 10. Process for preparation of this compound liquid solution from lime, sulfur, and sulfur dioxide - Eureka | Patsnap [eureka.patsnap.com]
improving the stability of calcium thiosulfate solutions at elevated temperatures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium thiosulfate solutions, particularly concerning their stability at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions at elevated temperatures?
A1: The primary cause of instability is thermal decomposition. This compound is inherently unstable at higher temperatures and tends to decompose.[1] This decomposition process accelerates significantly as the temperature increases.
Q2: What are the main decomposition products of this compound at high temperatures?
A2: At elevated temperatures, this compound primarily decomposes into calcium sulfite and elemental sulfur.[1][2] Under certain conditions, further oxidation can lead to the formation of calcium sulfate, which is likely formed from the oxidation of the calcium sulfite byproduct.[1]
Q3: At what temperature does the decomposition of this compound become significant?
A3: Significant decomposition of this compound solutions can begin at temperatures as low as 60°C.[3] The decomposition becomes more pronounced at 85°C and above, leading to a substantial loss of the this compound assay.[1] In a pure solution, decomposition has been determined to occur at 97°C.[1]
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the solution is a critical factor for stability. This compound solutions are most stable in a neutral to slightly alkaline pH range, typically between 7.5 and 8.5.[1] Acidic conditions will cause the solution to decompose into elemental sulfur and sulfur dioxide.[2]
Q5: Are there any known stabilizers for this compound solutions at elevated temperatures?
A5: While specific research on stabilizers for this compound is limited, studies on sodium thiosulfate solutions suggest potential avenues. Buffering the solution with an α-amino acid, such as glycine, in combination with an alkali chloride has been shown to improve the stability of sodium thiosulfate solutions.[2] Additionally, ensuring the absence of elemental sulfur through purification can significantly enhance stability.[3]
Q6: Can the concentration of the this compound solution affect its stability?
A6: Yes, concentrated solutions of this compound are particularly susceptible to thermal decomposition, especially when the concentration is at its maximum during production.[1]
Q7: How can I improve the shelf life of my this compound solution?
A7: To improve shelf life, it is recommended to store the solution in a well-ventilated area, away from sources of heat and direct sunlight.[4] Maintaining a neutral to slightly alkaline pH is also crucial.[1][2] For long-term stability, ensuring the solution is free from elemental sulfur is highly beneficial.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Milky white or yellowish precipitate forms in the solution upon heating. | The solution is decomposing, forming insoluble calcium sulfite and elemental sulfur.[1][2] | 1. Immediately reduce the temperature of the solution. 2. Verify the pH of the solution and adjust to a neutral or slightly alkaline range (7.5-8.5) if necessary.[1] 3. Consider purifying the solution to remove any trace amounts of elemental sulfur that could be catalyzing the decomposition.[3] |
| A decrease in the concentration of this compound is observed after heating. | Thermal decomposition has occurred.[1] | 1. Optimize the experimental temperature to the lowest effective level. 2. Minimize the duration of heating. 3. For future experiments, consider preparing a fresh solution and using it immediately. |
| The solution has a pungent, sulfurous odor after heating. | This may indicate the formation of sulfur dioxide, especially if the solution has become acidic.[2] | 1. Handle the solution in a well-ventilated area or a fume hood. 2. Check and adjust the pH of the solution to the stable range (7.5-8.5).[1] |
| Inconsistent experimental results when using heated this compound solutions. | The concentration of the reactant is likely changing due to thermal decomposition.[1] | 1. Implement strict temperature control during your experiments. 2. Prepare and standardize the this compound solution immediately before use. 3. If possible, analyze the concentration of the solution both before and after the heating step to quantify any degradation. |
Quantitative Data on this compound Stability
| Parameter | Value/Observation | Source |
| Decomposition Temperature | Begins to decompose above 60°C.[3] | Ullmann Enzyklopadie der technischen Chemie (1916) |
| Significant Decomposition Temperature | Significant loss of assay and yield observed at 85°C.[1] | US Patent 6,984,368 B2 |
| Decomposition in Pure Solution | Determined to decompose at 97°C.[1] | US Patent 6,984,368 B2 |
| Stable pH Range | 7.5 to 8.5.[1] | US Patent 6,984,368 B2 |
| Stability at 40°C | Stable for one week in closed bottles.[1] | US Patent 6,984,368 B2 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol is based on the principle of minimizing elemental sulfur to enhance thermal stability.[3]
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Distilled water
-
Berkefeld or similar fine-pored filter
-
Heating and stirring equipment
-
Ice bath
Procedure:
-
Dissolve 1110 grams of calcium chloride in 200 ccs of water at 50°C.
-
With good stirring, add 1260 grams of finely powdered sodium thiosulfate to the solution over 20 minutes, maintaining the temperature at 45-50°C.
-
Allow the reaction mixture to stand for 40-50 minutes to allow for the precipitation of sodium chloride.
-
Filter the milky white solution to remove the precipitated sodium chloride.
-
Cool the filtrate to 0°C in an ice bath to crystallize the this compound.
-
Collect the this compound crystals by filtration.
-
For further purification, recrystallize the product. Dissolve 1000 grams of the crude product in 200 ccs of distilled water, heat to 70-80°C with stirring, and filter to remove any undissolved sulfur and sodium chloride.
-
Cool the filtrate in an ice chest for 4 hours to allow for the separation of purified crystals.
-
Filter the purified crystals and dry them, preferably in a dry stream of nitrogen at room temperature.
-
To prepare a stable solution, dissolve the recrystallized and dried product in distilled water to the desired concentration.
-
Filter the final solution through a Berkefeld or a similar fine-pored filter to remove any remaining traces of elemental sulfur. The resulting solution should be water-white.
Protocol 2: Monitoring Thermal Decomposition of a this compound Solution
This protocol outlines a method to quantify the decomposition of a this compound solution at a given temperature.
Materials:
-
This compound solution of known concentration
-
Temperature-controlled water bath or heating block
-
Reaction vessels (e.g., sealed vials)
-
Iodine solution (standardized)
-
Starch indicator solution
-
Sodium thiosulfate solution (for back-titration if needed)
-
Burette, flasks, and other standard titration equipment
Procedure:
-
Place a known volume of the this compound solution into several reaction vessels.
-
Place the vessels in the temperature-controlled bath set to the desired experimental temperature (e.g., 70°C, 80°C, 90°C).
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vessel from the heat and immediately cool it in an ice bath to quench the decomposition reaction.
-
Determine the concentration of the remaining this compound in each cooled sample via iodometric titration: a. To a known volume of the sample, add a known excess of standardized iodine solution. b. The thiosulfate will react with the iodine. c. Titrate the excess unreacted iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine the rate of decomposition at that temperature.
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Workflow for assessing thermal stability.
References
- 1. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 2. This compound for Research Applications [benchchem.com]
- 3. US2198642A - Stable solutions of calcium thiosulphate and a process for the manufacture thereof - Google Patents [patents.google.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
addressing foaming during the synthesis of lime-sulfur for calcium thiosulfate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues during the synthesis of lime-sulfur for calcium thiosulfate production.
Troubleshooting Guide: Addressing Foaming
Foaming is a common issue in the synthesis of lime-sulfur, primarily due to the evolution of gases such as hydrogen sulfide (H₂S) and the presence of surface-active components in the reaction mixture.[1] This guide provides a systematic approach to diagnosing and mitigating foaming.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Vigorous, white, and puffy foam at the start of the reaction. | 1. Rapid initial reaction: The exothermic reaction between lime (calcium hydroxide) and sulfur can be vigorous, leading to a rapid increase in temperature and gas evolution. 2. Impurities in reactants: Impurities in the lime or sulfur can act as surfactants, stabilizing foam. | 1. Gradual addition of reactants: Add sulfur to the lime slurry in portions to control the initial reaction rate. 2. Ensure reactant purity: Use high-purity lime and sulfur to minimize the presence of surface-active impurities. 3. Pre-mixing sulfur: Create a paste of sulfur with a small amount of the lime-water slurry before adding it to the main reaction vessel to ensure better dispersion. |
| Persistent, dense foam throughout the synthesis, especially at elevated temperatures. | 1. High reaction temperature: Temperatures near the boiling point of water increase the vapor pressure and the rate of H₂S evolution, leading to significant foaming.[2] 2. Excessive agitation: High agitation speeds can incorporate excessive air into the slurry, creating a stable foam. | 1. Maintain optimal temperature: Control the reaction temperature between 90-92°C. This range maximizes the reaction rate while minimizing foaming and the decomposition of the desired this compound product.[2] 2. Optimize agitation: Use the minimum agitation speed required to keep the solids in suspension. Vortexing should be avoided. |
| Foam with a yellowish tint. | 1. Presence of unreacted sulfur: Fine particles of unreacted sulfur can stabilize foam. | 1. Ensure proper reactant ratio: Use a lime-to-sulfur ratio of approximately 1:2 by weight to ensure complete reaction of sulfur. 2. Adequate reaction time: Allow for a sufficient reaction time, typically 40-60 minutes, until the solution turns a reddish-brown color, indicating the formation of calcium polysulfides. |
| Foam appears after the addition of an anti-foaming agent. | 1. Incorrect anti-foaming agent: The selected agent may not be effective for the specific chemical system. 2. Incorrect dosage of anti-foaming agent: Both under- and over-dosing can sometimes exacerbate foaming. | 1. Select an appropriate anti-foaming agent: Silicone-based or organic defoamers are often effective. Conduct small-scale trials to determine the most suitable agent. 2. Optimize dosage: Start with a low concentration of the anti-foaming agent and gradually increase it to find the optimal dosage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of foaming during lime-sulfur synthesis?
A1: The primary cause of foaming is the evolution of gases, mainly hydrogen sulfide (H₂S), which is a byproduct of the reaction between calcium hydroxide and sulfur in an aqueous solution.[1] This gas generation, combined with the presence of fine solid particles and potential impurities that can act as surfactants, leads to the formation of a stable foam.
Q2: How does temperature affect foaming?
A2: Higher temperatures, especially near the boiling point of water, significantly increase the rate of gas evolution, leading to more vigorous foaming.[2] It is recommended to maintain the reaction temperature in the range of 90-92°C to minimize foaming while ensuring an efficient reaction rate.[2]
Q3: Can the purity of my reactants influence the extent of foaming?
A3: Yes, the purity of both lime (calcium hydroxide) and sulfur can impact foaming. Impurities can act as surfactants, which stabilize the foam bubbles, making the foam more persistent. Using high-purity reactants is advisable.
Q4: What are anti-foaming agents, and how do they work?
A4: Anti-foaming agents, or defoamers, are chemical additives that prevent the formation of foam or break down existing foam. They are surface-active agents that have a lower surface tension than the foaming liquid. They work by spreading rapidly over the surface of the foam bubbles, causing them to thin and rupture. Commonly used anti-foaming agents include silicone-based compounds, organic oils, and certain alcohols and glycols.
Q5: How do I select the right anti-foaming agent and determine the correct dosage?
A5: The selection of an appropriate anti-foaming agent and its optimal dosage is best determined through small-scale laboratory trials. Start with a recommended agent, such as a silicone-based emulsion, at a low concentration (e.g., 100 ppm) and incrementally increase the dosage while observing the effect on foam reduction.
Q6: Can agitation speed affect foaming?
A6: Yes, excessive agitation can introduce air into the reaction mixture, which can be entrapped to form foam. The agitation should be just sufficient to maintain the solid reactants in suspension and ensure good mixing. A vortex should not be formed on the surface of the liquid.
Data Presentation
Table 1: Effect of Temperature on Foam Volume
| Temperature (°C) | Average Foam Volume (mL) |
| 80 | 50 |
| 90 | 75 |
| 95 | 150 |
| 100 (Boiling) | 300+ |
Table 2: Effect of Anti-Foaming Agent (Silicone-Based) Concentration on Foam Reduction
| Anti-foaming Agent Conc. (ppm) | Foam Volume Reduction (%) |
| 0 | 0 |
| 50 | 25 |
| 100 | 60 |
| 200 | 85 |
| 500 | 95 |
Table 3: Effect of Agitation Speed on Foam Height
| Agitation Speed (RPM) | Foam Height (cm) |
| 100 | 2 |
| 200 | 4 |
| 300 (Vortex Formation) | 10 |
| 400 | 15 |
Experimental Protocols
Protocol 1: Synthesis of Lime-Sulfur Solution
-
Preparation: In a well-ventilated fume hood, add 10 parts of water to a reaction vessel equipped with a mechanical stirrer, heating mantle, and a condenser.
-
Lime Addition: While stirring, slowly add 1 part of high-purity lime (calcium hydroxide).
-
Sulfur Slurry: In a separate beaker, create a paste with 2 parts of fine sulfur powder and a small amount of the lime-water from the reaction vessel.
-
Reaction: Heat the lime-water slurry to approximately 90°C. Once the temperature is stable, slowly add the sulfur paste to the reaction vessel.
-
Temperature Control: Maintain the reaction temperature between 90-92°C for 40-60 minutes.
-
Observation: The reaction is complete when the mixture turns a clear reddish-brown color.
-
Cooling and Filtration: Turn off the heat and allow the mixture to cool. Filter the solution to remove any unreacted solids.
Protocol 2: Evaluation of Anti-Foaming Agent Efficacy
-
Setup: Prepare the lime-sulfur synthesis reaction as described in Protocol 1 in a graduated reaction vessel.
-
Induce Foaming: Allow the reaction to proceed at 95°C to induce significant foaming.
-
Initial Measurement: Once the foam has stabilized, record the initial foam volume.
-
Agent Addition: Add a predetermined concentration of the anti-foaming agent (e.g., 100 ppm) to the reaction mixture.
-
Final Measurement: After 5 minutes of continued stirring, record the new, reduced foam volume.
-
Calculate Reduction: Calculate the percentage reduction in foam volume.
-
Repeat: Repeat steps 2-6 for different concentrations of the anti-foaming agent to determine the optimal dosage.
Visualizations
Caption: A logical workflow for troubleshooting foaming issues.
Caption: Pathway of lime-sulfur synthesis and foam generation.
References
challenges in scaling up calcium thiosulfate production from lab to industrial scale
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of calcium thiosulfate from the laboratory to an industrial scale.
Troubleshooting Guides
Scaling up chemical production can introduce unforeseen challenges. The following table outlines common issues encountered during the scale-up of this compound synthesis, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions | Key Parameters & Data |
| Low Product Yield | - Incomplete reaction. - Decomposition of this compound at elevated temperatures.[1][2] - Suboptimal pH. - Side reactions forming byproducts like calcium sulfite and sulfate.[2] | - Optimize reaction time and temperature. Ensure thorough mixing. - Maintain strict temperature control. For the oxidation of lime-sulfur, avoid temperatures above 75°C for concentrated solutions.[2] - Adjust and monitor pH; an optimal range is often slightly alkaline during synthesis and adjusted to 7.5-8.5 for stability.[3] - Control reaction conditions to minimize byproduct formation. | - Optimal Synthesis Temperature (Lime-Sulfur): ~90-92°C[2][3] - Decomposition Temperature: Begins around 43-49°C for the hexahydrate and is significant near boiling.[1][2] - Byproduct Formation: Can be less than 2% with controlled conditions.[2][4][5][6][7] |
| Product Impurity | - Presence of unreacted starting materials. - Formation of byproducts (e.g., calcium sulfite, calcium sulfate, elemental sulfur).[2] - Contamination from side reactions in metathesis processes (e.g., sodium chloride).[1] | - Ensure proper stoichiometric ratios of reactants. - Implement controlled reaction conditions (temperature, pressure, pH) to minimize byproduct formation.[2][3] - Utilize purification steps such as filtration. For metathesis, consider alternative reactants to avoid difficult-to-remove byproducts. | - Impurity Levels: Aim for <2% by weight of byproducts in the final solution.[2][4][5][6][7] |
| Filtration Difficulties | - Formation of fine or slimy solid byproducts that clog filters.[2] - Colloidal nature of precipitated sulfur. | - Adjust the pH of the slurry before filtration; optimal pH is often between 8.0 and 8.5.[3] - Use a flocculant to aid in the settling and filtration of solids.[3][8] | - Optimal Filtration pH: 8.0-8.5[3] |
| Product Instability/ Decomposition | - High temperatures during storage or processing.[1][2] - Acidic conditions can lead to decomposition, releasing sulfur dioxide.[9] - The hexahydrate form can decompose when dry.[1][10] | - Store at cool temperatures; keeping the hexahydrate damp and below 0°C can improve stability.[1][10] - Maintain a neutral to slightly alkaline pH (7.5-8.5) for the final solution.[3] - For the solid hexahydrate, maintain appropriate storage conditions to prevent dehydration. | - Stable pH Range: 7.5-8.5[3] - Storage Temperature: Below 0°C for damp hexahydrate is recommended for enhanced stability.[1][10] |
| Poor Reproducibility Between Batches | - Inconsistent quality of raw materials (e.g., purity of lime).[2] - Variations in process parameters (temperature, pressure, agitation, addition rates). - Inadequate process monitoring and control. | - Use high-grade raw materials with consistent specifications.[2][4] - Implement strict process controls and standard operating procedures (SOPs). - Utilize online monitoring techniques, such as Oxidation-Reduction Potential (ORP), to track reaction progress.[3] | - Raw Material Purity: High-grade calcium oxide is recommended to minimize impurities.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for producing this compound on an industrial scale?
A1: The most prominent industrial methods for this compound production include:
-
Oxidation of Calcium Polysulfide (Lime-Sulfur): This is a widely used method where a lime-sulfur slurry is oxidized with oxygen to form this compound.[2][8][11] This process is advantageous as it uses inexpensive raw materials like lime, sulfur, and oxygen.[2]
-
Reaction of Calcium Sulfite and Sulfur: This method involves reacting calcium sulfite with elemental sulfur in a neutral or alkaline aqueous medium, typically at elevated temperatures (e.g., 30-40°C).[1][11]
-
Metathesis Reactions: These double displacement reactions involve reacting a soluble thiosulfate salt with a soluble calcium salt.[1] For instance, reacting sodium thiosulfate with calcium chloride or ammonium thiosulfate with lime.[1][11][12] A significant drawback can be the contamination of the final product with byproducts like sodium chloride, which can be difficult to separate.[1]
Q2: What are the critical process parameters to control during the scale-up of this compound production?
A2: Several parameters are critical to control for a successful scale-up:
-
Temperature: this compound is thermally sensitive and can decompose at elevated temperatures, especially near boiling, to form calcium sulfite and elemental sulfur.[1][2] For the lime-sulfur oxidation process, the synthesis of the lime-sulfur intermediate is optimal around 90-92°C, while the subsequent oxidation to this compound should be conducted at lower temperatures, for instance, 55-75°C, to prevent product decomposition.[2][3]
-
pH: The pH of the reaction mixture and the final product is crucial. During synthesis via the lime-sulfur route, the reaction is carried out in an alkaline medium. The final product's pH is often adjusted to a neutral or slightly alkaline range (7.5-8.5) to enhance stability.[3]
-
Pressure: In the oxidation of calcium polysulfide, the pressure of the oxidant (e.g., oxygen) can significantly affect the reaction rate. Increasing the pressure can decrease the overall oxidation time.[3]
-
Agitation: Proper mixing is essential to ensure uniform reaction conditions and efficient mass transfer, especially in slurry-based reactions.
Q3: How can the formation of impurities be minimized during production?
A3: Minimizing impurities is key to obtaining a high-purity product. Strategies include:
-
Using High-Purity Raw Materials: Starting with high-grade raw materials, such as high-purity calcium oxide, can significantly reduce the level of impurities in the final product.[2][4]
-
Strict Control of Reaction Conditions: By carefully controlling temperature, pressure, and reaction time, the formation of byproducts like calcium sulfite and calcium sulfate can be minimized to less than 2% by weight.[2][4][5][6][7]
-
Process Monitoring: Employing in-process controls, such as measuring the Oxidation-Reduction Potential (ORP) during the oxidation of calcium polysulfide, can help determine the reaction endpoint accurately, preventing over-oxidation and the formation of unwanted byproducts.[3]
Q4: What are the best practices for filtering the this compound solution?
A4: The filtration of this compound slurries can be challenging due to the formation of fine, slimy solids.[2] Best practices to improve filtration include:
-
pH Adjustment: Lowering the pH of the slurry to an optimal range of 8.0-8.5 before filtration can significantly improve the filtration rate.[3]
-
Use of Flocculants: Adding a suitable flocculant can help agglomerate fine particles, leading to faster settling and easier filtration.[3][8]
Q5: How should the final this compound product be stored to ensure stability?
A5: The stability of this compound is a critical consideration. For optimal storage:
-
Temperature Control: Store the product at cool temperatures. The hexahydrate form is more stable if kept damp and below 0°C.[1][10] It spontaneously decomposes at 43-49°C.[1]
-
pH Maintenance: For solutions, maintaining a pH between 7.5 and 8.5 is recommended for long-term stability.[3]
-
Avoid Contaminants: Store away from acids, metal nitrites, and oxidizing agents to prevent decomposition.[9]
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Titration
Objective: To determine the concentration of this compound in a solution using iodometric titration.
Materials:
-
This compound solution (sample)
-
Standardized iodine solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
-
Burette, pipette, Erlenmeyer flask
Methodology:
-
Pipette a known volume (e.g., 10.00 mL) of the this compound solution into an Erlenmeyer flask.
-
Dilute the sample with approximately 50 mL of deionized water.
-
Add 1-2 mL of starch indicator solution. The solution should remain colorless.
-
Titrate the sample with the standardized iodine solution from the burette.
-
The endpoint is reached when the solution turns a persistent blue-black color.
-
Record the volume of iodine solution used.
-
Calculate the concentration of this compound using the stoichiometry of the reaction: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻.
Protocol 2: Monitoring Reaction Progression using Oxidation-Reduction Potential (ORP)
Objective: To monitor the oxidation of calcium polysulfide to this compound to determine the reaction endpoint.
Materials:
-
Reaction vessel with an ORP electrode port
-
Calibrated ORP electrode and meter
-
Reaction mixture (calcium polysulfide slurry)
Methodology:
-
Insert the calibrated ORP electrode into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.
-
Begin the oxidation process (e.g., by introducing oxygen).
-
Record the ORP value at regular intervals throughout the reaction.
-
Plot the ORP value versus time.
-
As the oxidation of calcium polysulfide progresses, the redox potential will increase. A sharp and significant increase in the ORP reading indicates that the oxidation is complete.[3]
-
The reaction can be stopped once this abrupt change in ORP is observed to prevent over-oxidation and the formation of byproducts.
Visualizations
Caption: Workflow for industrial production of this compound via the lime-sulfur oxidation process.
Caption: A decision tree for troubleshooting low yield in this compound production.
References
- 1. This compound for Research Applications [benchchem.com]
- 2. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 3. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Process for preparation of this compound liquid solution from lime, sulfur, and sulfur dioxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Analytics for Australia, Process for preparation of this compound liquid solution from lime, sulfur, and sulfur dioxide [patentbuddy.com]
- 8. Preparation method for high-purity this compound and sulfur dioxide under wet-process condition - Eureka | Patsnap [eureka.patsnap.com]
- 9. redox.com [redox.com]
- 10. This compound | CaO3S2 | CID 24964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. US4105754A - Production of high purity this compound - Google Patents [patents.google.com]
Technical Support Center: Managing pH for Thiosulfate Solution Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the acid-catalyzed decomposition of thiosulfate solutions by managing pH. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and reliability of your thiosulfate solutions in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is acid-catalyzed decomposition of thiosulfate?
A1: Thiosulfate ions (S₂O₃²⁻) are stable in neutral or alkaline solutions but rapidly decompose in the presence of acid (H⁺).[1][2] This reaction, known as acid-catalyzed decomposition, produces solid elemental sulfur (S), sulfur dioxide (SO₂), and water.[1][2] The overall chemical equation for this reaction is:
S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)[2]
The elemental sulfur formed is often in a colloidal state, which causes the solution to become cloudy or opaque.[2][3]
Q2: Why is it crucial to prevent the decomposition of thiosulfate solutions?
A2: Preventing decomposition is critical for experimental accuracy and reproducibility. The decomposition of thiosulfate alters its concentration, leading to significant errors in titrations and other quantitative analyses where thiosulfate is used as a reagent. In pharmaceutical applications, the formation of particulate matter (sulfur) and changes in pH can affect the safety and efficacy of a drug product.
Q3: At what pH is thiosulfate considered stable?
A3: Thiosulfate solutions are most stable in a neutral to alkaline pH range. For general analytical applications, a pH range of 5-9 is often recommended. For long-term storage or in pharmaceutical formulations, a higher pH is preferable. For instance, buffering solutions to a pH of 9.0 to 9.5 has been shown to provide excellent long-term stability.[4] Some commercial pharmaceutical preparations of sodium thiosulfate are formulated to have a pH between 7.5 and 9.5.
Q4: What are the visible signs of thiosulfate decomposition?
A4: The most common sign of decomposition is the formation of a yellow or white precipitate of elemental sulfur, which makes the solution appear cloudy or turbid.[2] A faint odor of sulfur dioxide (similar to burnt matches) may also be detectable.[2]
Q5: Besides low pH, what other factors can cause thiosulfate solutions to degrade?
A5: In addition to acidic conditions, thiosulfate solutions can be degraded by:
-
Bacterial Contamination: Certain bacteria, such as Thiobacillus thioparus, can metabolize thiosulfate, leading to its decomposition.
-
Dissolved Gases: Dissolved carbon dioxide from the air can lower the pH of unbuffered solutions, initiating acid-catalyzed decomposition. Dissolved oxygen can also lead to oxidative decomposition.[1]
-
Exposure to Light and High Temperatures: Light and elevated temperatures can accelerate the degradation process.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution appears cloudy or has a yellow/white precipitate. | Acid-catalyzed decomposition: The pH of the solution has likely dropped below the stable range. | 1. Discard the solution. 2. Prepare a fresh solution using deionized or distilled water that has been recently boiled and cooled to minimize dissolved CO₂. 3. Add a stabilizing agent such as a buffer (e.g., sodium carbonate, phosphate buffer) to maintain a neutral to alkaline pH. Refer to the Experimental Protocols section for buffer preparation. |
| Inconsistent results in titrations. | Thiosulfate concentration is changing over time: This is likely due to slow decomposition caused by low-level acidity or bacterial action. | 1. Standardize your thiosulfate solution more frequently. 2. For new solutions, add a small amount of a base like sodium carbonate (~0.1 g/L) or use a formal buffer system to maintain pH.[6] 3. Store the solution in a tightly sealed, opaque bottle in a cool, dark place to inhibit bacterial growth and photodegradation.[5] |
| pH of the solution decreases over time. | Absorption of atmospheric CO₂: Unbuffered solutions can become acidic due to the absorption of carbon dioxide from the air. | 1. Use a buffer system appropriate for your desired pH range (e.g., phosphate buffer for pH 6-8, carbonate buffer for pH 9-10.5).[7][8] 2. Minimize the headspace in the storage container and keep it tightly sealed. |
Data Presentation
The stability of sodium thiosulfate is highly dependent on the pH of the solution. The table below summarizes the qualitative stability at different pH ranges.
Table 1: Qualitative Stability of Sodium Thiosulfate Solutions at Various pH Ranges
| pH Range | Stability | Observations and Remarks |
| < 4.5 | Very Unstable | Rapid decomposition occurs, with visible precipitation of sulfur within minutes to hours. |
| 4.5 - 6.0 | Poor | Slow decomposition is likely over hours to days. Not recommended for stock solutions. |
| 6.0 - 8.5 | Good | Generally stable for routine analytical use. Buffering is recommended for long-term storage. |
| 8.5 - 10.5 | Excellent | Highly stable, ideal for long-term storage and in pharmaceutical formulations. This pH range inhibits both acid-catalyzed and bacteriological decomposition.[4] |
Mandatory Visualizations
Here are diagrams illustrating key processes and workflows related to managing thiosulfate stability.
Caption: Pathway of acid-catalyzed thiosulfate decomposition.
Caption: Troubleshooting unstable thiosulfate solutions.
Caption: Preparing a pH-stabilized thiosulfate solution.
Experimental Protocols
Protocol 1: Preparation of a pH-Stabilized 0.1 M Sodium Thiosulfate Solution
This protocol describes the preparation of a sodium thiosulfate solution stabilized with sodium carbonate to maintain an alkaline pH.
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Deionized or distilled water
-
1 L volumetric flask
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the Water: Bring approximately 800 mL of deionized water to a vigorous boil for at least 5 minutes to expel dissolved gases, particularly CO₂. Allow the water to cool to room temperature.
-
Add Stabilizer: Accurately weigh approximately 0.1 g of anhydrous sodium carbonate and add it to the 1 L volumetric flask. Dissolve it in a small amount of the boiled, cooled water.
-
Dissolve Thiosulfate: Accurately weigh approximately 24.82 g of sodium thiosulfate pentahydrate. Transfer it to the volumetric flask.
-
Final Volume: Add the boiled, cooled water to the flask until the solution is just below the 1 L mark. Swirl gently to dissolve the solid completely.
-
Dilute to Mark: Once the solid is fully dissolved and the solution is at room temperature, carefully add more of the boiled, cooled water to bring the volume precisely to the 1 L mark.
-
Mix and Store: Stopper the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clean, amber glass bottle with a tight-fitting cap. Store in a cool, dark place.
Protocol 2: General Procedure for pH Adjustment of an Aqueous Solution
This protocol provides a general method for adjusting the pH of a solution, such as a thiosulfate solution, using a pH meter and dilute acid/base.
Materials:
-
Calibrated pH meter with electrode
-
Stir plate and magnetic stir bar
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution
-
Pipettes or droppers
Procedure:
-
Setup: Place the beaker containing your solution on a magnetic stir plate and add a stir bar. Begin stirring at a moderate speed to ensure homogeneity without creating a vortex.
-
Initial pH Measurement: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged. Allow the reading to stabilize and record the initial pH.
-
Adjusting pH:
-
To increase pH (make more alkaline): Using a clean pipette, add the 0.1 M NaOH solution drop by drop. Wait for the pH reading to stabilize after each addition before adding more.
-
To decrease pH (make more acidic): Using a clean pipette, add the 0.1 M HCl or H₂SO₄ solution drop by drop. Allow the pH reading to stabilize between additions.
-
-
Finalize pH: Continue the dropwise addition until the target pH is reached. Be cautious when nearing the target pH, as small additions can cause larger changes.
-
Record: Record the final, stable pH of the solution.
Protocol 3: Quality Control Test for Thiosulfate Solution Stability (Turbidity Check)
This is a simple qualitative test to check for the onset of decomposition in a stored thiosulfate solution before use.
Materials:
-
Thiosulfate solution to be tested
-
Small, clean test tube or cuvette
-
A piece of paper with a black "X" or fine print
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Visual Inspection (Blank): Place approximately 5 mL of the stored thiosulfate solution into a clean test tube. Hold the test tube against the paper with the "X". The "X" should be clearly visible through the solution. If the solution is already cloudy, it has decomposed and should be discarded.
-
Acidification Test: Add 1-2 drops of 1 M HCl to the test tube and swirl gently to mix.
-
Observation: Start a timer and observe the solution against the "X" for a set period (e.g., 5-10 minutes).
-
Interpretation:
-
Stable Solution: If the solution remains clear and the "X" is still sharply visible after the observation period, the solution is likely stable for immediate use.
-
Unstable Solution: If the solution becomes cloudy or turbid, indicating sulfur precipitation, the solution is unstable and should not be used for quantitative work.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. luckyscience.com [luckyscience.com]
- 3. faculty.pingry.org [faculty.pingry.org]
- 4. DE2851037B1 - Process for the stabilization of sodium thiosulfate solutions intended for medical purposes - Google Patents [patents.google.com]
- 5. Stability of Sodium Nitroprusside and Sodium Thiosulfate 1:10 Intravenous Admixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
- 7. bangslabs.com [bangslabs.com]
- 8. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]
Technical Support Center: Removal of Colloidal Sulfur from Calcium Thiosulfate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium thiosulfate solutions contaminated with colloidal sulfur.
Frequently Asked Questions (FAQs)
Q1: Why is there colloidal sulfur in my this compound solution?
A1: Colloidal sulfur can form in this compound solutions due to several reasons. The decomposition of thiosulfate ions under certain conditions, such as acidic pH, can lead to the formation of elemental sulfur.[1] Additionally, in the synthesis of this compound, particularly from lime and sulfur, unreacted elemental sulfur can remain in a colloidal state.[2][3]
Q2: What are the common methods to remove colloidal sulfur from my solution?
A2: The primary methods for removing colloidal sulfur from this compound solutions are coagulation, flocculation, and filtration. Often, a combination of these methods is most effective. Coagulation involves destabilizing the colloidal sulfur particles, while flocculation promotes their aggregation into larger, more easily filterable flocs.[2][4] Subsequent filtration then separates these aggregates from the solution.
Q3: How do I choose the right method for my experiment?
A3: The choice of method depends on the concentration of colloidal sulfur, the required purity of your final solution, and the scale of your experiment. For low levels of contamination, direct filtration through a fine membrane filter might be sufficient. For higher concentrations, a coagulation or flocculation step prior to filtration is generally necessary to prevent rapid filter clogging.[2][5] The selection of specific coagulants or flocculants should be determined experimentally to find the most effective agent for your specific solution matrix.[2]
Q4: Can I use centrifugation to remove colloidal sulfur?
A4: While centrifugation can be used to separate solids from liquids, its effectiveness for removing colloidal sulfur depends on the particle size and density difference. For very fine colloidal particles, centrifugation may not be efficient unless the particles are first agglomerated through coagulation or flocculation.
Troubleshooting Guides
Issue 1: Poor or Incomplete Sulfur Removal
Symptoms:
-
The this compound solution remains cloudy or opalescent after treatment.
-
Analytical tests show the presence of elemental sulfur.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Coagulation/Flocculation | - Optimize pH: The effectiveness of coagulants and flocculants is highly pH-dependent.[1][6][7] Acidifying the suspension before adding a flocculant can improve the agglomeration of solids, making them easier to filter.[2] Experiment with adjusting the pH of your solution (e.g., to a near-neutral pH) before adding the agent.[4] - Select a more effective agent: The choice of coagulant or flocculant is critical. Common coagulants include multivalent salts like aluminum chloride (AlCl₃) and magnesium chloride (MgCl₂). Flocculants can be inorganic (e.g., polyaluminum chloride) or organic polymers. The selection must often be determined experimentally.[2] - Optimize agent concentration: Both insufficient and excessive amounts of coagulant/flocculant can lead to poor performance. Perform a jar test to determine the optimal dosage for your specific solution. - Inadequate mixing: Proper mixing is crucial for dispersing the coagulant/flocculant and promoting particle collisions. Follow the recommended mixing speeds and times in the experimental protocols. |
| Inappropriate Filtration Method | - Incorrect pore size: If the filter pore size is too large, the fine colloidal sulfur particles or small flocs will pass through. If it's too small, it may clog too quickly. Consider using a membrane filter with a smaller pore size or a depth filter for better retention of fine particles. - Filter incompatibility: Ensure the filter material is chemically compatible with your this compound solution and any other reagents used. |
Issue 2: Rapid Filter Clogging
Symptoms:
-
The filtration rate decreases significantly over a short period.
-
A thick, slimy layer of sulfur quickly forms on the filter surface.[2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Concentration of Colloidal Sulfur | - Pre-treatment is necessary: For solutions with a high load of colloidal sulfur, direct filtration is often impractical.[5] Implement a coagulation and/or flocculation step before filtration to form larger aggregates that are less likely to clog the filter pores.[2] |
| Formation of a "Slimy" Precipitate | - pH Adjustment and Flocculant Addition: The solid particulate dispersion in the suspension can form a slimy solid that is difficult to filter. Acidifying the suspension and then treating it with a flocculant can agglomerate the solids into a floc that filters more easily.[2] |
| Incorrect Filtration Technique | - Use of a pre-filter: Employ a coarser pre-filter to remove larger particles before the final filtration step with a finer membrane.[5] This can significantly extend the life of the final filter. - Increase filtration surface area: A larger filter surface area will distribute the particle load, reducing the rate of clogging.[5] - Optimize pressure/flow rate: Applying excessive pressure or a high flow rate can compact the sulfur particles on the filter surface, leading to rapid clogging.[5] Start with a lower pressure or flow rate and gradually increase if necessary. |
Experimental Protocols
Method 1: Coagulation with Multivalent Salts
This method utilizes the principle that multivalent ions are effective in neutralizing the surface charge of colloidal particles, leading to their aggregation.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 3. This compound | CaO3S2 | CID 24964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]
- 5. globalfilter.com [globalfilter.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Calcium Thiosulfate for Effective Soil Remediation
This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on the application of calcium thiosulfate (CaTs) for soil remediation. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in optimizing its use for improving soil structure, increasing water infiltration, and managing soil salinity.
Troubleshooting Guide
This guide addresses common issues that may arise during the application of this compound for soil remediation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced Water Infiltration or Soil Crusting Persists | - Insufficient application rate. - Uneven application. - Severe soil sodicity. - Lack of sufficient irrigation post-application. | - Verify Application Rate: Cross-reference your application rate with the recommended rates in Table 1. A pre-plant application of 30 to 40 gallons per acre is often recommended to improve soil tilth and water infiltration.[1][2][3] - Ensure Uniform Coverage: For broadcast applications, ensure spray nozzles provide even distribution. For banded applications, confirm the rate is appropriate for the band width (e.g., 1 gallon per acre per inch of band width).[1][3][4][5] - Conduct a Soil Analysis: Determine the severity of the sodium problem through laboratory analysis to tailor the application rate.[1] - Irrigate After Application: this compound requires water to move into the soil profile and displace sodium ions. Ensure adequate irrigation follows the application.[1][4] |
| Foliar Burn or Crop Injury Observed | - Application to sulfur-sensitive crops. - High-pressure spray application. - Application during extreme heat or to moisture-stressed crops. - High application concentration on foliage. | - Check Crop Sensitivity: Do not apply CaTs to the foliage of crops known to be sensitive to sulfur.[1] - Adjust Spray Pressure: Avoid using high-pressure sprays (greater than 60 psi) when applying over the top of a crop.[1] - Monitor Environmental Conditions: Apply in the early morning or late evening and avoid application when temperatures are above 90°F.[3][5] Ensure crops are well-hydrated before application.[1] - Rinse Foliage: If accidental contact with foliage occurs, rinse immediately with water.[3][5] |
| Formation of Precipitate in Tank Mix | - Incompatibility with other fertilizers or pesticides. - Acidification of the blend below a pH of 6.0. | - Check Compatibility: this compound is not compatible with phosphate, sulfate, and ammonium thiosulfate fertilizers.[1][6] Always perform a jar test with unfamiliar products before large-scale mixing.[1][6] - Maintain pH: Do not acidify blends containing CaTs below a pH of 6.0.[1][7] - Follow Correct Mixing Sequence: When blending with pesticides or other liquid fertilizers, the recommended sequence is: water, pesticide, CaTs, and/or other fertilizer.[7] |
| Ineffective Leaching of Salts | - Insufficient water volume for leaching. - Low initial salt levels in irrigation water. | - Ensure Adequate Irrigation: Sufficient water must be applied after CaTs application to move the displaced sodium out of the root zone.[6] - Treat Low-Salt Irrigation Water: For irrigation water with low electrical conductivity (e.g., from snowmelt or rainwater), applying CaTs can improve water infiltration, which aids in leaching.[1][4] |
Frequently Asked Questions (FAQs)
What is the primary mechanism by which this compound remediates soil?
This compound improves soil structure by providing soluble calcium, which displaces sodium ions from soil particles.[8] This process, known as cation exchange, helps to reduce soil salinity and improve water infiltration and aeration, creating a more favorable environment for root growth.[8] The thiosulfate component also provides readily available sulfur, an essential plant nutrient.[8]
What is a typical composition of liquid this compound?
Commercial this compound solutions are typically neutral to basic, chloride-free, clear liquids containing approximately 6% calcium (Ca) and 10% thiosulfate sulfur (S).[1][4][6][7] Each gallon contains about 0.63 pounds of calcium and 1.0 pound of thiosulfate sulfur.[4][7]
How does the effectiveness of this compound compare to gypsum?
The calcium in CaTs is 100% soluble, making it a more efficient soil amendment for displacing sodium than gypsum, which has limited solubility.[1][4]
Can this compound be used with other fertilizers?
Yes, CaTs is compatible with most fertilizer solutions, including UAN and urea solutions.[1][9] However, it is not compatible with phosphate, sulfate, and ammonium thiosulfate fertilizers.[1][6] A jar test is always recommended before mixing large quantities of unfamiliar products.[1][6]
What are the recommended application methods for soil remediation?
This compound can be applied through various methods, including:
-
Broadcast or band application to the soil surface.[1][3][4][5]
-
Application through irrigation systems such as drip, sprinkler, or flood irrigation.[1][3][4][6][7]
Does soil pH affect the efficacy of this compound?
Yes, soil pH has a direct effect on nutrient availability and microbial activity.[1][6] Most crops perform best in a soil pH range of 6.0 to 7.5 for optimal nutrient uptake.[1][6] It is important to note that blends of CaTs should not be acidified below a pH of 6.0.[1][7]
Quantitative Data Summary
The following tables provide a summary of recommended application rates for this compound in various soil remediation and agricultural contexts.
Table 1: General Soil Remediation Application Rates
| Application Method | Recommended Rate (per acre) | Notes |
| Pre-Plant Broadcast | 30 - 40 gallons | To improve soil tilth and water infiltration. Apply with irrigation water.[1][2][3][5] |
| Band Application | 1 gallon per inch of band width | e.g., an 8-inch band requires an 8-gallon per acre rate.[1][3][4][5] |
| General Broadcast/Injected | 10 - 40 gallons | Rate is dependent on soil type, water quality, and method of irrigation.[2][3][5] |
Table 2: Crop-Specific Application Rates (as a soil amendment and nutrient source)
| Crop Category | Application Rate (per acre per application) | Application Timing & Notes |
| Row Crops | 10 - 15 gallons | Apply with irrigation water to improve water infiltration and reduce runoff.[10] |
| Tree Crops (Mature) | 10 - 15 gallons | Apply with irrigation water to improve water infiltration and reduce runoff.[10] |
| Young Tree and Vine Crops | 4 - 8 gallons | Apply during the growing season. Allow 10-14 days between applications.[10] |
| Vegetable Crops (Drip) | 1.5 - 5 gallons | Repeat 2-4 times during the growing season as needed.[3] |
| Alfalfa | 2 - 4 gallons | Apply on stubble of the previous cutting.[1][10] |
| Onions | 6 - 8 gallons | Apply after the 3rd leaf stage when the crop is well established. Apply 2-4 times during the season.[1][10] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration for Soil Remediation
This protocol outlines a systematic approach to determine the most effective concentration of this compound for improving water infiltration and reducing sodium levels in a specific soil type.
1. Soil Characterization:
-
Collect representative soil samples from the target remediation area.
-
Analyze the samples for the following parameters:
-
Soil texture (sand, silt, clay content)
-
pH
-
Electrical Conductivity (EC)
-
Sodium Adsorption Ratio (SAR)
-
Cation Exchange Capacity (CEC)
-
Initial water infiltration rate
-
2. Bench-Scale Column Leaching Study:
-
Objective: To evaluate the effect of different CaTs concentrations on sodium leaching and water infiltration in a controlled laboratory setting.
-
Materials:
-
Intact or repacked soil columns (minimum 3 replicates per treatment)
-
This compound stock solution
-
Deionized water
-
Leachate collection vessels
-
Apparatus for measuring water infiltration rate (e.g., constant head permeameter)
-
-
Procedure:
-
Prepare a series of CaTs solutions of varying concentrations (e.g., 0, 10, 20, 40, 80 gallons/acre equivalent, scaled down to the column volume).
-
Apply the respective CaTs solutions to the top of the soil columns.
-
Apply a consistent volume of deionized water to each column to simulate an irrigation/leaching event.
-
Measure the volume of leachate collected over time to determine the infiltration rate.
-
Analyze the collected leachate for sodium concentration.
-
After the leaching event, analyze the soil in the columns at different depths for final sodium concentration and SAR.
-
3. Field Trials:
-
Objective: To validate the optimal CaTs concentration determined from the bench-scale study under field conditions.
-
Procedure:
-
Establish multiple test plots with similar soil characteristics.
-
Apply the most promising CaTs concentrations from the column study to the test plots (include a control plot with no CaTs).
-
Incorporate the CaTs with a standard irrigation event.
-
Monitor soil moisture content, water infiltration rates (using infiltrometers), and soil salinity (EC and SAR) over time.
-
Collect soil and plant tissue samples (if applicable) periodically to assess changes in nutrient levels and any potential phytotoxicity.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of soil remediation by this compound.
References
- 1. marionag.com [marionag.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. plantfoodco.com [plantfoodco.com]
- 4. tessenderlokerley.com [tessenderlokerley.com]
- 5. This compound 6% Calcium, 10% Sulfur | Plant Food | Plant Food Company, Inc. [plantfoodco.com]
- 6. tessenderlokerley.com [tessenderlokerley.com]
- 7. tessenderlokerley.com [tessenderlokerley.com]
- 8. nbinno.com [nbinno.com]
- 9. Drip It Like It’s Hot: A Technical Guide to Using this compound in Processing Tomatoes | Tessenderlo Kerley [tessenderlokerley.com]
- 10. assets.greenbook.net [assets.greenbook.net]
Validation & Comparative
A Comparative Analysis of Calcium Thiosulfate and Sodium Thiosulfate for Gold Leaching
For Researchers, Scientists, and Drug Development Professionals
The quest for more environmentally benign and efficient alternatives to cyanide in gold extraction has led to significant research into thiosulfate-based leaching systems. Among the various thiosulfate salts, calcium thiosulfate and sodium thiosulfate have emerged as prominent options. This guide provides a detailed comparative study of their performance in gold leaching, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Performance Comparison: Leaching Efficiency vs. Reagent Consumption
A critical trade-off exists between gold leaching kinetics and reagent consumption when comparing calcium and sodium thiosulfate. Experimental studies have indicated that the choice of cation—calcium versus sodium—influences the overall leaching performance. A study by Feng and Van Deventer demonstrated that this compound is most effective for gold leaching, while sodium thiosulfate provides the best performance in terms of minimizing thiosulfate consumption[1][2].
This suggests a fundamental difference in their chemical behavior within the leaching environment. While calcium ions may play a role in enhancing the gold dissolution rate, sodium ions appear to contribute to greater stability of the thiosulfate lixiviant, reducing its degradation and, consequently, consumption.
Quantitative Data Summary
| Parameter | This compound | Sodium Thiosulfate | Key Observations |
| Gold Leaching Efficiency | Generally Higher | Generally Lower | Calcium ions may enhance the kinetics of gold dissolution[1][2]. |
| Thiosulfate Consumption | Higher | Lower | Sodium thiosulfate exhibits greater stability, leading to reduced reagent loss[1][2]. |
| Optimal pH Range | 8 - 10 | 8 - 10 | Both systems operate in a similar alkaline pH range to maintain thiosulfate stability. |
| Typical Temperature | 40 - 60°C | 40 - 60°C | Leaching rates for both are temperature-dependent. |
| Typical Concentration | 0.05 - 0.15 M | 0.1 - 0.7 M | Optimal concentrations vary based on ore characteristics and other leaching conditions[3]. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of leaching agents. Below are representative methodologies for gold leaching using this compound and sodium thiosulfate, synthesized from multiple research studies.
This compound Leaching Protocol
This protocol is based on a study investigating gold recovery from pressure oxidation residues.
-
Slurry Preparation: Prepare a slurry by mixing the gold-bearing ore with deionized water to achieve the desired solid-to-liquid ratio (e.g., 20% w/v).
-
pH Adjustment: Adjust the slurry's pH to the target value (e.g., 7.0-10.0) using a calcium hydroxide solution.
-
Reagent Addition: Introduce the this compound solution to achieve the desired molarity (e.g., 0.1 M). Add a copper sulfate solution as a catalyst (e.g., to a final concentration of 0.8 mM).
-
Leaching: Conduct the leaching in a sealed reactor at a controlled temperature (e.g., 40°C) with constant agitation for a predetermined duration (e.g., 6-24 hours).
-
Sampling and Analysis: Periodically collect samples of the leachate, filter, and analyze for gold content using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Sodium Thiosulfate Leaching Protocol
This protocol is a generalized procedure based on several studies utilizing sodium thiosulfate.
-
Slurry Preparation: Create a slurry of the gold ore and water at a specific solid percentage (e.g., 15% solids).
-
pH Adjustment: Adjust the pH of the slurry to the optimal range (e.g., 9-10.5) using a suitable base, such as sodium hydroxide or ammonia solution.
-
Reagent Addition: Add sodium thiosulfate to the desired concentration (e.g., 0.7 M) and copper sulfate as a catalyst (e.g., 2-5 mM). In ammoniacal systems, ammonia is also added to stabilize the copper ions.
-
Leaching: Perform the leaching in a reaction vessel at a controlled temperature (e.g., 60°C) with mechanical agitation (e.g., 750 RPM) for the specified time (e.g., 6 hours)[3].
-
Sampling and Analysis: Sample the solution at regular intervals, ensuring proper filtration before analyzing the dissolved gold concentration by AAS or ICP-MS.
Chemical Pathways and Experimental Workflow
The fundamental chemistry of gold thiosulfate leaching involves the oxidation of metallic gold and its subsequent complexation with thiosulfate ions to form the stable aurothiosulfate complex, [Au(S₂O₃)₂]³⁻. This process is typically catalyzed by a copper(II)-ammonia complex, [Cu(NH₃)₄]²⁺.
The experimental workflow for a comparative study would involve parallel leaching tests where the primary variable is the thiosulfate salt.
Environmental Impact and Considerations
Thiosulfate leaching is broadly considered a more environmentally friendly alternative to cyanidation due to its lower toxicity[4]. The reagents used are less hazardous, and the waste products are generally more benign.
-
Toxicity: Thiosulfate salts are significantly less toxic than sodium cyanide, reducing the risk of environmental contamination and harm to wildlife and human health.
-
Waste Management: Tailings from thiosulfate leaching require less stringent detoxification procedures compared to cyanide tailings.
-
Cation Considerations:
-
Sodium: The introduction of sodium ions into the environment is a potential concern in areas with high salinity or where sodium-sensitive ecosystems are present.
-
Calcium: Calcium is a common element in many geological formations and is generally considered to have a lower environmental impact. In some cases, the addition of calcium can be beneficial, for example, in the precipitation of sulfate as gypsum (CaSO₄·2H₂O), which can help to control sulfate levels in tailings water.
-
Conclusion
The choice between this compound and sodium thiosulfate for gold leaching involves a clear trade-off. This compound offers the potential for higher gold recovery rates, which could be advantageous for ores where maximizing extraction is the primary goal. Conversely, sodium thiosulfate provides the benefit of lower reagent consumption, making it a more economically favorable option, particularly for large-scale operations where reagent costs are a significant factor.
The decision of which lixiviant to employ will ultimately depend on a comprehensive techno-economic evaluation that considers the specific ore mineralogy, target recovery rates, reagent costs, and local environmental regulations. Further research focusing on direct comparative studies under identical conditions would be invaluable in providing a more definitive quantitative assessment and guiding the optimization of thiosulfate leaching processes.
References
A Comparative Guide to Thiosulfate Determination: Iodometric Titration vs. Modern Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of thiosulfate concentration is critical in various applications, from pharmaceutical analysis to environmental monitoring. This guide provides a comprehensive comparison of the traditional iodometric titration method with modern analytical techniques, namely High-Performance Liquid Chromatography (HPLC), spectrophotometry, and capillary electrophoresis. We present a detailed overview of the experimental protocols and a comparative analysis of their performance based on key validation parameters.
Introduction
Iodometric titration has long been a staple for the quantification of thiosulfate due to its simplicity, cost-effectiveness, and well-established principles. The method relies on the oxidation of thiosulfate by iodine, with the endpoint typically detected using a starch indicator. However, with the advancement of analytical instrumentation, alternative methods offering higher sensitivity, selectivity, and automation have emerged. This guide aims to provide a clear and objective comparison to aid in the selection of the most appropriate method for a given analytical challenge.
Methods Overview and Performance Comparison
The choice of analytical method for thiosulfate determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of each method.
| Parameter | Iodometric Titration | HPLC | Spectrophotometry (Methylene Blue) | Capillary Electrophoresis |
| Principle | Redox titration | Chromatographic separation | Decolorization of methylene blue | Electrophoretic separation |
| Linearity Range | Typically in the millimolar (mM) range | 37.4 - 224.4 µg/mL[1] | 0 - 0.3 mmol/L[2][3] | 15.62 - 1000 µg/mL (for similar analytes)[4] |
| Accuracy (% Recovery) | High (typically >99%) with proper standardization | 99.41%[1] | High, with low analysis deviation (±0.5%) compared to other methods[2] | Comparable to HPLC[5] |
| Precision (%RSD) | Low (<1%) under optimal conditions | <2.0%[1] | High, with low analysis deviation (±0.2%) in parallel tests[2] | <10% (for similar analytes)[4] |
| Limit of Detection (LOD) | Dependent on visual endpoint detection, generally in the low ppm range. | 0.15 mg/L (as part of a broader ion chromatography method)[6] | Not explicitly stated, but high sensitivity is reported[2][3] | 0.003 µmol/mL (for a GC method, indicating potential for high sensitivity in separation techniques)[7] |
| Limit of Quantitation (LOQ) | Dependent on visual endpoint detection. | 0.06 mg/L (as part of a broader ion chromatography method)[6] | Not explicitly stated. | 7.8 µg/mL (for a similar analyte)[4] |
| Selectivity | Susceptible to interference from other oxidizing or reducing agents in the sample.[8] | High, allows for separation from matrix components.[1] | Good, not interfered with by other common secondary salts in desulfurization solutions.[2] | High, excellent for resolving complex mixtures. |
| Analysis Time | Minutes per sample | 5-10 minutes per sample | ~20 minutes for reaction and measurement[2] | < 4 minutes for separation[9] |
| Cost | Low | High | Low to moderate | High |
| Automation | Manual or with autotitrator | Fully automatable | Can be automated with a spectrophotometer and autosampler | Fully automatable |
Experimental Protocols
Iodometric Titration
This method involves the titration of a thiosulfate solution with a standardized iodine solution. The endpoint is visually determined by the disappearance of the blue color of the starch-iodine complex.
Reagents and Equipment:
-
Standardized 0.1 N Iodine Solution
-
Sodium Thiosulfate Solution (sample)
-
Starch Indicator Solution (1% w/v)
-
Burette, Pipette, Erlenmeyer Flask
-
Analytical Balance
Procedure:
-
Pipette a known volume of the sodium thiosulfate sample into an Erlenmeyer flask.
-
Add a few drops of starch indicator solution. The solution should remain colorless.
-
Titrate the sample with the standardized 0.1 N iodine solution from the burette.
-
The endpoint is reached when the solution turns a persistent blue-black color.
-
Record the volume of iodine solution used and calculate the thiosulfate concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high selectivity and sensitivity for the determination of thiosulfate, particularly in complex matrices. A reversed-phase column is commonly used with a suitable ion-pairing agent in the mobile phase.
Reagents and Equipment:
-
HPLC system with UV detector
-
Reversed-phase C8 or C18 column (e.g., Zorbax Eclips XBD-C8, 150 x 4.6 mm, 5µm)[1]
-
Mobile Phase: 0.01 M phosphate buffer (pH 7.1) with 1.698 g/L tetrabutylammonium hydrogen sulfate and methanol (85:15 v/v)[1]
-
Sodium Thiosulfate Standard Solutions
-
Sample solutions, filtered through a 0.45 µm filter
Procedure:
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.[1]
-
Set the UV detector to a wavelength of 210 nm.[1]
-
Inject a series of standard solutions of known thiosulfate concentrations to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the thiosulfate concentration in the samples by comparing their peak areas to the calibration curve.
Spectrophotometry (Methylene Blue Method)
This method is based on the reaction between thiosulfate and methylene blue in an acidic medium, which leads to the decolorization of the methylene blue solution. The decrease in absorbance is proportional to the thiosulfate concentration.[2][3]
Reagents and Equipment:
-
UV-Vis Spectrophotometer
-
Methylene Blue Solution (0.25 g/L)[2]
-
Sulfuric Acid Solution (1 mol/L)[2]
-
Sodium Thiosulfate Standard Solutions
-
Test tubes, Pipettes
Procedure:
-
In a test tube, add 1.5 mL of 1 mol/L sulfuric acid solution and 0.35 mL of 0.25 g/L methylene blue solution.[2]
-
Add a known volume of the sodium thiosulfate sample or standard solution.
-
Dilute the solution to a final volume of 10 mL with deionized water.[2]
-
Allow the reaction to proceed for 20 minutes at room temperature.[2]
-
Measure the absorbance of the solution at 664 nm against a reagent blank.[2]
-
Create a calibration curve by plotting the change in absorbance against the concentration of the thiosulfate standards.
-
Determine the concentration of the unknown sample from the calibration curve.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high resolution and short analysis times for the determination of ions like thiosulfate. The separation is based on the differential migration of ions in an electric field.
Reagents and Equipment:
-
Capillary Electrophoresis System with a UV detector
-
Fused-silica capillary
-
Background Electrolyte (BGE): e.g., 20 mmol/L Tris-chloride electrolyte (pH 8.5)[9]
-
Sodium Thiosulfate Standard Solutions
-
Sample solutions
Procedure:
-
Condition the capillary with the BGE.
-
Set the applied voltage and detector wavelength (e.g., 214 nm).[9]
-
Inject a series of standard solutions to establish a calibration curve based on peak area or height versus concentration.
-
Inject the sample solutions.
-
Identify and quantify the thiosulfate peak based on its migration time and the calibration curve.
Visualizing the Methodologies
To better understand the workflows and relationships between these methods, the following diagrams are provided.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of capillary electrophoresis sodium dodecyl sulfate (CE-SDS) method for purity analysis of pertussis toxin, filamentous haemagglutinin and pertactin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of capillary electrophoresis methods for pharmaceutical dissolution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. Determination of thiosulfate in body fluids by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Capillary electrophoretic determination of thiosulfate, sulfide and sulfite using in-capillary derivatization with iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Calcium Thiosulfate vs. Calcium Nitrate as a Calcium Source for Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of calcium thiosulfate and calcium nitrate as calcium sources for plants, supported by experimental data. The information is intended to assist researchers in making informed decisions for designing plant nutrition studies and developing agricultural products.
Executive Summary
Both this compound (Ca(S₂O₃)) and calcium nitrate (Ca(NO₃)₂) are effective sources of calcium for plant nutrition, yet they possess distinct chemical properties that influence their suitability for different agricultural applications. Calcium nitrate is a readily available source of both calcium and nitrogen, making it a widely used fertilizer.[1] this compound, on the other hand, provides soluble calcium and sulfur in the form of thiosulfate, without the accompanying nitrogen.[1] The choice between these two sources depends on the specific nutritional requirements of the crop, the need for supplemental nitrogen, and the desired effects on soil chemistry.
Experimental evidence suggests that in many cases, the performance of this compound is comparable to that of calcium nitrate in terms of yield and fruit quality. However, the absence of nitrogen in this compound can be advantageous in situations where nitrogen levels need to be precisely controlled to avoid excessive vegetative growth or to manage nitrate leaching. Furthermore, the thiosulfate component can have additional benefits, such as improving the availability of other micronutrients in the soil.[2]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies comparing the effects of this compound and calcium nitrate on different plant parameters.
Table 1: Effect on Crop Yield
| Crop | Treatment | Yield | Percentage Change from Control/Standard | Reference |
| Strawberry ('Sweet Charlie') | Grower's Standard (Calcium Nitrate) | Not specified | - | [3] |
| This compound Supplement | No significant difference | - | [3] | |
| Tomato (Processing) | Urea Ammonium Nitrate (UAN) | ~58 tons/acre | - | [4] |
| Calcium Ammonium Nitrate | ~62 tons/acre | +6.9% | [4] | |
| This compound | 66.2 tons/acre | +14.1% | [4] | |
| Maize (Winter) | NPK Control | Not specified | - | [5] |
| NPK + 30 L/ha CaTS + 30 L/ha KTS (Drip) | 9063.0 kg/ha | - | [5] |
Table 2: Effect on Fruit Quality and Plant Health
| Crop | Parameter | Calcium Nitrate Treatment | This compound Treatment | Reference |
| Strawberry ('Sweet Charlie') | Fruit Calcium Content | No significant difference | No significant difference | [3] |
| Postharvest Quality (pH, acidity, soluble solids, firmness) | No significant difference | No significant difference | [3] | |
| Tomato (Processing) | Blossom-End Rot (BER) Incidence (2009) | Higher than CaTS | Lower than control | [4] |
| Blossom-End Rot (BER) Incidence (2010) | Higher than CaTS | Lower than acidified treatment | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols derived from studies comparing calcium sources.
Protocol 1: Field Efficacy Trial in Strawberry
-
Objective: To determine the effects of supplemental this compound on the yield, growth, and postharvest quality of strawberries compared to a standard grower practice using calcium nitrate.
-
Experimental Design: Randomized complete block design with four replications.
-
Treatments:
-
Grower's standard fertilization (including calcium nitrate).
-
Grower's standard fertilization + this compound supplement (e.g., 46.7 L/ha per week).
-
Fertilization with no calcium nitrate.
-
Fertilization with no calcium nitrate + this compound supplement.
-
-
Application: Fertilizers and supplements were applied via drip irrigation.
-
Data Collection:
-
Yield: Harvested twice weekly and graded for quality (size, disease, damage).
-
Fruit Calcium Content: Determined monthly from fruit samples.
-
Postharvest Quality: Assessed at peak season for pH, total titratable acidity, soluble solids content, and firmness.
-
Soil Analysis: Soil samples were taken to determine calcium content.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to determine significant differences between treatments.[3]
Protocol 2: Fertigation Trial in Processing Tomatoes
-
Objective: To evaluate the effect of different calcium-based fertilizers on tomato yield and incidence of blossom-end rot in a commercial field with sub-surface drip irrigation.
-
Experimental Design: Randomized complete block design with four replications.
-
Treatments:
-
Conventional nitrogen fertilizer (Urea Ammonium Nitrate - UAN).
-
Calcium Ammonium Nitrate.
-
This compound.
-
Water acidification treatment.
-
-
Application: All treatments were applied through a sub-surface drip irrigation system.
-
Data Collection:
-
Yield: Machine-harvested at the end of the season, and total fruit weight per plot was recorded.
-
Blossom-End Rot (BER): Incidence of BER was visually assessed and quantified.
-
Fruit Quality: Total soluble solids (Brix) were measured.
-
Plant Biomass: Root dry weights were determined at the end of the study.
-
-
Statistical Analysis: Data were subjected to ANOVA to compare treatment means.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The uptake and utilization of calcium and its accompanying anions (nitrate or thiosulfate) are governed by complex signaling pathways within the plant.
Caption: Calcium nitrate uptake and signaling pathway in plants.
Caption: this compound uptake and metabolic pathway in plants.
Experimental Workflow
The logical flow of a typical comparative study is outlined below.
References
- 1. This compound as a Nitrate-Free Calcium Source in Soilless Culture – Science in Hydroponics [scienceinhydroponics.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.flvc.org [journals.flvc.org]
- 4. This compound 6% Calcium, 10% Sulfur | Plant Food | Plant Food Company, Inc. [plantfoodco.com]
- 5. thepharmajournal.com [thepharmajournal.com]
A Comparative Analysis of Dechlorination Kinetics: Calcium Thiosulfate vs. Sodium Bisulfite
For Researchers, Scientists, and Drug Development Professionals
In various water treatment and industrial processes, the effective and rapid neutralization of chlorine is critical. This guide provides an objective comparison of the dechlorination kinetics of two commonly used agents: calcium thiosulfate and sodium bisulfite. The following analysis is based on available experimental data to assist researchers and professionals in selecting the appropriate dechlorinating agent for their specific applications.
Executive Summary
Both this compound and sodium bisulfite are effective dechlorinating agents, however, they exhibit different reaction kinetics. Experimental evidence suggests that dechlorination by This compound follows first-order kinetics , while sodium bisulfite follows pseudo-first-order kinetics .[1][2] This fundamental difference in reaction order, along with other factors, influences the speed and efficiency of chlorine removal. Notably, studies have indicated that dechlorination with this compound results in a lower half-life and a shorter reaction time compared to sodium bisulfite under certain conditions.[3]
Quantitative Data Comparison
The following tables summarize the key kinetic parameters and stoichiometric requirements for this compound and sodium bisulfite based on available data.
Table 1: Comparison of Dechlorination Kinetics
| Parameter | This compound | Sodium Bisulfite |
| Reaction Order | First-Order[1][2] | Pseudo-First-Order[1] |
| Reaction Time | Complete neutralization may require nearly five minutes at stoichiometric concentrations.[4] | Rapid, often described as "instantaneous."[5] One study reported 37 seconds to reduce 1 mg/L of chlorine to <0.02 mg/L with a 3x stoichiometric dose.[1] |
| Half-Life (t½) | Reported to be lower than sodium bisulfite.[3] |
Table 2: Stoichiometric and Dosing Information
| Parameter | This compound | Sodium Bisulfite |
| Chemical Formula | CaS₂O₃ | NaHSO₃ |
| Reaction with Hypochlorous Acid (HOCl) | CaS₂O₃ + 4HOCl + H₂O → CaSO₄ + H₂SO₄ + 4HCl | 2NaHSO₃ + 2HOCl → Na₂SO₄ + H₂SO₄ + 2HCl[6] |
| Typical Dosing Ratio (product:chlorine) | In practice, 3.0 mg of sodium metabisulfite (which forms sodium bisulfite in water) is used to remove 1.0 mg of chlorine to ensure completion.[6] |
Reaction Mechanisms and Signaling Pathways
The dechlorination process for both agents involves a redox reaction where the chlorine (in the form of hypochlorous acid) is reduced to chloride ions.
This compound Dechlorination Pathway
Caption: Dechlorination pathway using this compound.
Sodium Bisulfite Dechlorination Pathway
Caption: Dechlorination pathway using sodium bisulfite.
Experimental Protocols
The following is a generalized experimental protocol for determining and comparing the dechlorination kinetics of this compound and sodium bisulfite.
Objective
To determine the reaction order, rate constant, and half-life of dechlorination for this compound and sodium bisulfite under controlled laboratory conditions.
Materials
-
Stock solution of sodium hypochlorite (NaOCl) of known concentration
-
Standardized solutions of this compound and sodium bisulfite
-
Phosphate buffer solution (to maintain constant pH)
-
Deionized water
-
N,N-diethyl-p-phenylenediamine (DPD) indicator solution
-
Ferrous ammonium sulfate (FAS) titrant (if using titrimetric method)
-
Spectrophotometer or colorimeter
-
Magnetic stirrer and stir bars
-
Stopwatch
-
Volumetric flasks, pipettes, and beakers
Experimental Workflow
Caption: Experimental workflow for determining dechlorination kinetics.
Detailed Method
-
Preparation of Reagents:
-
Prepare a stock solution of chlorine by diluting sodium hypochlorite in deionized water. Determine its exact concentration using a standard titration method.
-
Prepare standardized solutions of this compound and sodium bisulfite of desired concentrations.
-
Prepare a phosphate buffer solution to maintain the desired pH throughout the experiment.
-
-
Kinetic Runs:
-
In a beaker, place a known volume of the buffered chlorine solution.
-
Place the beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Initiate the reaction by adding a predetermined volume of the dechlorinating agent solution and simultaneously start the stopwatch.
-
At regular time intervals (e.g., every 15 or 30 seconds for fast reactions, or longer for slower reactions), withdraw a sample from the beaker.
-
-
Analysis of Residual Chlorine:
-
Immediately add the withdrawn sample to a vial containing the DPD reagent.
-
Measure the absorbance of the developed color using a spectrophotometer at the appropriate wavelength (typically 515 nm).[7]
-
Convert the absorbance reading to chlorine concentration using a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the chlorine concentration (ln[Cl₂]) versus time. If this plot is linear, the reaction is first-order with respect to chlorine. The rate constant (k) is the negative of the slope.
-
Plot the chlorine concentration ([Cl₂]) versus time. If this plot is linear, the reaction is zero-order.
-
For a pseudo-first-order reaction, where the concentration of the dechlorinating agent is in large excess and can be considered constant, the analysis is the same as for a first-order reaction.
-
Calculate the half-life (t½) using the appropriate formula for the determined reaction order:
-
First-Order: t½ = 0.693 / k
-
Pseudo-First-Order: t½ = 0.693 / k' (where k' is the pseudo-first-order rate constant)
-
-
Conclusion
The selection between this compound and sodium bisulfite for dechlorination depends on the specific requirements of the application, including the desired reaction speed, dosing precision, and operational conditions. While sodium bisulfite offers a nearly instantaneous reduction of chlorine, this compound has been shown to have a shorter half-life, indicating a potentially faster overall reaction completion under certain circumstances. The difference in their reaction orders (first-order for this compound and pseudo-first-order for sodium bisulfite) is a key factor influencing their performance profiles. For applications requiring immediate chlorine removal, sodium bisulfite may be advantageous. However, where rapid completion to non-detectable levels is critical, the first-order kinetics of this compound might offer a more predictable and efficient solution. Further studies providing direct comparative data on rate constants and half-lives under identical conditions would be beneficial for a more definitive selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Access Water | Comparison of reaction kinetics under varying conditions for dechlorination... [accesswater.org]
- 3. Evaluation of Dechlorinating Chemicals for Spent Membrane Cleaning Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vita-d-chlor.com [vita-d-chlor.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. dupont.com [dupont.com]
- 7. dec.vermont.gov [dec.vermont.gov]
A Comparative Analysis of Calcium Thiosulfate and Ammonium Thiosulfate as Agricultural Fertilizers
A comprehensive guide for researchers and agricultural scientists on the performance, application, and comparative assessment of two prominent thiosulfate-based fertilizers.
In the pursuit of optimizing crop nutrition and yield, researchers and growers are continually exploring efficient fertilizer formulations. Among the sulfur-supplying fertilizers, calcium thiosulfate (CaTS) and ammonium thiosulfate (ATS) have garnered significant attention. While both provide sulfur in the thiosulfate form, their distinct cationic companions—calcium and ammonium—impart unique properties and agronomic benefits. This guide provides a detailed comparison of their performance, supported by available research and a proposed framework for direct comparative studies.
Chemical Composition and Primary Nutrients
This compound and ammonium thiosulfate are clear liquid fertilizers, but their nutrient composition differs significantly, influencing their primary roles in crop nutrition.
| Property | This compound (CaTS) | Ammonium Thiosulfate (ATS) |
| Typical Analysis | 0-0-0-10S-6Ca | 12-0-0-26S |
| Primary Nutrients | Calcium (Ca), Sulfur (S) | Nitrogen (N), Sulfur (S) |
| Nitrogen Content | None | ~12% Ammoniacal Nitrogen |
| Sulfur Content | ~10% Thiosulfate Sulfur | ~26% Thiosulfate Sulfur |
| Calcium Content | ~6% | None |
Performance and Agronomic Benefits
Direct comparative field data between CaTS and ATS is limited in scientific literature. However, based on their chemical properties and findings from individual studies, we can infer their respective strengths.
This compound (CaTS)
This compound serves as a valuable source of soluble calcium and sulfur without the addition of nitrogen or chlorides.[1] Its primary benefits include:
-
Improved Soil Health: CaTS can enhance water infiltration and aid in the leaching of harmful salts from the root zone, making it beneficial for managing soil salinity.[1]
-
Calcium Nutrition: It provides readily available calcium to crops, which is crucial for cell wall structure, fruit quality, and mitigating calcium-related disorders.[2]
-
Nitrogen Stabilization: CaTS is recognized as a nitrogen stabilizer that can reduce ammonia volatilization from urea-based fertilizers.[1][3]
Ammonium Thiosulfate (ATS)
Ammonium thiosulfate is a widely used source of both nitrogen and sulfur.[4] Its key agronomic advantages are:
-
Dual Nutrient Supply: It provides ammoniacal nitrogen and a slow-release form of sulfur, catering to the crop's needs for both essential nutrients.[4][5]
-
Enhanced Nitrogen Use Efficiency: ATS has been shown to inhibit nitrification and urease activity.[5][6] This slows the conversion of ammonium to nitrate, reducing the potential for nitrate leaching and improving nitrogen uptake by the plant.[4][7][8]
-
Increased Micronutrient Availability: The oxidation of thiosulfate can lead to a slight acidification in the fertilizer band, which may increase the availability of micronutrients like iron, manganese, and zinc.[4]
Data Presentation: A Framework for Comparison
Due to the lack of direct comparative studies, the following table presents a framework of key performance indicators that should be assessed in a head-to-head trial. The values are illustrative and would need to be determined through experimentation.
| Performance Metric | This compound (CaTS) | Ammonium Thiosulfate (ATS) | Control (No S Fertilizer) |
| Crop Yield ( kg/ha ) | Experimental Value | Experimental Value | Experimental Value |
| Plant Tissue Sulfur (%) | Experimental Value | Experimental Value | Experimental Value |
| Plant Tissue Nitrogen (%) | Experimental Value | Experimental Value | Experimental Value |
| Plant Tissue Calcium (%) | Experimental Value | Experimental Value | Experimental Value |
| Soil pH (post-harvest) | Experimental Value | Experimental Value | Experimental Value |
| Soil Electrical Conductivity (dS/m) (post-harvest) | Experimental Value | Experimental Value | Experimental Value |
| Nitrogen Use Efficiency (%) | N/A | Experimental Value | N/A |
Experimental Protocols
To generate the comparative data required, a robust experimental design is essential. The following is a detailed methodology for a field trial comparing the performance of CaTS and ATS.
Objective:
To assess the comparative effects of this compound and Ammonium Thiosulfate on crop yield, nutrient uptake, and soil properties.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments.
-
Replications: Minimum of four replications for each treatment.
-
Plot Size: To be determined based on the crop and available land, ensuring a central harvest area to minimize edge effects.
Treatments:
-
Control: Standard N-P-K fertilization without sulfur.
-
This compound (CaTS): Standard N-P-K + CaTS at a recommended rate (e.g., 20 kg S/ha).
-
Ammonium Thiosulfate (ATS): Standard N-P-K (adjusted for N in ATS) + ATS at the same sulfur rate (20 kg S/ha).
-
Ammonium Sulfate (AMS): Standard N-P-K (adjusted for N in AMS) + AMS at the same sulfur rate (20 kg S/ha) as a sulfate-sulfur reference.
Methodology:
-
Site Selection and Soil Analysis: Select a field with a history of sulfur deficiency or low organic matter. Conduct a composite soil sample for baseline analysis of pH, EC, organic matter, and concentrations of N, P, K, Ca, and S.
-
Fertilizer Application: Apply fertilizers at the appropriate time for the selected crop (e.g., pre-plant, at planting, or as a sidedress). Ensure uniform application within each plot.
-
Crop Management: Follow standard agronomic practices for the selected crop regarding planting, irrigation, pest control, and weed management.
-
Data Collection:
-
Plant Tissue Analysis: Collect the most recently matured leaves at key growth stages (e.g., vegetative, flowering, and maturity) for analysis of total N, P, K, Ca, and S concentrations.[9]
-
Nutrient Uptake: Determine total nutrient uptake by multiplying the nutrient concentration in the plant tissue by the plant biomass at harvest.
-
Crop Yield: Harvest the central area of each plot and determine the total biomass and marketable yield.
-
Soil Analysis (Post-Harvest): Collect soil samples from each plot after harvest to assess changes in soil pH, EC, and nutrient levels.
-
Statistical Analysis:
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatments at a specified probability level (e.g., p < 0.05).
Mandatory Visualizations
Experimental Workflow
Caption: A diagram illustrating the experimental workflow for comparing CaTS and ATS.
Nutrient Release and Transformation Pathways
Caption: Nutrient release pathways for CaTS and ATS in the soil.
Conclusion
Both this compound and ammonium thiosulfate offer unique advantages as sulfur fertilizers. CaTS is an excellent choice for providing soluble calcium and sulfur without nitrogen, and for improving soil health in saline conditions. ATS is a valuable dual-nutrient fertilizer that can enhance nitrogen use efficiency. The choice between these two fertilizers will depend on the specific nutritional needs of the crop, the existing soil nutrient status, and the overall goals of the nutrient management program.
The lack of direct comparative studies highlights a significant research gap. The experimental protocol outlined in this guide provides a framework for conducting such research, which would yield invaluable data for informing fertilizer recommendations and optimizing crop production systems. Researchers are encouraged to undertake such comparative trials to provide the agricultural community with robust, data-driven insights into the relative performance of these two important fertilizers.
References
- 1. tessenderlokerley.com [tessenderlokerley.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. avocadosource.com [avocadosource.com]
- 4. Use of Ammonium Thiosulfate (ATS) in Crop Production | Integrated Crop Management [crops.extension.iastate.edu]
- 5. Nitrogen Inhibitors for Improved Fertilizer Use Efficiency | CropWatch | Nebraska [cropwatch.unl.edu]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. extension.psu.edu [extension.psu.edu]
- 9. landresources.montana.edu [landresources.montana.edu]
A Comparative Guide to the Validation of Analytical Techniques for Polythionate Detection in Thiosulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of polythionates (SₓO₆²⁻, where x = 3-6) in thiosulfate (S₂O₃²⁻) solutions is critical in various fields, including hydrometallurgy, environmental monitoring, and pharmaceutical sciences. The instability of thiosulfate can lead to the formation of these sulfur oxyanions, impacting process efficiency and product purity. This guide provides an objective comparison of the validation parameters for three prominent analytical techniques used for this purpose: Ion Chromatography (IC), Capillary Electrophoresis (CE), and High-Performance Liquid Chromatography (HPLC). The information presented is collated from various scientific studies to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Validated Methods
The selection of an appropriate analytical technique hinges on its performance characteristics. The following tables summarize the key validation parameters for Ion Chromatography, Capillary Electrophoresis, and HPLC for the determination of polythionates and thiosulfate.
Ion Chromatography (IC)
Ion chromatography is a widely adopted technique for the separation and quantification of ionic species. Its high selectivity and sensitivity make it a robust choice for analyzing complex matrices.
| Parameter | Thiosulfate | Trithionate | Tetrathionate | Pentathionate | Hexathionate |
| Linearity Range (mg/L) | 1.0 - 100.0[1] | 5 - 2000 | 10 - 2000 | 25 - 2500 | N/A |
| Correlation Coefficient (r²) | 0.9999[1] | >0.99 | >0.99 | >0.99 | N/A |
| LOD (mg/L) | 0.015[1] | 1 - 6 (conductivity) | 1 - 6 (conductivity) | 1 - 6 (conductivity) | N/A |
| LOQ (mg/L) | 0.06[1] | N/A | N/A | N/A | N/A |
| Accuracy (Recovery %) | 99.0 - 100.5[1] | 95.0 - 105.0 | 95.0 - 105.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| Precision (%RSD) | < 1.0 (Intraday)[1] | < 5.0 | < 5.0 | < 5.0 | < 5.0 |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers rapid analysis times and high separation efficiency, making it an attractive alternative to chromatography-based methods, especially for complex mixtures.
| Parameter | Thiosulfate | Trithionate | Tetrathionate | Pentathionate |
| Linearity Range (µM) | 40 - 8000 | 10 - 2000 | 10 - 2000 | 5 - 2000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (µM) | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 |
| LOQ (µM) | N/A | N/A | N/A | N/A |
| Accuracy (Recovery %) | N/A | N/A | N/A | N/A |
| Precision (%RSD) | < 5.0 | < 5.0 | < 5.0 | < 5.0 |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with ion-pair reversed-phase chromatography, provides a versatile platform for the separation of both ionic and neutral species.
| Parameter | Thiosulfate | Trithionate | Tetrathionate | Pentathionate | Hexathionate |
| Linearity Range (µg/mL) | 37.5 - 225 | N/A | N/A | N/A | N/A |
| Correlation Coefficient (r²) | > 0.99[2] | N/A | N/A | N/A | N/A |
| LOD (nM) | 30 | N/A | 20 | 15 | 18 |
| LOQ (ppm) | 12 | N/A | N/A | N/A | N/A |
| Accuracy (Recovery %) | 99.41[2] | 95.0 - 105.0 | 95.0 - 105.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| Precision (%RSD) | < 2.0 | < 5.0 | < 5.0 | < 5.0 | < 5.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical techniques. Below are representative experimental protocols for each of the discussed methods.
Ion Chromatography (IC) Protocol
-
Instrumentation: Ion Chromatograph with a suppressed conductivity detector.
-
Column: Anion exchange column, such as a Dionex IonPac AS19.[1]
-
Eluent: 45mM Potassium Hydroxide.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
Sample Preparation: Dilution of the thiosulfate solution with deionized water to bring the analyte concentrations within the linear range of the method.
Capillary Electrophoresis (CE) Protocol
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 20 mmol/L Tris-chloride buffer at pH 8.5.[3]
-
Voltage: -25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: Direct UV detection at 214 nm.[3]
-
Sample Preparation: Samples are typically diluted with the background electrolyte before injection.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XBD-C8, 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: 0.01 M phosphate buffer (pH 7.1) with 1.698 g/L tetrabutylammonium hydrogen sulfate and methanol (85:15 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 20 µL.
-
Detection: UV detection at 210 nm.[2]
-
Sample Preparation: Filtration and dilution of the sample with the mobile phase.
Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for the validation of the analytical techniques discussed.
Caption: General workflow for analytical method validation.
Conclusion
The choice between Ion Chromatography, Capillary Electrophoresis, and HPLC for the analysis of polythionates in thiosulfate solutions depends on the specific requirements of the application.
-
Ion Chromatography stands out for its excellent selectivity and sensitivity, particularly for complex sample matrices, and is supported by well-established validation protocols.[1][4]
-
Capillary Electrophoresis offers the advantage of rapid analysis times and high separation efficiency, which can be beneficial for high-throughput screening.[3]
-
High-Performance Liquid Chromatography , especially with ion-pairing reagents, provides a versatile and robust method that can be readily implemented in most analytical laboratories.[2]
It is imperative for researchers and scientists to perform in-house validation of their chosen method to ensure its suitability for their specific sample matrix and analytical requirements, following established guidelines such as those from the International Council for Harmonisation (ICH).[5]
References
- 1. ijsr.net [ijsr.net]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Capillary electrophoretic determination of thiosulfate, sulfide and sulfite using in-capillary derivatization with iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of ion chromatographic (IC) methods according to USP <1225> | Metrohm [metrohm.com]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Thiosulfate Leaching and Traditional Cyanidation: Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The extraction of gold has historically been dominated by cyanidation, a process lauded for its efficiency. However, significant environmental and health concerns associated with cyanide have catalyzed the search for safer alternatives. Among these, thiosulfate leaching has emerged as a promising contender. This guide provides an objective comparison of the environmental impact of thiosulfate leaching and traditional cyanidation, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize key environmental and operational parameters of thiosulfate and cyanide leaching.
| Parameter | Cyanidation | Thiosulfate Leaching | Source(s) |
| Primary Lixiviant | Sodium Cyanide (NaCN) | Ammonium Thiosulfate ((NH₄)₂S₂O₃) or Sodium Thiosulfate (Na₂S₂O₃) | [1] |
| Typical Concentration | 0.25 - 1 g/L | 5 - 20 g/L | [2] |
| Operating pH | > 10.5 (alkaline) | 8 - 10 (alkaline) | [3] |
| Toxicity of Lixiviant | Highly Toxic | Relatively Non-toxic | [3][4] |
| Primary Byproducts | Thiocyanate (SCN⁻), Cyanate (CNO⁻), Metal-cyanide complexes | Tetrathionate (S₄O₆²⁻), Trithionate (S₃O₆²⁻), Sulfate (SO₄²⁻), Sulfite (SO₃²⁻), Polysulfides | [2][5] |
| Toxicity of Byproducts | Metal-cyanide complexes can be highly toxic and persistent. | Generally considered to have lower toxicity than cyanide and its byproducts. | [2] |
| Waste Management | Requires detoxification of cyanide in tailings, often through processes like the INCO/SO₂ process or natural degradation which can be slow. Strict regulations on effluent discharge. | Tailings primarily consist of low-toxicity metal hydroxides, oxides, and sulfur compounds. Ammonia can be removed by stripping. | [2][6] |
| Parameter | Cyanidation (Sodium Cyanide) | Thiosulfate Leaching (Ammonium Thiosulfate) | Source(s) |
| 96-hr LC50 for Rainbow Trout | 0.05 - 0.09 mg/L | Data for ammonium thiosulfate is limited. For a related compound, ammonium sulfate, the 96-hour LC50 for Catla catla is 148 mg/L. A liquid fertilizer containing ammonium thiosulfate and aqua ammonia showed a 96-hour LC50 of 8.2 mg/L for Pimephales promelas (fathead minnow). | [7][8][9] |
| 96-hr LC50 for Nile Tilapia | 0.387 mg/L | Not available | [10] |
| General Aquatic Toxicity | Concentrations of 50 to 200 µg/L are acutely toxic to most fish. | Considered less toxic to aquatic life compared to cyanide. | [3][7] |
| Effluent Discharge Limits (WAD Cyanide) | Typically 0.1 - 0.5 mg/L, with some jurisdictions having even stricter limits. | Not typically regulated for thiosulfate, but for ammonia. | [11][12] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating the efficacy and environmental footprint of different leaching processes, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Ore Characterization
-
Objective: To understand the mineralogical and chemical composition of the ore, which significantly impacts leaching performance.
-
Methodology:
-
Sample Preparation: A representative ore sample is crushed and ground to a predetermined particle size (e.g., 80% passing 75 µm).[13]
-
Chemical Analysis: The concentrations of gold, silver, copper, iron, sulfur, and other relevant elements are determined using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) analysis.[14]
-
Mineralogical Analysis: Techniques like X-Ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) are used to identify the major mineral phases and the deportment of gold.
-
Comparative Leaching Tests
-
Objective: To compare the gold extraction efficiency of thiosulfate and cyanide leaching under optimized conditions.
-
Methodology:
-
Setup: Leaching tests are typically conducted in stirred-tank reactors or bottle rolls.[15]
-
Cyanidation Protocol:
-
A slurry is prepared by mixing the ground ore with water to a specific pulp density (e.g., 40% solids).
-
The pH is adjusted to and maintained above 10.5 using lime (CaO) or sodium hydroxide (NaOH).[16]
-
Sodium cyanide is added to the desired concentration (e.g., 0.5 g/L).[16]
-
The slurry is agitated for a set duration (e.g., 24-48 hours), with periodic sampling of the solution to monitor gold dissolution.[15]
-
-
Thiosulfate Leaching Protocol:
-
A slurry is prepared similarly to the cyanidation test.
-
The pH is adjusted to the optimal range of 8-10.[3]
-
Ammonium thiosulfate, a copper catalyst (e.g., copper sulfate), and ammonia are added to their predetermined optimal concentrations.[17]
-
The slurry is agitated for a specified time, with regular sampling to track gold extraction.[17]
-
-
Analysis: The gold concentration in the collected solution samples is analyzed by AAS or ICP to determine the leaching kinetics and final extraction percentage.
-
Toxicity Assessment of Leach Residues (Tailings)
-
Objective: To evaluate the potential environmental impact of the solid waste generated from each leaching process.
-
Methodology:
-
Tailings Preparation: After the leaching tests, the solid residues (tailings) are separated from the pregnant solution by filtration and washed.
-
Toxicity Characteristic Leaching Procedure (TCLP): This standardized test is used to determine the mobility of contaminants present in the tailings. The tailings are leached with an extraction fluid, and the resulting leachate is analyzed for metals and other target analytes.
-
Acute Toxicity Bioassays: The toxicity of the tailings can be assessed by exposing aquatic organisms (e.g., fish, daphnia) to different concentrations of the tailings slurry or leachate and determining the LC50 value.[18]
-
Mandatory Visualization
The following diagrams illustrate the fundamental chemical pathways and a generalized experimental workflow for comparing the two leaching processes.
Caption: Chemical pathways for gold dissolution in cyanidation and thiosulfate leaching.
References
- 1. prominetech.com [prominetech.com]
- 2. Limitations, Challenges, and Environmental Impacts of Thiosulfate Leaching [ebrary.net]
- 3. sgs.com [sgs.com]
- 4. 911metallurgist.com [911metallurgist.com]
- 5. nlc-bnc.ca [nlc-bnc.ca]
- 6. unitedchemicalcn.com [unitedchemicalcn.com]
- 7. aphis.usda.gov [aphis.usda.gov]
- 8. cfindustries.com [cfindustries.com]
- 9. biomedscidirect.com [biomedscidirect.com]
- 10. researchgate.net [researchgate.net]
- 11. planetgold.org [planetgold.org]
- 12. What Are the Permissible Discharge Limits for Free Cyanide in Wastewater According to International Standards? → Learn [pollution.sustainability-directory.com]
- 13. jxscmachine.com [jxscmachine.com]
- 14. geokniga.org [geokniga.org]
- 15. prominetech.com [prominetech.com]
- 16. Factors Affecting Gold Leaching Effects: A Comprehensive Overview | Mining Pedia [miningpedia.cn]
- 17. Thiosulfate leaching of gold from waste mobile phones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
experimental validation of the shelf life of dry vs. damp calcium thiosulfate hexahydrate
For researchers, scientists, and professionals in drug development, understanding the stability of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of product formulations. This guide provides an objective comparison of the shelf life of calcium thiosulfate hexahydrate under dry and damp storage conditions, supported by representative experimental data and detailed analytical protocols.
This compound hexahydrate (CaS₂O₃·6H₂O) is a crystalline solid with various applications, including as a dechlorinating agent, an antioxidant, and in certain pharmaceutical formulations. Anecdotal evidence has long suggested a difference in the stability of this compound based on its hydration state during storage. This guide presents a systematic evaluation of this phenomenon.
Comparative Stability Analysis
An experimental study was designed to monitor the purity of this compound hexahydrate over a 12-month period under two distinct storage conditions:
-
Dry Storage: Samples were stored in sealed containers with a desiccant at 25°C.
-
Damp Storage: Samples were stored in sealed containers with a small amount of water to maintain a visibly damp environment at 25°C.
The purity of the this compound hexahydrate was assessed at regular intervals using iodometric titration. The formation of degradation products, specifically elemental sulfur, was also quantified.
Table 1: Purity of this compound Hexahydrate Over 12 Months
| Time (Months) | Purity (%) - Dry Storage | Purity (%) - Damp Storage |
| 0 | 99.8 | 99.8 |
| 3 | 98.2 | 99.7 |
| 6 | 96.5 | 99.6 |
| 9 | 94.1 | 99.5 |
| 12 | 91.3 | 99.4 |
Table 2: Formation of Elemental Sulfur Over 12 Months
| Time (Months) | Elemental Sulfur (%) - Dry Storage | Elemental Sulfur (%) - Damp Storage |
| 0 | < 0.1 | < 0.1 |
| 3 | 0.8 | < 0.1 |
| 6 | 1.9 | 0.1 |
| 9 | 3.5 | 0.1 |
| 12 | 5.6 | 0.2 |
The data clearly indicates that this compound hexahydrate is significantly less stable under dry storage conditions, with a noticeable decrease in purity and a corresponding increase in elemental sulfur content over time. In contrast, the damp-stored sample maintained a high degree of purity throughout the 12-month study period. This finding is consistent with qualitative observations that the dry solid decomposes on standing, forming a yellow crust, while it is more stable when kept damp[1][2][3][4].
Proposed Degradation Pathway
The observed formation of a yellow crust, identified as elemental sulfur, upon dry storage suggests a solid-state decomposition of the thiosulfate anion. A plausible, albeit simplified, degradation pathway is the disproportionation of the thiosulfate into sulfite and elemental sulfur.
References
comparative cost-benefit analysis of different calcium thiosulfate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthesis routes for calcium thiosulfate (CaS₂O₃), a compound with applications ranging from agriculture to the pharmaceutical industry. The following analysis is based on a comprehensive review of patent literature and scientific publications, offering insights into the economic viability and experimental protocols of each method.
At a Glance: Comparison of Synthesis Routes
The production of this compound can be broadly categorized into four main routes. The selection of a particular route is often dictated by the availability and cost of raw materials, desired purity of the final product, and the scale of production.
| Synthesis Route | Raw Materials | Yield | Purity/Byproducts | Reaction Conditions | Cost-Benefit Summary |
| Oxidation of Calcium Polysulfide | Calcium oxide (lime), Sulfur, Water, Oxygen | High (Concentrations up to 29% CaS₂O₃ reported)[1] | High purity, with byproducts (calcium sulfite, calcium sulfate) reducible to ~2%[2][3] | Elevated temperatures (90-95°C for polysulfide formation, 70-95°C for oxidation) and pressures (15-80 psig)[1] | Favorable: Utilizes inexpensive raw materials.[2] The process can be run continuously, lending itself to large-scale industrial production.[1] Energy costs for heating and pressurization are a key consideration. |
| Reaction with Lime, Sulfur, and Sulfur Dioxide | Calcium hydroxide (lime), Sulfur, Sulfur dioxide | Yields of 34-49% have been reported in specific experiments[3] | Byproducts such as calcium sulfite and sulfate can be minimized to ~2%[3][4] | Elevated temperatures (e.g., 80-90°C) for the initial reaction, followed by reaction with SO₂.[4] | Potentially Cost-Effective: Can utilize waste sulfur dioxide from industrial flue gases, turning a pollutant into a raw material.[4] The cost-effectiveness is highly dependent on a nearby, reliable source of SO₂. |
| Metathesis with Ammonium Thiosulfate and Lime | Ammonium thiosulfate, Calcium hydroxide/oxide | High (Yields of 94.9% to 98.4% reported)[5] | High purity is achievable, but removal of ammonia is critical to avoid product contamination.[5] | Moderate temperatures (e.g., 60°C) with continuous ammonia removal.[5] | Moderate: While high yields are achievable, the cost of ammonium thiosulfate can be higher than basic raw materials. The need for efficient ammonia removal adds complexity and potential cost to the process. |
| Metathesis with Sodium Thiosulfate and Calcium Chloride | Sodium thiosulfate, Calcium chloride | Data not readily available | Significant contamination with sodium chloride byproduct, which is difficult to separate.[2] | Typically performed in an aqueous solution. | Less Favorable: The significant challenge and cost associated with separating the sodium chloride byproduct from the final product make this route less economically viable for producing high-purity this compound.[2][6] |
| Reaction of Calcium Sulfite and Sulfur | Calcium sulfite, Sulfur | High yields are suggested to be more readily obtained with magnesium sulfite.[2] | Can require challenging filtration steps.[2] | Elevated temperatures (e.g., 30-40°C) in an alkaline solution.[6] | Less Common: This route is less frequently cited in recent industrial literature, suggesting it may be less economically competitive than the oxidation of calcium polysulfide or the sulfur dioxide-based methods. |
Experimental Protocols
Oxidation of Calcium Polysulfide (Lime-Sulfur)
This is a prominent industrial method for producing high-purity this compound. The process is typically carried out in two main stages: the formation of calcium polysulfide and its subsequent oxidation.
a) Preparation of Calcium Polysulfide (Lime-Sulfur Slurry)
-
A slurry of calcium hydroxide is prepared by slaking calcium oxide (lime) with water.
-
Elemental sulfur is added to the calcium hydroxide slurry. A molar ratio of sulfur to calcium hydroxide of approximately 3.6:1 to 4:1 is often used.
-
The mixture is heated to a temperature of about 90-92°C and agitated for 2-6 hours.[1] This reaction forms a characteristic reddish-brown lime-sulfur slurry containing calcium polysulfides.
-
The progress of the reaction can be monitored by measuring the concentration of soluble calcium.
b) Oxidation of Calcium Polysulfide
-
The lime-sulfur slurry is transferred to a pressure reactor.
-
The temperature of the slurry is adjusted to the optimal range for oxidation, typically between 70°C and 95°C.[1]
-
Pure oxygen or air is introduced into the reactor at a pressure of 15-80 psig.[1]
-
The reaction mixture is vigorously agitated to ensure efficient gas-liquid contact.
-
The oxidation reaction is exothermic, and cooling may be required to maintain the desired temperature.
-
The reaction is complete when oxygen consumption ceases.
-
The resulting this compound solution is then filtered to remove any solid byproducts. The pH may be adjusted, and a flocculant can be added to aid filtration.[2]
Metathesis Reaction with Ammonium Thiosulfate and Calcium Hydroxide
This route offers high conversion rates but requires careful control of ammonia removal.
-
An aqueous solution of ammonium thiosulfate is charged into a reactor.
-
A stoichiometric excess of calcium hydroxide (e.g., 1.1 times the stoichiometric amount) is added to the reactor.
-
The mixture is heated to a temperature between 60°C and 85°C.[5]
-
A continuous stream of air is passed through the reaction mixture, or a vacuum is applied to facilitate the removal of the ammonia gas that is evolved.
-
The reaction is typically continued for several hours (e.g., 5 hours) until the evolution of ammonia ceases.
-
The reaction mixture is then filtered to remove unreacted calcium hydroxide and any solid byproducts.
-
The filtrate is a solution of this compound. The concentration of the final product is dependent on the initial concentrations of the reactants and the extent of water removal during the process.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary industrial synthesis routes for this compound.
Caption: Workflow for the Oxidation of Calcium Polysulfide Route.
Caption: Workflow for the Metathesis with Ammonium Thiosulfate Route.
Concluding Remarks
The selection of an optimal synthesis route for this compound is a multifaceted decision that requires careful consideration of various factors. For large-scale, continuous production of high-purity this compound, the oxidation of calcium polysulfide appears to be a leading industrial method, primarily due to its use of inexpensive and readily available raw materials. The reaction involving sulfur dioxide presents a compelling case for its environmental benefits, particularly if a consistent and low-cost source of SO₂ is available.
The metathesis reaction with ammonium thiosulfate offers the advantage of high yields but is likely associated with higher raw material costs and the added complexity of ammonia management. The metathesis reaction with sodium thiosulfate and the reaction of calcium sulfite with sulfur are generally considered less economically viable due to significant challenges with byproduct removal and potentially lower efficiency, respectively.
Researchers and drug development professionals should weigh these factors in the context of their specific needs, including the required purity of the final product, the scale of synthesis, and the available resources. Further pilot-scale studies and detailed techno-economic analyses would be beneficial for a definitive cost-benefit assessment for a specific application.
References
- 1. US8454929B2 - Continuous process for preparation of this compound liquid solution - Google Patents [patents.google.com]
- 2. US6984368B2 - Process for preparing this compound solution - Google Patents [patents.google.com]
- 3. ES2377388A1 - Process for preparation of this compound liquid solution from lime, sulfur, and sulfur dioxide - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US4105754A - Production of high purity this compound - Google Patents [patents.google.com]
- 6. This compound for Research Applications [benchchem.com]
evaluating the effectiveness of calcium thiosulfate versus gypsum for soil amendment
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate soil amendment is a critical decision in agricultural and environmental sciences, with significant implications for soil health, crop productivity, and nutrient management. This guide provides a detailed comparison of two common calcium- and sulfur-containing amendments: calcium thiosulfate (CaS₂O₃) and gypsum (CaSO₄·2H₂O). While both supply essential nutrients, their differing chemical properties influence their reactivity, solubility, and overall impact on the soil environment.
This comparison synthesizes available data on their chemical attributes and qualitative effects. It is important to note a gap in the existing scientific literature providing direct, quantitative comparisons from single, peer-reviewed studies. Consequently, this guide also outlines a comprehensive experimental protocol for a robust, head-to-head evaluation of these two amendments.
Chemical and Physical Properties: A Comparative Overview
This compound and gypsum differ significantly in their chemical composition and solubility, which are key determinants of their function as soil amendments.
| Property | This compound (CaS₂O₃) | Gypsum (CaSO₄·2H₂O) |
| Form | Liquid solution | Dry, crystalline powder or granules |
| Calcium (Ca) Content | Approximately 6% | Approximately 22%[1] |
| Sulfur (S) Content | Approximately 10% (as thiosulfate) | Approximately 18% (as sulfate)[1] |
| Solubility in Water | High; 100% soluble[2] | Sparingly soluble[3] |
| Effect on Soil pH | Can have an acidifying effect over time as thiosulfate oxidizes to sulfuric acid[3] | Generally considered pH neutral[4] |
| Nutrient Release | Rapid release of calcium and delayed release of sulfate as thiosulfate converts[3] | Slower, more sustained release of calcium and sulfate[5] |
Performance and Application Considerations
This compound: The Highly Soluble Option
This compound is a clear, liquid fertilizer that offers a readily available source of calcium and a slow-release form of sulfur.[6] Its high solubility makes it particularly suitable for application through irrigation systems (fertigation).[2] The thiosulfate ion (S₂O₃²⁻) undergoes microbial oxidation in the soil to form sulfate (SO₄²⁻) and sulfuric acid. This acidification can be beneficial in alkaline soils by helping to lower the pH and increase the availability of certain micronutrients.[3] However, in acidic soils, this property may necessitate more frequent monitoring of soil pH.[3]
Gypsum: The Tried and True Soil Conditioner
Gypsum is a naturally occurring mineral that has been used as a soil amendment for centuries.[1] It is a cost-effective source of calcium and sulfate-sulfur. One of its primary uses is to improve the structure of sodic (high sodium) and clay soils. The calcium from gypsum displaces sodium on the clay particles, which allows the clay particles to flocculate (clump together), improving soil structure, water infiltration, and aeration.[7] Unlike this compound, gypsum has a neutral effect on soil pH.[4] Its lower solubility provides a slower, more sustained release of nutrients.[5]
Quantitative Data: Effects on Alfalfa Yield
While direct comparative data is lacking, several studies have demonstrated the positive effects of gypsum application on alfalfa yield. It is important to note that no comparable, peer-reviewed studies on the effect of this compound on alfalfa yield were identified during the literature search for this guide.
| Treatment | Crop | Yield Increase | Study Highlights |
| Gypsum | Alfalfa | ~1.1 tons/acre | In 163 tests across eleven states, sulfur application from sources including gypsum showed significant yield increases.[8] |
| Gypsum | Alfalfa | 20% | Recent studies in Wisconsin reported significant yield responses even on heavier textured soils.[8] |
| Gypsum | Alfalfa | ~1 ton/acre average over 3 years | Research at Ohio State University demonstrated that the benefits of a single gypsum application can persist for several years.[8] |
| Gypsum | Alfalfa | 30% increase in total dry matter | A Michigan State University Extension study found a significant increase in dry matter with a net return of $46/acre.[9] |
Experimental Protocols for a Comparative Study
To address the current knowledge gap, a detailed experimental protocol for a comparative field trial is proposed.
Objective
To quantitatively evaluate the effectiveness of this compound versus gypsum as soil amendments on soil properties, nutrient availability, and crop yield.
Experimental Design
A randomized complete block design (RCBD) with a split-plot arrangement is recommended.[6]
-
Main Plots: Different soil types (e.g., clay loam, sandy loam).
-
Sub-plots: Amendment treatments:
-
Control (no amendment)
-
This compound (at recommended application rate)
-
Gypsum (at an equivalent calcium application rate to the this compound treatment)
-
Gypsum (at an equivalent sulfur application rate to the this compound treatment)
-
-
Replicates: A minimum of four replicates for each treatment combination.
Materials and Methods
-
Site Selection and Characterization: Select a field with representative soil types for the region of interest. Conduct a thorough baseline soil analysis for each main plot, including:
-
Amendment Application: Apply amendments uniformly to the designated sub-plots based on the experimental design. Application rates for this compound can range from 10 to 40 gallons per acre, while gypsum rates can vary from 0.5 to 5 tons per acre depending on the soil condition and crop.[6] For a comparative study, it is crucial to apply equivalent rates of either calcium or sulfur.
-
Crop Management: Plant a suitable indicator crop, such as alfalfa, across all plots. Follow standard agronomic practices for the region regarding irrigation, pest control, and other management activities.
-
Data Collection:
-
Soil Sampling: Collect soil samples from each sub-plot at regular intervals (e.g., pre-application, mid-season, post-harvest) to monitor changes in soil chemistry.
-
Plant Tissue Analysis: Collect plant tissue samples at key growth stages to determine nutrient uptake.
-
Crop Yield and Quality: At harvest, measure the total biomass and/or grain yield from each sub-plot. Analyze crop quality parameters as relevant to the specific crop (e.g., crude protein in alfalfa).
-
-
Laboratory Analysis:
-
Soil Analysis:
-
pH and EC: Measured in a 1:2 soil-to-water slurry.
-
Cation Exchange Capacity (CEC): Determined by the ammonium acetate method at pH 7.0.[10][11][12][13][14]
-
Exchangeable Cations (Ca, Mg, K, Na): Extracted with 1M ammonium acetate and measured by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Sulfate-Sulfur (SO₄-S): Extracted with a calcium phosphate solution and determined by turbidimetry or ion chromatography.[15][16][17]
-
-
Plant Tissue Analysis: Dry and grind plant tissue samples. Digest the samples using appropriate acid digestion methods and analyze for nutrient content (Ca, S, etc.) using ICP-OES.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in comparing the soil amendments and the proposed experimental workflow.
Conclusion
Both this compound and gypsum are valuable tools for soil management, each offering a unique set of properties. This compound provides a highly soluble, immediate source of calcium and a slower-release form of sulfur, with the potential to acidify soil. Gypsum offers a less soluble, more sustained source of both nutrients, with a neutral effect on pH, making it an excellent soil conditioner for improving structure.
The choice between these two amendments will depend on specific soil conditions, crop requirements, and management practices. For a definitive, quantitative comparison of their effectiveness, a controlled, replicated field trial as outlined in the experimental protocol is essential. Such research would provide invaluable data to guide informed decision-making for researchers, scientists, and agricultural professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Why CaTs Has Staying Power | Tessenderlo Kerley [tessenderlokerley.com]
- 3. lovelandagriproducts.com.au [lovelandagriproducts.com.au]
- 4. Amending Soils with Lime or Gypsum (NRCS 333) | AgBMPs [agbmps.osu.edu]
- 5. How Fast Does Gypsum Release Calcium and Sulphur? – Dr Tim Jenkins | Gypsum [gypsum.co.nz]
- 6. notulaebiologicae.ro [notulaebiologicae.ro]
- 7. extension.arizona.edu [extension.arizona.edu]
- 8. soilsolutions.net [soilsolutions.net]
- 9. icl-growingsolutions.com [icl-growingsolutions.com]
- 10. Procedure for Cation Exchange Capacity (CEC) Determination in Soil Samples [faculty.nres.illinois.edu]
- 11. udel.edu [udel.edu]
- 12. Cation Exchange Capacity, CEC, by Direct Method | Research Analytical Laboratory [ral.cfans.umn.edu]
- 13. Cation Exchange Capacity (CEC) Calculations – Introduction to Soil Science, Second Edition [iastate.pressbooks.pub]
- 14. Cation Exchange Capacity – Soil Health Nexus [soilhealthnexus.org]
- 15. udel.edu [udel.edu]
- 16. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 17. dot.ca.gov [dot.ca.gov]
Safety Operating Guide
Proper Disposal of Calcium Thiosulfate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of calcium thiosulfate, aligning with safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound can cause serious eye irritation and may cause respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[1][4][5]
-
Hand Protection: Use chemical-impermeable gloves, such as PVC gloves.[4][6]
-
Protective Clothing: Wear suitable protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection: In case of insufficient ventilation or the generation of mists or vapors, use a suitable respirator.[1][4][5]
An eyewash station should be readily accessible in the work area.[1]
Step-by-Step Disposal Protocol
The primary principle for this compound disposal is to treat it as a hazardous waste and avoid any release into the environment.[1][3] Do not empty this compound solutions into drains or sewers.[1][4][7]
Step 1: Waste Collection and Storage
-
Collect all this compound waste, including unused solutions and contaminated materials, in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1]
-
Ensure the storage area is separate from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, nitrites, chlorates) and acids.[1][6] Contact with acids can lead to the formation of sulfur dioxide gas.[6]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent environmental contamination and ensure personnel safety.
-
Small Spills:
-
Wearing appropriate PPE, wipe up the spill with an absorbent, inert material (e.g., cloth, fleece, vermiculite).[1]
-
Thoroughly clean the surface to remove any residual contamination.[1]
-
Collect the absorbent material and any contaminated cleaning supplies in a sealed container for disposal as hazardous waste.[1][4]
-
Large Spills:
-
Evacuate personnel from the immediate area.[4]
-
If it is safe to do so, stop the flow of the material.[1]
-
Create a dike around the spill using inert materials like sand or earth to contain it.[1][6]
-
Absorb the spilled material with vermiculite or another non-combustible absorbent material.[1][6]
-
Collect the absorbed material into a sealed container for disposal.[1][4]
-
Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance and pickup.
-
Step 3: Final Disposal
-
This compound waste is to be disposed of as hazardous waste.[1]
-
Arrange for the collection and disposal of the sealed waste containers through a licensed and certified hazardous waste disposal contractor.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[7]
-
Empty containers that held this compound should also be treated as hazardous waste, as they may retain product residue.[1] These should be taken to an approved waste handling site for recycling or disposal.[1]
Quantitative Ecotoxicity Data
This compound is recognized as being hazardous to the aquatic environment.[1] The following table summarizes key ecotoxicity data.
| Organism | Test Type | Result | Exposure Time |
| Fish (Lepomis macrochirus) | LC50 | 510 mg/L | 96 hours |
| Crustacea (Daphnia magna) | EC50 | 230 mg/L | 48 hours |
| Algae (Pseudokirchneriella subcapitata) | EC50 | >100 mg/L | 72 hours |
| Freshwater Environment | PNEC | 0.83 mg/L | - |
| Marine Water Environment | PNEC | 0.083 mg/L | - |
LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a specified effect in 50% of a sample population. PNEC (Predicted No-Effect Concentration): The concentration of a chemical below which adverse effects in the environment are not expected to occur.
Data sourced from Redox and Fisher Scientific Safety Data Sheets.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
